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6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1376249
CAS No.: 1246765-38-7
M. Wt: 227.06 g/mol
InChI Key: LPMQSNAFKKEZAK-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B1376249 6-Bromo-3,4-dihydroquinazolin-2(1H)-one CAS No. 1246765-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMQSNAFKKEZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735570
Record name 6-Bromo-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246765-38-7
Record name 6-Bromo-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-3,4-dihydroquinazolin-2(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Foreword: The Quinazolinone Core in Modern Chemistry

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] This privileged structure, a fusion of benzene and pyrimidinone rings, serves as the foundation for numerous therapeutic agents, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and anticonvulsant.[1][2] Within this vital class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its strategic bromination provides a reactive handle for further molecular elaboration, enabling chemists to explore structure-activity relationships and develop novel drug candidates. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of this key building block, tailored for researchers and scientists in the field of drug discovery and development.

Core Physicochemical and Structural Properties

This compound is a solid, heterocyclic compound whose properties are defined by its fused ring system and halogen substituent. A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
IUPAC Name 6-bromo-3,4-dihydro-1H-quinazolin-2-onePubChem[3]
CAS Number 1246765-38-7Xidianti[4]
Molecular Formula C₈H₇BrN₂OPubChem[3]
Molecular Weight 227.06 g/mol Calculated
Monoisotopic Mass 225.97418 DaPubChem[3]
Predicted XlogP 1.2PubChem[3]
Predicted TPSA 41.57 ŲChemScene[5]
Hydrogen Bond Donors 2ChemScene[5]
Hydrogen Bond Acceptors 2ChemScene[5]

Note: Some properties are predicted via computational models and should be confirmed experimentally.

The structure features a dihydro-quinazolinone core, where the bromine atom is positioned on the benzene ring, influencing the molecule's electronic properties and reactivity.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insight

The synthesis of quinazolinone derivatives often involves the cyclization of substituted anthranilic acids or their corresponding amides. A prevalent and efficient method for preparing the 6-bromo variant starts with 2-amino-5-bromobenzoic acid.

Synthetic Pathway Overview

A common synthetic approach involves a two-step process: first, the formation of an intermediate benzoxazinone, followed by reaction with an amine source to yield the desired dihydroquinazolinone. A related synthesis of a derivative, 6-bromo-2-methylquinazolin-4(3H)-one, involves refluxing 2-amino-5-bromobenzoic acid with acetic anhydride.[6] This general principle can be adapted. For the title compound, a reaction with a source of ammonia or a protected amine followed by cyclization is a viable route.

Synthesis_Workflow start 2-Amino-5-bromobenzoic Acid intermediate1 Reaction with Phosgene Equivalent (e.g., Triphosgene, CDI) start->intermediate1 intermediate2 Isatoic Anhydride Intermediate intermediate1->intermediate2 intermediate3 Amination & Cyclization (e.g., with Ammonia source) intermediate2->intermediate3 product This compound intermediate3->product

Caption: Generalized synthetic workflow for 6-bromo-quinazolinone synthesis.

Exemplary Experimental Protocol

This protocol is a representative method based on established chemical principles for quinazolinone synthesis.[7]

  • Step 1: Formation of 6-Bromo-2-phenyl-1,3,4-benzoxazinone. To a solution of 5-bromoanthranilic acid (1 equivalent) in a suitable solvent like pyridine, add benzoyl chloride (1.1 equivalents) dropwise. Heat the mixture under reflux for approximately 4 hours.[7] The rationale here is the acylation of the amino group, followed by an intramolecular cyclization (dehydration) to form the benzoxazinone ring.

  • Step 2: Conversion to the Dihydroquinazolinone. The isolated benzoxazinone intermediate (1 equivalent) is then reacted with a source of ammonia, such as ammonium acetate or by bubbling ammonia gas through the solution, in a solvent like glacial acetic acid. The mixture is refluxed for several hours. This step involves the nucleophilic attack of ammonia on the carbonyl group, leading to ring-opening, followed by recyclization to form the more stable quinazolinone ring system.

  • Work-up and Purification. After cooling, the reaction mixture is poured into crushed ice to precipitate the product. The solid is collected by filtration, washed with water to remove any residual acid and salts, and then dried. Recrystallization from a suitable solvent like ethanol is performed to obtain the purified this compound.

This self-validating system relies on the distinct physical properties (e.g., melting point) and spectral data of the intermediates and final product to confirm successful transformation at each stage.

Spectral Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral data are summarized below, based on the analysis of similar quinazolinone structures.[8][9]

Technique Expected Features
¹H NMR - Aromatic protons on the bromo-substituted ring appearing as doublets and doublets of doublets in the δ 7.0-8.0 ppm region. - Two distinct singlets (or broad singlets) for the two N-H protons. - A singlet for the CH₂ group (methylene protons) around δ 4.0-4.5 ppm.[8]
¹³C NMR - Carbonyl carbon (C=O) signal around δ 160-165 ppm.[8] - Aromatic carbons in the δ 110-150 ppm range, with the carbon bearing the bromine (C-Br) appearing at the lower end of this range. - Methylene carbon (CH₂) signal around δ 35-45 ppm.[8]
IR (cm⁻¹) - N-H stretching vibrations appearing as one or two bands in the 3200-3400 cm⁻¹ region. - Carbonyl (C=O) stretching of the cyclic amide (lactam) around 1650-1690 cm⁻¹. - C-Br stretching in the fingerprint region, typically below 700 cm⁻¹.
Mass Spec. - A characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom.

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amines, the cyclic amide, the electron-deficient aromatic ring, and the C-Br bond.

Reactivity Molecule This compound N_Alkylation N-Alkylation / N-Arylation (at N1 and N3 positions) Molecule->N_Alkylation Reactive Sites: Amide & Amine Nitrogens Pd_Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) at C6-Br bond Molecule->Pd_Coupling Reactive Site: C-Br Bond Aromatic_Sub Further Electrophilic Aromatic Substitution (directed by existing groups) Molecule->Aromatic_Sub Reactive Site: Aromatic Ring

Caption: Key reactive sites on the 6-bromo-quinazolinone scaffold.

  • N-Alkylation/Arylation: The two nitrogen atoms (N1 and N3) are nucleophilic and can be readily alkylated or arylated using appropriate electrophiles under basic conditions. This allows for the introduction of diverse substituents to modulate the compound's steric and electronic properties.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position is the most versatile functional group for synthetic diversification. It serves as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This enables the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for drug discovery.

  • Aromatic Substitution: The existing substituents on the benzene ring will direct any further electrophilic aromatic substitution reactions, although the ring is generally deactivated by the bromine and the quinazolinone system.

Applications in Drug Discovery

The true value of this compound lies in its role as a scaffold and intermediate in the synthesis of biologically active molecules. The broader quinazolinone class has been extensively investigated for various therapeutic applications.[2]

  • Anticancer Agents: Many quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8][10] They often act by inhibiting key enzymes involved in cell proliferation, such as tyrosine kinases (e.g., EGFR) or by disrupting microtubule polymerization.[8][10] The 6-bromo substituent can be a key pharmacophoric feature or a handle to attach other functional groups to enhance potency and selectivity.

  • Antiviral and Antimicrobial Agents: The quinazolinone core is present in compounds with reported antiviral and antimicrobial activities.[11] The ability to easily modify the 6-position allows for the optimization of these properties.

  • CNS-Active Agents: Due to their rigid structure and ability to be functionalized, quinazolinones have been explored for activity in the central nervous system, including as anticonvulsant agents.

Safety and Handling

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[14]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[14]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[14]

Safety_Precautions Main Safe Handling Protocol PPE Personal Protective Equipment (PPE) - Safety Goggles / Face Shield - Chemical-Resistant Gloves - Lab Coat Main->PPE Handling Engineering Controls - Use in a well-ventilated area - Handle in a chemical fume hood Main->Handling FirstAid First Aid Measures - Skin: Wash with soap and water. - Eyes: Rinse with water for 15 min. - Ingestion/Inhalation: Seek medical attention. Main->FirstAid

Caption: Summary of essential safety precautions.

Recommended Handling Procedures:

  • Always handle the compound in a well-ventilated chemical fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][15]

  • Avoid formation of dust and aerosols.[15]

  • Wash hands thoroughly after handling.[16]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its strategically placed bromine atom make it an invaluable tool for researchers. The ability to leverage this reactive site through modern synthetic methodologies like palladium cross-coupling opens the door to countless novel derivatives. As the quest for new and more effective therapeutic agents continues, the intelligent application of such foundational building blocks will remain paramount to the success of drug discovery programs.

References

Physicochemical characteristics of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound. While this specific molecule is a discrete chemical entity, its detailed experimental data is not extensively documented in publicly accessible literature. Therefore, this guide pivots to a more instructive role, detailing the standard, industry-accepted methodologies for determining these critical parameters. By focusing on the causality behind experimental choices and presenting self-validating protocols, this document serves as a robust resource for researchers, scientists, and drug development professionals engaged in the characterization of this and related novel chemical entities. We will explore the determination of melting point, solubility, pKa, and lipophilicity (logP), alongside spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives of this heterocyclic system are known to exhibit diverse pharmacological activities, including but not limited to anticancer, antiviral, and antiproliferative effects. The introduction of a bromine atom at the 6-position of the 3,4-dihydroquinazolin-2(1H)-one structure can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. A thorough understanding of the physicochemical properties of this compound is, therefore, a prerequisite for its rational development in any research and development pipeline.

Molecular and Structural Data

A foundational step in the characterization of any compound is the confirmation of its basic molecular and structural properties.

PropertyValue
Compound Name This compound
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Chemical Structure
alt text

Note: The molecular weight of the N-methylated analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, is 241.08 g/mol [1].

Core Physicochemical Properties: Measurement and Rationale

The following sections detail the experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point

Importance: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range[2].

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid in a mortar and pestle.

    • Take a capillary tube and seal one end by briefly holding it in the flame of a Bunsen burner[3].

    • Pack the powdered sample into the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface[3][4].

  • Apparatus Setup:

    • Insert the packed capillary tube into one of the sample slots of the Mel-Temp apparatus.

    • Place a calibrated thermometer in the designated holder.

  • Measurement:

    • Turn on the apparatus and set an initial rapid heating rate to approximate the melting point.

    • Once the approximate range is known, allow the apparatus to cool and repeat the measurement with a fresh sample.

    • When approaching the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium[2].

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting range is reported as T1-T2[4].

MeltingPointWorkflow A Grind Sample to Fine Powder B Pack into Capillary Tube A->B C Place in Mel-Temp Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Cool and Prepare New Sample D->E F Heat Slowly (1-2°C/min) E->F G Record T1 (First Drop) F->G H Record T2 (Fully Liquid) G->H I Report Melting Range (T1-T2) H->I

Caption: Workflow for Melting Point Determination.

Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development, leading to unreliable in vitro assay results and poor in vivo performance[5][6]. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure for lead optimization[7].

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This method is suitable for high-throughput screening to quickly assess the solubility of a compound from a DMSO stock solution.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO[8].

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well[8].

    • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 2%)[5][8].

  • Incubation and Measurement:

    • Mix the contents of the plate thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking[8].

    • Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of undissolved precipitate[6][8].

  • Data Analysis:

    • The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

SolubilityWorkflow A Prepare 10 mM DMSO Stock B Dispense Stock into 96-well Plate A->B C Add Aqueous Buffer (e.g., PBS) B->C D Incubate with Shaking (2h) C->D E Measure Light Scattering (Nephelometry) D->E F Determine Solubility Limit E->F

Caption: Kinetic Solubility Assay Workflow.

Acid Dissociation Constant (pKa)

Importance: The pKa value dictates the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability across biological membranes, and binding to its target protein.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values[9][10].

  • System Calibration:

    • Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10)[11].

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM)[11].

    • Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl[11].

    • If necessary, adjust the initial pH of the solution to the acidic or basic end of the titration range with a small amount of strong acid (e.g., HCl) or strong base (e.g., NaOH).

  • Titration:

    • Immerse the calibrated pH electrode into the sample solution, which is continuously stirred.

    • Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH if titrating an acid) and record the pH after each addition, allowing the reading to stabilize[11].

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. More accurately, it can be determined from the inflection point of the first derivative of the titration curve[12].

pKaWorkflow A Calibrate pH Meter B Prepare Sample Solution (known conc.) A->B C Add Titrant in Increments B->C D Record pH at Each Step C->D E Plot pH vs. Titrant Volume D->E F Determine Inflection Point E->F G Calculate pKa F->G

Caption: Potentiometric Titration Workflow for pKa.

Lipophilicity (logP)

Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (P), typically expressed as its logarithm (logP), measures the ratio of the concentration of a compound in a nonpolar solvent (usually n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination[13][14].

  • Phase Preparation:

    • Pre-saturate n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate[15]. This ensures that the two phases are in equilibrium before the experiment begins.

  • Partitioning:

    • Dissolve a known amount of the compound in one of the pre-saturated phases.

    • Combine the two phases in a vessel at a known volume ratio.

    • Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate logP using the following formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

logPWorkflow A Pre-saturate n-Octanol and Buffer B Dissolve Compound in One Phase A->B C Combine Phases and Shake to Equilibrium B->C D Separate Phases via Centrifugation C->D E Measure Concentration in Each Phase (HPLC/UV) D->E F Calculate logP E->F

Caption: Shake-Flask Method for logP Determination.

Spectroscopic Characterization Protocols

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Protocol for ¹H and ¹³C NMR Acquisition

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which the compound is fully soluble[16][17].

    • Filter the solution to remove any particulate matter and transfer it to a clean NMR tube[16].

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution[18].

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)[17].

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C[17]. A relaxation delay of 2 seconds is typically used[17].

    • Process and reference the spectrum similarly to the ¹H spectrum (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Importance: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation[19][20].

  • Background Measurement:

    • Ensure the ATR crystal (typically diamond) is clean.

    • Take a background spectrum of the empty crystal. The instrument will automatically subtract this from the sample spectrum[21].

  • Sample Measurement:

    • Place a small amount of the powdered solid sample onto the center of the ATR crystal[21].

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface[19][22].

  • Spectrum Acquisition:

    • Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

    • After measurement, clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth[21].

Mass Spectrometry (MS)

Importance: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns[23][24].

Protocol for Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar, medium-sized organic molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Infusion and Ionization:

    • The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.

    • A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

  • Mass Analysis and Detection:

    • The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

    • The detector records the abundance of ions at each m/z value.

  • Data Interpretation:

    • The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode). The m/z of this peak provides the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ peaks of nearly equal intensity).

Conclusion

References

A Technical Guide to 6-Bromo-3,4-dihydroquinazolin-2(1H)-one and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Chemical Landscape of a Niche Scaffold

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic framework provides a versatile platform for introducing a variety of substituents, enabling the fine-tuning of pharmacological activity. Within this broad class of compounds, the 6-bromo-3,4-dihydroquinazolin-2(1H)-one core represents a synthetically accessible and functionally intriguing starting point for drug discovery programs.

However, a critical point of clarification is necessary for the discerning researcher. While the chemical name "this compound" is unambiguous in its structure, a dedicated and verified CAS (Chemical Abstracts Service) number for this specific N1- and N3-unsubstituted compound is not consistently reported across major chemical databases. Often, searches for this compound lead to its various substituted analogs. This guide will therefore address this ambiguity by focusing on a well-characterized and commercially available analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS: 328956-24-7) , as a representative example. The synthetic principles and potential applications discussed herein are broadly applicable to the parent compound and provide a solid foundation for researchers working with this chemical series.

Physicochemical and Structural Characteristics

The introduction of a bromine atom at the 6-position and the saturation of the pyrimidine ring significantly influence the electronic and conformational properties of the quinazolinone core. These features are critical for its interaction with biological targets. The properties of the representative analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, are summarized below.

PropertyValueSource
CAS Number 328956-24-7[1][2][3]
Molecular Formula C₉H₉BrN₂O[1][2]
Molecular Weight 241.08 g/mol [1][2]
IUPAC Name 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one[2]
SMILES CN1CC2=C(C=CC(=C2)Br)NC1=O[1]
Physical State Solid
Purity Typically ≥95%

Synthesis and Mechanistic Considerations

The synthesis of 6-bromo-3,4-dihydroquinazolin-2(1H)-ones generally proceeds through a cyclization reaction involving a substituted anthranilic acid derivative. The choice of starting materials and reaction conditions can be adapted to yield various analogs.

General Synthetic Workflow

A common and reliable method for constructing the this compound core involves the reaction of a 5-bromoanthranilic acid derivative with a source of the C2 carbon and N3 nitrogen. The workflow is conceptually straightforward, allowing for modular assembly.

G cluster_0 Starting Materials cluster_1 Reaction & Cyclization cluster_2 Intermediate/Product A 5-Bromoanthranilic Acid C Condensation & Intramolecular Cyclization A->C B Cyclizing Agent (e.g., Urea, Phosgene equivalent) B->C D 6-Bromo-quinazoline-2,4(1H,3H)-dione C->D Thermal or Acid/Base Catalysis E Selective Reduction D->E e.g., NaBH4, LiAlH4 F This compound Core E->F

Caption: Generalized synthetic workflow for the this compound scaffold.

Exemplary Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Objective: To synthesize the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which can be further modified.

Materials:

  • 5-bromoanthranilic acid

  • Phenyl isothiocyanate

  • Triethylamine

  • Absolute ethanol

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add phenyl isothiocyanate (15 mmol) followed by triethylamine (2 mL).

  • Reflux: Heat the reaction mixture to reflux at 65°C for 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Purification: Filter the solid residue and recrystallize it from ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[4]

Causality and Experimental Choices:

  • 5-Bromoanthranilic Acid: This starting material provides the benzene ring and the bromine substituent at the desired position.

  • Phenyl Isothiocyanate: This reagent serves as the source for both the C2 carbon and the N3-phenyl group in the quinazolinone ring.

  • Triethylamine: A non-nucleophilic base is used to facilitate the reaction, likely by deprotonating the carboxylic acid and amino groups of the anthranilic acid.

  • Ethanol as Solvent: Ethanol is a suitable polar protic solvent for this condensation reaction, and its boiling point allows for a controlled reflux temperature.

Applications in Drug Discovery and Medicinal Chemistry

The quinazolinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The presence of the bromo substituent at the 6-position offers a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a diverse chemical space.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinazolinone derivatives.[4] Some have been shown to act as inhibitors of key signaling molecules in cancer cells. For instance, certain 6-bromo quinazoline derivatives have been designed and synthesized as potential cytotoxic agents.[4] A recent study reported the synthesis of a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives that exhibited significant antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[4]

G cluster_0 Quinazolinone Derivative cluster_1 Cellular Target cluster_2 Downstream Effects A 6-Bromo-quinazolinone Scaffold B Tyrosine Kinase (e.g., EGFR) A->B Binding & Inhibition C Inhibition of Proliferation B->C D Induction of Apoptosis B->D

Caption: Putative mechanism of action for anticancer quinazolinone derivatives.

Other Potential Therapeutic Applications

The versatility of the quinazolinone scaffold extends beyond oncology. Derivatives have been investigated for a wide array of pharmacological activities, including:

  • Anti-inflammatory [5]

  • Analgesic [5]

  • Antimicrobial

  • Antihypertensive [4]

  • Anticonvulsant [4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its analogs. Based on data for related compounds, the following hazards may be present:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for drug discovery and development. While the specific parent compound requires further characterization and a definitive CAS assignment, the established chemistry and diverse biological activities of its derivatives underscore the potential of this scaffold. Future research in this area will likely focus on the synthesis of novel analogs through diversification at the N1, N3, and C6 positions, followed by comprehensive pharmacological evaluation to identify lead compounds for various therapeutic targets.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydroquinazolin-2(1H)-one as a Potential EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and in-silico analysis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Rationale for Targeting EGFR with Quinazolinone Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a pivotal member of the receptor tyrosine kinase family, playing a crucial role in regulating essential cellular processes such as proliferation, differentiation, and survival.[1][2] Upon binding with its ligands, like the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental for normal cell function.[3][4]

However, dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer.[1][5][6] This aberrant signaling leads to uncontrolled cell growth, proliferation, and metastasis, making EGFR a prime target for therapeutic intervention.[2][5]

The quinazoline core has emerged as a highly favorable scaffold in the development of novel EGFR inhibitors.[7][8] Its structural features allow for high-affinity binding to the ATP-binding site of the EGFR kinase domain, effectively competing with ATP and inhibiting the downstream signaling cascade.[7][9] This has led to the successful development and approval of several generations of quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib.[8][9][10] The exploration of novel derivatives, such as this compound, is driven by the continuous search for compounds with improved potency, selectivity, and the ability to overcome acquired resistance mechanisms.[10]

The EGFR Signaling Cascade: A Visual Overview

The following diagram illustrates the central role of EGFR in activating key downstream pathways that drive tumorigenesis.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Ligand Binding & Dimerization

Caption: EGFR signaling pathways critical in cancer.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process starting from commercially available materials. The rationale for this synthetic route is its reliability and the use of well-established chemical transformations.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromoanthranilic acid

  • Dissolve anthranilic acid in acetonitrile.

  • Add a solution of N-bromosuccinimide (NBS) in acetonitrile dropwise to the stirred solution at room temperature.

  • Continue stirring and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting precipitate and wash with cold acetonitrile to yield 5-bromoanthranilic acid.[11]

Step 2: Synthesis of 6-Bromo-2-amino-3,4-dihydroquinazoline

This step involves a reductive cyclization. While several methods exist, a common approach involves the use of a reducing agent and a source of the C2 carbon and N1 nitrogen.

  • To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., ethanol), add a reducing agent such as stannous chloride (SnCl2).[12]

  • Introduce a source for the C2 and N1 atoms, such as formamide, and heat the mixture under reflux.[12][13]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the 6-bromo-2-amino-3,4-dihydroquinazoline from the previous step in an aqueous acidic solution (e.g., dilute HCl).

  • Heat the solution to induce hydrolysis of the amino group to a carbonyl group.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In-Vitro Biological Evaluation: Assessing Inhibitory Potential

EGFR Kinase Inhibition Assay

The potency of this compound against EGFR is determined by measuring its ability to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose.[14][15]

Experimental Protocol: EGFR Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of EGFR kinase in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[15]

    • Prepare a 2X solution of the substrate (e.g., Poly (Glu, Tyr)) and ATP in the same reaction buffer.[14]

    • Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Gefitinib) in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X EGFR kinase solution to each well of a 384-well plate.[16]

    • Add 2.5 µL of the serially diluted compound or control to the respective wells.

    • Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.[16]

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.[15]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines overexpressing EGFR (e.g., A549 lung carcinoma, MCF-7 breast cancer). This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture A549 or other suitable cancer cells in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of media.[17]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

    • Mix thoroughly and incubate for an additional 2-4 hours at room temperature in the dark.[17]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Anticipated In-Vitro Activity Data

The following table presents hypothetical, yet plausible, data for this compound based on the activities of similar quinazolinone derivatives found in the literature.[19][20][21][22]

CompoundEGFR Kinase IC₅₀ (nM)A549 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
This compound 10 - 505 - 1510 - 25
Gefitinib (Reference) 25.4215.59>100

Note: These values are illustrative and require experimental validation.

In-Silico Analysis: Elucidating the Mechanism of Action

Molecular docking is a powerful computational tool used to predict the binding mode of a small molecule within the active site of a target protein. This provides valuable insights into the molecular interactions that drive inhibitory activity.[23][24]

Workflow for Molecular Docking

Docking_Workflow PDB 1. Protein Preparation (PDB: 1M17) - Remove water, ligands - Add hydrogens Grid 3. Grid Generation - Define binding site - Center on co-crystallized ligand PDB->Grid Ligand 2. Ligand Preparation (6-Bromo...one) - Generate 3D structure - Energy minimization Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results - Binding energy - Key interactions - Pose visualization Docking->Analysis

Caption: A typical workflow for molecular docking studies.

Molecular Docking Protocol
  • Protein Preparation:

    • Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB ID: 1M17, co-crystallized with erlotinib).[24]

    • Using molecular modeling software (e.g., PyMOL, Discovery Studio), prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms.[25]

    • Add polar hydrogens and assign appropriate charges to the protein atoms.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[26]

  • Docking Simulation:

    • Define the binding pocket (grid box) based on the position of the co-crystallized erlotinib in the original PDB file to ensure the docking is performed at the ATP-binding site.[24]

    • Use a docking program like AutoDock Vina to dock the prepared ligand into the defined binding site of the EGFR protein.[25]

  • Analysis:

    • Analyze the resulting docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the best docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the EGFR active site.

Predicted Binding Mode and Structure-Activity Relationship (SAR)

Based on docking studies of similar quinazolinone inhibitors, this compound is expected to form crucial interactions within the EGFR active site.[20][27] The quinazolinone core is predicted to form a key hydrogen bond with the backbone nitrogen of Met793 in the hinge region. The bromo-substituent at the 6-position can potentially form halogen bonds or engage in hydrophobic interactions, which may enhance binding affinity and contribute to overall potency.[21][28]

Binding_Mode cluster_EGFR EGFR Active Site Inhibitor 6-Bromo-3,4-dihydro quinazolin-2(1H)-one Met793 Met793 Inhibitor->Met793 H-Bond (Key Interaction) Thr790 Thr790 (Gatekeeper) Inhibitor->Thr790 Proximity Leu718 Leu718 Inhibitor->Leu718 Hydrophobic Interaction Cys797 Cys797

Caption: Predicted interactions of the inhibitor in the EGFR active site.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the synthesis, in-vitro evaluation, and in-silico analysis of this compound as a potential EGFR inhibitor. The quinazolinone scaffold remains a highly promising starting point for the development of new anticancer agents. The proposed methodologies provide a clear path for researchers to validate the therapeutic potential of this specific compound.

Future work should focus on the experimental validation of the synthesized compound's activity against wild-type and clinically relevant mutant forms of EGFR (e.g., T790M, L858R).[7] Further optimization of the scaffold, guided by SAR and computational studies, could lead to the development of next-generation EGFR inhibitors with enhanced potency and improved pharmacological profiles.

References

A Technical Guide to the Discovery and Synthesis of Novel Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The quinazolinone core, a fused bicyclic heterocycle composed of benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3][4] This versatility has cemented the quinazolinone scaffold as a cornerstone in the development of numerous therapeutic agents, including FDA-approved drugs like Gefitinib and Erlotinib.[2] This guide provides an in-depth exploration of the synthetic evolution of quinazolinone scaffolds, from classical condensation reactions to modern catalytic and green chemistry methodologies. We will dissect the causality behind experimental choices, provide field-proven protocols, and illuminate the critical role of Structure-Activity Relationship (SAR) studies in transforming these scaffolds into potent, targeted therapeutics.

Part 1: The Architectural Blueprint: Synthetic Strategies for the Quinazolinone Core

The construction of the quinazolinone framework has evolved significantly, driven by the dual needs for efficiency and sustainability. Understanding this evolution provides critical context for modern synthetic design.

Classical Foundations: Building the Initial Framework

The genesis of quinazolinone synthesis lies in robust, albeit often harsh, condensation reactions. The most common historical method is the Niementowski Reaction , first described in 1895, which involves heating anthranilic acid with excess formamide.[5] While foundational, this and similar methods often require high temperatures and long reaction times.

Classical strategies generally build the quinazolinone skeleton from ortho-disubstituted benzene derivatives, with the most common starting materials being:

  • Anthranilic Acid and its Derivatives (Amides, Esters): These are the most frequent precursors, where the carboxyl and amino groups provide the necessary functionality for cyclization with a one-carbon source.[5]

  • Isatoic Anhydrides: These activated precursors react readily with amines and other nucleophiles to form the quinazolinone ring system.[5]

  • 2-Aminobenzonitriles: The nitrile group can be hydrated and cyclized in the presence of various reagents to yield the desired scaffold.[5]

The Modern Synthesis Toolkit: Catalysis and Enabling Technologies

Modern synthetic chemistry prioritizes efficiency, selectivity, and sustainability. The synthesis of quinazolinones has been profoundly impacted by these principles, leading to a diverse array of powerful methodologies.

Transition-metal-catalyzed reactions have become indispensable tools, offering milder reaction conditions and broader substrate scope compared to classical methods.[6][7] These reactions often proceed via C-H bond functionalization, cross-coupling, and annulation cascades.

  • Palladium and Copper Catalysis: These metals are workhorses in forming the critical C-N bonds required for cyclization. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are frequently employed to construct key intermediates that subsequently cyclize to the quinazolinone core.[8][9][10]

  • Earth-Abundant Metal Catalysis (Mn, Co, Fe): Driven by cost and sustainability, there is a growing trend towards using earth-abundant metals. Manganese and Cobalt complexes, for instance, have proven highly effective in catalyzing "acceptorless dehydrogenative coupling" (ADC) reactions, where alcohols and amines are coupled with the liberation of hydrogen gas, representing a highly atom-economical approach.[6][9][11]

Metal_Catalyzed_Annulation cluster_0 Starting Materials cluster_1 Key Steps Start1 2-Aminobenzyl Amine or Alcohol Catalyst Transition Metal Catalyst (Pd, Cu, Mn, Co) Start2 Amide, Nitrile, or Alcohol Oxidation Oxidation / Dehydrogenation Catalyst->Oxidation Catalyzes Condensation Condensation Oxidation->Condensation Cyclization Intramolecular Annulation Condensation->Cyclization Product Quinazolinone Scaffold Cyclization->Product Green_vs_Conventional Workflow Comparison: Quinazolinone Synthesis cluster_Conventional Conventional Method cluster_Green Green Chemistry Method C_Start Starting Materials C_Solvent Hazardous Organic Solvent (e.g., Toluene, DMF) C_Start->C_Solvent C_Heat Conventional Heating (Oil Bath) 8-24 hours C_Solvent->C_Heat C_Workup Complex Workup (Extraction, Chromatography) C_Heat->C_Workup C_Product Product C_Workup->C_Product G_Start Starting Materials G_Solvent Solvent-Free or Green Solvent (DES, H2O) G_Start->G_Solvent G_Heat Microwave / Ultrasound 5-45 minutes G_Solvent->G_Heat G_Workup Simplified Workup (Filtration, Recrystallization) G_Heat->G_Workup G_Product Product G_Workup->G_Product SAR_Scaffold scaffold pos2 Position 2 (Potency & Target Binding) scaffold->pos2 pos3 Position 3 (Solubility & PK Properties) scaffold->pos3 pos67 Positions 6 & 7 (Selectivity & Potency) scaffold->pos67

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Within this class, 6-Bromo-3,4-dihydroquinazolin-2(1H)-one (CAS No. 143955-73-5) serves as a crucial intermediate, providing a synthetically versatile platform for the development of novel therapeutic agents. The bromine atom at the 6-position offers a reactive handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[4]

This document provides a detailed, field-proven protocol for the synthesis of this compound. The procedure is designed to be robust and reproducible, starting from the commercially available precursor, 2-amino-5-bromobenzoic acid. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is structured as a three-step sequence, designed for efficiency and high yield. The strategy involves the initial reduction of a carboxylic acid, conversion of the resulting alcohol to a primary amine, and a final cyclization step to form the target heterocycle.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Amination cluster_2 Step 3: Cyclization A 2-Amino-5-bromobenzoic Acid B 2-Amino-5-bromobenzyl Alcohol A->B  1. LiAlH₄  2. THF, 0°C to RT C 2-Amino-5-bromobenzylamine B->C  1. MsCl, Et₃N  2. NaN₃  3. LiAlH₄ D This compound C->D  Urea  Ethanol, Reflux

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightSupplierNotes
2-Amino-5-bromobenzoic acid5794-88-7216.03 g/mol Sigma-AldrichStarting material
Lithium aluminum hydride (LiAlH₄)16853-85-337.95 g/mol Sigma-AldrichHighly reactive, handle with care
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol Sigma-AldrichUse dry solvent
Methanesulfonyl chloride (MsCl)124-63-0114.55 g/mol Sigma-AldrichCorrosive and lachrymatory
Triethylamine (Et₃N)121-44-8101.19 g/mol Sigma-AldrichDistill before use
Sodium azide (NaN₃)26628-22-865.01 g/mol Sigma-AldrichHighly toxic and potentially explosive
Dimethylformamide (DMF)68-12-273.09 g/mol Sigma-AldrichAnhydrous grade
Urea57-13-660.06 g/mol Sigma-AldrichReagent grade
Ethanol (EtOH)64-17-546.07 g/mol Sigma-Aldrich200 proof
Dichloromethane (DCM)75-09-284.93 g/mol Fisher ScientificACS grade
Ethyl acetate (EtOAc)141-78-688.11 g/mol Fisher ScientificACS grade
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6142.04 g/mol Fisher ScientificFor drying organic layers
Protocol 1: Synthesis of 2-Amino-5-bromobenzyl alcohol

This procedure details the reduction of the carboxylic acid functional group to a primary alcohol.

Expertise & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. The initial cooling to 0°C is a critical safety measure to control the initial exothermic reaction upon addition of LiAlH₄.[5]

Step-by-Step Methodology:

  • Equip a 1 L three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, add 2-amino-5-bromobenzoic acid (21.6 g, 100 mmol) and 400 mL of anhydrous THF to the flask.

  • Cool the resulting suspension to 0°C using an ice-water bath.

  • Carefully add LiAlH₄ (7.6 g, 200 mmol, 2.0 equiv) portion-wise over 1 hour. Caution: This addition is highly exothermic and generates hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the flask back to 0°C and cautiously quench the reaction by the sequential, dropwise addition of 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of water. This procedure (Fieser workup) is designed to precipitate aluminum salts into a granular, easily filterable solid.

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford 2-amino-5-bromobenzyl alcohol as a white to pale-yellow solid.

    • Expected Yield: 85-95%

    • Characterization: ¹H NMR data should be consistent with published spectra.[5]

Protocol 2: Synthesis of 2-Amino-5-bromobenzylamine

This protocol describes a robust, three-stage conversion of the primary alcohol into a primary amine via a mesylate intermediate and an azide displacement.

Expertise & Rationale: Direct conversion of the alcohol to the amine is often low-yielding. A more reliable strategy involves converting the hydroxyl group into a better leaving group, such as a mesylate. The mesylate is then displaced by the azide anion (NaN₃) in a classic Sₙ2 reaction. Sodium azide is an excellent nucleophile for this purpose. The resulting benzyl azide is then reduced to the target primary amine. LiAlH₄ is used again here for its efficacy in reducing azides.

Step-by-Step Methodology:

  • Mesylation:

    • Dissolve 2-amino-5-bromobenzyl alcohol (20.2 g, 100 mmol) in 300 mL of anhydrous DCM in a flask under nitrogen.

    • Add triethylamine (20.2 g, 28 mL, 200 mmol, 2.0 equiv).

    • Cool the solution to 0°C and add methanesulfonyl chloride (12.6 g, 8.5 mL, 110 mmol, 1.1 equiv) dropwise.

    • Stir at 0°C for 2 hours. The reaction progress can be monitored by TLC.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is typically used directly in the next step without further purification.

  • Azide Displacement:

    • Dissolve the crude mesylate in 250 mL of DMF.

    • Add sodium azide (13.0 g, 200 mmol, 2.0 equiv). Caution: Sodium azide is highly toxic.

    • Heat the mixture to 60°C and stir for 4-6 hours, until TLC indicates complete consumption of the mesylate.

    • Cool the reaction to room temperature and pour it into 1 L of ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (3 x 150 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure. The crude azide should be handled with care and used promptly.

  • Reduction:

    • Carefully dissolve the crude benzyl azide in 200 mL of anhydrous THF and place it in a flask under nitrogen.

    • Cool to 0°C and add LiAlH₄ (7.6 g, 200 mmol, 2.0 equiv) portion-wise.

    • After addition, allow the reaction to warm to room temperature and stir for 4 hours.

    • Perform the same Fieser workup as described in Protocol 1 to quench the reaction.

    • Extract the final product from the aqueous layer with DCM (3 x 150 mL).

    • Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield 2-amino-5-bromobenzylamine, which can be purified by column chromatography if necessary (Silica gel, DCM/Methanol gradient).

    • Expected Yield: 70-85% over three stages.

Protocol 3: Synthesis of this compound

This final step involves the cyclization of the diamine precursor with urea to form the target quinazolinone.

Expertise & Rationale: The reaction of a 1,2-diamine derivative with urea is a classical and efficient method for the synthesis of cyclic ureas.[6] The reaction proceeds via nucleophilic attack of one amine onto the urea carbonyl, followed by an intramolecular cyclization and elimination of ammonia. Using a solvent like ethanol and heating to reflux provides the necessary thermal energy to drive the reaction to completion.

G cluster_mech Reaction Mechanism start 2-Amino-5-bromobenzylamine + Urea intermediate [Intermediate Adduct] start->intermediate Nucleophilic Attack product This compound + NH₃ intermediate->product Intramolecular Cyclization & Elimination

Caption: Simplified mechanism for the final cyclization step.

Step-by-Step Methodology:

  • In a 500 mL round-bottom flask, combine 2-amino-5-bromobenzylamine (20.1 g, 100 mmol) and urea (9.0 g, 150 mmol, 1.5 equiv).

  • Add 250 mL of ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Maintain the reflux for 12-18 hours. The product will begin to precipitate from the solution as the reaction progresses.

  • Monitor the reaction by TLC until the starting amine is no longer visible.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).

  • Dry the product in a vacuum oven at 60°C overnight to yield this compound as a white or off-white solid.

    • Expected Yield: 80-90%

    • Purity: The precipitated product is often of high purity (>95%). Further purification can be achieved by recrystallization from ethanol if needed.

    • Expected Characterization Data: [7]

      • Molecular Formula: C₈H₇BrN₂O

      • Molecular Weight: 227.06 g/mol

      • Melting Point: >250 °C (decomposes)

      • ¹H NMR (DMSO-d₆): δ ~4.3 (s, 2H, CH₂), ~6.7 (d, 1H, ArH), ~7.1 (dd, 1H, ArH), ~7.2 (d, 1H, ArH), ~7.5 (s, 1H, NH), ~9.5 (s, 1H, NH).

      • Mass Spec (ESI+): m/z 227.0/229.0 [M+H]⁺, characteristic bromine isotope pattern.

Safety and Handling

  • Lithium aluminum hydride (LiAlH₄): Reacts violently with water. All operations must be conducted under anhydrous conditions.

  • Sodium azide (NaN₃): Acutely toxic and can form explosive heavy metal azides. Avoid contact with acids (forms toxic HN₃ gas) and metals.

  • Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Handle only in a fume hood with appropriate gloves and eye protection.

This protocol is intended for use by trained chemists in a laboratory setting. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described synthetic strategy is a robust two-step process commencing with the reduction of commercially available 2-amino-5-bromobenzonitrile to the key intermediate, 2-amino-5-bromobenzylamine. This intermediate subsequently undergoes a cyclization reaction with urea to yield the target dihydroquinazolinone. This document offers an in-depth explanation of the reaction mechanisms, causality behind experimental choices, step-by-step protocols, and process visualization to support researchers in the successful synthesis of this valuable compound.

Introduction and Significance

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The dihydro- variant, specifically this compound, serves as a crucial building block for the synthesis of more complex molecules. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This guide details a reliable and scalable synthetic route to this important intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is approached via a logical two-step sequence. The core dihydroquinazolinone ring is formed through the cyclization of a bifunctional precursor, 2-amino-5-bromobenzylamine, with a one-carbon carbonyl source, urea. The key benzylamine intermediate, in turn, can be readily accessed from the commercially available and inexpensive starting material, 2-amino-5-bromobenzonitrile, via the selective reduction of the nitrile group.

This strategy is advantageous due to the accessibility of the starting materials and the generally high efficiency of the individual transformations.

Retrosynthesis Target This compound Intermediate1 2-Amino-5-bromobenzylamine Target->Intermediate1 Cyclization Urea Urea Target->Urea C1 Source StartingMaterial 2-Amino-5-bromobenzonitrile Intermediate1->StartingMaterial Nitrile Reduction Mechanism cluster_0 Step 1: Isocyanic Acid Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Tautomerization & Final Product Urea H₂N-C(=O)-NH₂ HNCO H-N=C=O Urea->HNCO Δ Ammonia1 NH₃ Adduct [Urea Adduct] Intermediate [2-amino-5-bromobenzylamine] Intermediate->Adduct + H-N=C=O Adduct2 [Urea Adduct] Cyclized [Cyclized Intermediate] Adduct2->Cyclized - H₂O (conceptually) Cyclized2 [Cyclized Intermediate] Product This compound Cyclized2->Product - NH₃ Ammonia2 NH₃ Workflow Start Start: 2-Amino-5-bromobenzonitrile Hydrogenation Catalytic Hydrogenation (Raney Ni, H₂, MeOH) Start->Hydrogenation Filtration Filtration through Celite® (Removal of Catalyst) Hydrogenation->Filtration Concentration1 Solvent Evaporation Filtration->Concentration1 Intermediate Intermediate: 2-Amino-5-bromobenzylamine Concentration1->Intermediate Cyclization Cyclization with Urea (Neat, 130-150 °C) Intermediate->Cyclization Trituration Trituration with Hot Water Cyclization->Trituration Filtration2 Product Filtration & Washing Trituration->Filtration2 Drying Vacuum Drying Filtration2->Drying FinalProduct Final Product: This compound Drying->FinalProduct

References

Application Notes and Protocols: High-Purity 6-Bromo-3,4-dihydroquinazolin-2(1H)-one via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one through recrystallization. This method is designed for researchers, scientists, and professionals in drug development seeking to achieve high purity of this critical heterocyclic scaffold. The following sections detail the underlying principles of recrystallization, a meticulously developed step-by-step protocol, and expert insights into troubleshooting and optimization, ensuring a robust and reproducible purification process.

Introduction: The Significance of Purity for this compound

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. The quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The presence of the bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Given its role as a foundational building block, the purity of this compound is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and complications in the biological evaluation of the final compounds. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, capable of yielding highly pure crystalline material when optimized.[1][2]

The First Principles of Recrystallization: A Self-Validating System

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3] The fundamental principle lies in the fact that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[4] This process of purification is governed by the principles of nucleation and crystal growth, which are influenced by factors like temperature, concentration, and the choice of solvent.[5]

An ideal recrystallization process is a self-validating system. By carefully selecting a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures, a high degree of purification can be achieved. The slow cooling of the saturated solution allows for the selective crystallization of the target molecule, excluding impurities from the growing crystal lattice.[6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[7]
Molecular Weight 227.06 g/mol [7]
Appearance White to off-white solidGeneral observation
Melting Point Not explicitly available, related compounds melt in the 170-220 °C range[8][9]
Predicted XlogP 1.2[7]

Experimental Protocol: Purification of this compound

This protocol is designed to provide a robust starting point for the purification of this compound. Researchers are encouraged to perform small-scale solvent screening to identify the optimal solvent or solvent system for their specific sample, as impurity profiles can vary.

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Analytical balance

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) supplies for purity analysis

  • Selection of potential recrystallization solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water, and mixtures thereof)

Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound sparingly or not at all at room temperature or below.

  • Either not dissolve impurities at all or dissolve them very well, even at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound and literature precedents for similar compounds, ethanol is a promising starting point for recrystallization.[10] A solvent screening should be performed with other polar protic and aprotic solvents to optimize the process.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • The solvent that dissolves the compound when hot but yields a good crop of crystals upon cooling is a suitable candidate.

Step-by-Step Recrystallization Protocol

The following workflow outlines the optimized recrystallization process.

Recrystallization_Workflow A 1. Dissolution B 2. Hot Filtration (Optional) A->B Insoluble Impurities Present C 3. Crystallization A->C No Insoluble Impurities B->C D 4. Isolation C->D E 5. Drying D->E F 6. Purity Analysis E->F

Figure 1. Generalized workflow for the recrystallization of this compound.

1. Dissolution: a. Place the crude this compound into an Erlenmeyer flask of appropriate size. b. Add a magnetic stir bar to the flask. c. Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate with stirring. d. Continue adding the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[11]

2. Hot Filtration (Optional): a. If insoluble impurities are observed in the hot solution, a hot filtration step is necessary. b. Pre-heat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate. c. Place a stemless funnel with fluted filter paper into the neck of the second flask. d. Quickly pour the hot solution containing the dissolved compound through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

3. Crystallization: a. Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[1] b. Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified compound.

4. Isolation: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel. c. Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities from the crystal surfaces. d. Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.

5. Drying: a. Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

6. Purity Analysis: a. Determine the melting point of the purified crystals. A sharp melting point close to the literature value (if available) is an indicator of high purity. b. Analyze the purity of the recrystallized compound using an appropriate analytical technique such as HPLC or TLC.[12][13] A single, sharp peak in the HPLC chromatogram or a single spot on the TLC plate is indicative of a pure compound.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Add more hot solvent in small portions. If a large volume of solvent is required, consider a different solvent in which the compound is more soluble when hot.
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is cooled too rapidly.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure slow cooling.
No crystal formation upon cooling The solution is too dilute, or the compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a small crystal of the pure compound can also be effective.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in the cold wash solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated for hot filtration. Use a minimal amount of ice-cold solvent for washing the crystals. The mother liquor can be concentrated to obtain a second crop of crystals.
Colored impurities in crystals Highly colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use this sparingly as it can also adsorb the desired product.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By understanding the fundamental principles and carefully executing the experimental steps, researchers can consistently obtain high-purity material, which is essential for the successful advancement of drug discovery and development programs. The provided troubleshooting guide offers practical solutions to common challenges, empowering scientists to optimize the purification process for their specific needs.

References

Column chromatography for 6-Bromo-3,4-dihydroquinazolin-2(1H)-one purification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Isolation of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one using Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic reaction mixture. Quinazolinone derivatives are pivotal scaffolds in medicinal chemistry and drug development, making the isolation of highly pure material a critical step for subsequent research and development.[1][2] This guide details a robust methodology centered on normal-phase flash column chromatography, including the essential preliminary step of Thin-Layer Chromatography (TLC) for mobile phase optimization. We will delve into the causality behind experimental choices, from solvent selection to column packing and fraction analysis, to ensure a reproducible and efficient purification outcome. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method to obtain this key intermediate with high purity.

Introduction and Purification Principle

This compound is a heterocyclic compound frequently employed as an intermediate in the synthesis of pharmacologically active molecules.[3] Impurities from its synthesis, such as unreacted starting materials, reagents, or side-products from hydrolysis or self-condensation, can interfere with subsequent reactions and biological assays, necessitating an effective purification strategy.[4]

Column chromatography is a powerful adsorptive separation technique ideal for this purpose.[5] The principle relies on the differential partitioning of components in a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system). Silica gel is a highly polar adsorbent. Non-polar compounds have a weak affinity for the silica and are eluted quickly by the mobile phase. Conversely, polar compounds, like our target molecule containing N-H and C=O functional groups, will adsorb more strongly to the silica gel. By carefully selecting a mobile phase of appropriate polarity, we can modulate the elution time of the target compound, allowing it to separate from less polar and more polar impurities. The ideal solvent system is one that allows the target compound to move off the baseline but provides sufficient separation from its contaminants, typically targeting a retention factor (Rf) of 0.2-0.4 on a TLC plate.[6]

Materials and Equipment

2.1. Chemicals and Reagents

  • Crude this compound

  • Silica Gel (Standard Grade, 230-400 mesh)[6]

  • Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Dichloromethane (DCM, ACS Grade or higher, for sample loading)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆ or CDCl₃)

2.2. Equipment

  • Glass chromatography column (appropriate size for scale)

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes/flasks for manual collection

  • Air or nitrogen line with a flow controller for flash chromatography

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)

  • Analytical balance

  • Heating mantle and condenser (for potential recrystallization)

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any purification protocol hinges on its ability to validate itself at key stages. The following workflow incorporates TLC analysis at its core to guide and confirm the separation process.

Workflow Overview

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC_Opt TLC Solvent System Optimization Crude->TLC_Opt Test various Hexane:EtOAc ratios Col_Prep Column Packing (Silica Slurry) TLC_Opt->Col_Prep Informs eluent choice Sample_Load Sample Loading (Dry Method) Col_Prep->Sample_Load Elute Elution & Fraction Collection Sample_Load->Elute Frac_TLC TLC Analysis of Fractions Elute->Frac_TLC Combine Combine Pure Fractions Frac_TLC->Combine Identify fractions with target R_f Evap Solvent Evaporation Combine->Evap Pure Pure Product (Verify Purity) Evap->Pure

Caption: Purification workflow for this compound.

Step 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)

The causality for this step is paramount: an improperly chosen solvent system will result in either no separation or the irreversible binding of the product to the column. The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound between 0.2 and 0.4.[6]

  • Prepare Stock Solution: Dissolve a small amount of the crude product in a suitable solvent like ethyl acetate or DCM.

  • Spot TLC Plate: Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different mobile phase. Start with a non-polar mixture and gradually increase polarity. Good starting points for quinazolinone derivatives are mixtures of hexane and ethyl acetate.[6][7]

    • Test 1: 80:20 Hexane:Ethyl Acetate

    • Test 2: 70:30 Hexane:Ethyl Acetate

    • Test 3: 50:50 Hexane:Ethyl Acetate

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your target spot in each system. Select the system that gives an Rf of ~0.3 and shows good separation from other UV-active impurities.

Step 2: Column Preparation (Slurry Packing)

Slurry packing is superior to dry packing as it minimizes the chances of air bubbles and channel formation, which would severely compromise separation efficiency.[8]

  • Secure Column: Secure the glass column vertically to a retort stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude product). Add your chosen eluent (from Step 1) to create a free-flowing slurry. Stir gently to release trapped air.

  • Pack Column: Quickly and carefully pour the slurry into the column. Use a funnel to prevent spillage. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing.

  • Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the eluent until the packed bed is stable and no cracks appear. Never let the solvent level drop below the top layer of sand.

Step 3: Sample Loading (Dry Loading Recommended)

Dry loading is often preferred for compounds that have limited solubility in the mobile phase, as it can lead to sharper bands and better separation.

  • Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., DCM or ethyl acetate).

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add the powdered sample-silica mixture to the top of the packed column.

  • Elute: Gently add the mobile phase and begin the elution process.

Step 4: Elution and Fraction Collection
  • Apply Pressure: Apply gentle pressure from an air or nitrogen line to the top of the column to achieve a steady flow rate (a drop rate of a few drops per second is a good start).

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitor Separation: Monitor the progress of the separation by spotting every few fractions onto a TLC plate and visualizing under UV light.

Step 5: Post-Purification Analysis and Isolation
  • Identify Pure Fractions: Develop the monitoring TLC plates. Fractions containing only the spot corresponding to the target compound's Rf are considered pure.

  • Combine and Evaporate: Combine the identified pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Drying: Place the flask under a high vacuum to remove any residual solvent.

  • Characterize: Obtain the mass of the pure, solid product and calculate the yield. Confirm its identity and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, and melting point determination.

Expected Results & Data Summary

The following table summarizes the typical parameters for the successful purification of this compound.

ParameterRecommended Condition/ValueRationale & Key Insights
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds. The fine mesh size provides a larger surface area for better separation in flash chromatography.
Mobile Phase Hexane:Ethyl Acetate (e.g., 60:40 v/v)This system offers good polarity modulation. The exact ratio must be determined by TLC but often falls in this range for quinazolinone derivatives.[7]
Target TLC Rf 0.2 - 0.4Provides the optimal balance between retention time and separation from impurities. A lower Rf risks very long elution times; a higher Rf risks co-elution with less polar impurities.[6]
Sample Loading Dry LoadingMinimizes band broadening, especially if the compound's solubility in the eluent is moderate, leading to a more efficient separation.
Purity Check TLC, ¹H-NMR, Melting PointA multi-faceted approach to confirm purity. TLC provides a quick visual check, while NMR confirms structural integrity and absence of proton-bearing impurities.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Spots) - Mobile phase is too polar. - Column was overloaded. - Column was packed improperly (channeling).- Decrease the polarity of the eluent (increase hexane %). - Reduce the amount of crude material relative to silica gel. - Repack the column carefully using the slurry method.
Compound Won't Elute Mobile phase is not polar enough.Increase the polarity of the eluent (increase ethyl acetate %). Consider a gradient elution, slowly increasing polarity over time.
Streaking on TLC Plate - Sample is too concentrated. - Compound is acidic or basic and interacting strongly with silica.- Dilute the sample before spotting. - Add a small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds or triethylamine for basic compounds).[6]
Product Crashes (Precipitates) on Column The solvent used to dissolve the sample is much stronger than the mobile phase.Use the dry loading method. If wet loading, dissolve the sample in a minimum amount of the mobile phase itself, even if solubility is low.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Silica gel is a fine powder that can cause respiratory irritation. Avoid inhalation by wearing a dust mask during handling.

  • Organic solvents are flammable and/or toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Never tightly clamp a pressurized glass column, as this can create a risk of explosion.[8]

References

Characterization of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one using NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Characterization of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Introduction

This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug development. Its derivatives have been explored for a wide range of pharmacological activities.[1][2] Accurate structural elucidation is the cornerstone of chemical synthesis and drug discovery, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous characterization of such organic molecules in solution.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer a thorough interpretation of the spectral data.

The Strategic Role of NMR in Structure Verification

NMR spectroscopy operates on the principle of nuclear spin in the presence of an external magnetic field. The chemical environment surrounding each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.

  • ¹H NMR Spectroscopy provides information about the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their connectivity through spin-spin coupling.

  • ¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms and their electronic environments, including carbonyl, aromatic, and aliphatic carbons.[4][5]

  • 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) establishes direct and long-range correlations between nuclei, allowing for the definitive assembly of the molecular puzzle.[6][7]

The logical workflow for NMR characterization is a multi-step process that ensures accuracy and confidence in the final structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (Dissolution in DMSO-d6) NMR_Acq NMR Spectrometer Setup (Lock, Tune, Shim) SamplePrep->NMR_Acq OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT-135) NMR_Acq->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If structure is complex or requires confirmation Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Assign Peaks, Measure J-couplings) Processing->Analysis Elucidation Structure Elucidation & Verification Analysis->Elucidation

Caption: Overall workflow for NMR-based structure elucidation.

Experimental Protocols

The quality of NMR data is critically dependent on meticulous sample preparation and proper instrument setup.[8]

Protocol 1: Sample Preparation

The choice of solvent is paramount. For quinazolinone derivatives, a polar aprotic solvent like DMSO-d₆ is highly recommended. It readily dissolves the compound and, due to its lower rate of proton exchange compared to protic solvents like D₂O or CD₃OD, it often allows for the observation of N-H proton signals.[9]

Materials:

  • This compound (5-10 mg for ¹H; 20-30 mg for ¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with glass wool plug (for filtration)

  • Vial and cap

Methodology:

  • Weighing: Accurately weigh the required amount of the sample into a clean, dry vial.[8][10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11] The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as an internal reference.

  • Dissolution: Cap the vial and gently vortex or sonicate to ensure the sample is completely dissolved. Visually inspect for any particulate matter.

  • Transfer & Filtration: Draw the solution into a Pasteur pipette that has a small plug of glass wool at its base. This step filters out any insoluble impurities that could degrade spectral quality by disrupting the magnetic field homogeneity.[12]

  • Filling the NMR Tube: Carefully transfer the filtered solution into the NMR tube. The final liquid height should be approximately 4-5 cm.[10]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with ethanol to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition

These parameters are for a typical 400 or 500 MHz spectrometer and may be adjusted as needed.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • Tuning and Matching: Tune and match the probe for the respective nuclei (¹H, ¹³C) to ensure maximum signal sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to confirm assignments.

Protocol 3: D₂O Exchange for N-H Proton Confirmation

This is a simple and definitive test to identify exchangeable protons (N-H, O-H).

  • Acquire a standard ¹H NMR spectrum as described above.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube and gently shake to mix.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H protons will either disappear or significantly decrease in intensity as the protons are replaced by deuterium.[9]

Spectral Interpretation and Data Analysis

The following section details the analysis of the NMR spectra of this compound. The numbering scheme used for assignment is shown below.

Caption: Structure and numbering of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum exhibits distinct signals for the aromatic protons, the methylene (CH₂) protons, and two N-H protons.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationRationale for Assignment
H1-NH~10.2Broad Singlet-1HAmide proton, typically downfield. Disappears upon D₂O exchange.
H8~7.45d~2.31HCoupled only to H7 (meta-coupling). Deshielded by adjacent C-N bond.
H7~7.35dd~8.5, 2.31HCoupled to H5 (ortho-coupling) and H8 (meta-coupling).
H5~6.90d~8.51HCoupled only to H7 (ortho-coupling).
H3-NH~6.85Broad Singlet-1HAniline-type proton. Disappears upon D₂O exchange.
H4 (CH₂)~4.30s-2HMethylene protons adjacent to N3 and the aromatic ring. Appears as a singlet as there are no adjacent protons.

Note: Chemical shifts are approximate and can vary based on concentration and instrument.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

Carbon AssignmentChemical Shift (δ) [ppm]Rationale for Assignment
C2 (C=O)~155.0Carbonyl carbon, characteristically found in the most downfield region.
C8a~145.0Quaternary aromatic carbon attached to nitrogen (N1).
C4a~135.5Aromatic carbon adjacent to the bromine atom.
C7~129.0Aromatic CH carbon.
C5~122.0Aromatic CH carbon, shifted upfield due to the influence of the adjacent NH group.
C8~118.0Aromatic CH carbon.
C6 (C-Br)~115.0Quaternary aromatic carbon directly attached to bromine; its shift is influenced by the heavy atom effect.
C4 (CH₂)~45.0Aliphatic methylene carbon.

Note: Quaternary carbon signals (C2, C8a, C4a, C6) are often of lower intensity than protonated carbons.

Analysis of 2D NMR Correlations

While 1D NMR provides a strong basis for the structure, 2D NMR experiments offer definitive proof of the assignments.

Caption: Key HMBC (¹H-¹³C long-range) correlations confirming the molecular framework.

  • COSY (¹H-¹H Correlation): This experiment would show a cross-peak between H5 and H7, and another between H7 and H8, confirming the connectivity of the protons on the aromatic ring.

  • HSQC (¹H-¹³C Correlation): This directly links protons to the carbons they are attached to. It would show a clear correlation between the signal at ~4.30 ppm (H4) and the carbon signal at ~45.0 ppm (C4), as well as linking the aromatic protons to their respective carbons.

  • HMBC (¹H-¹³C Long-Range Correlation): This is the most powerful tool for assembling the molecular skeleton. Key expected correlations include:

    • The methylene protons (H4) showing correlations to the quaternary carbons C4a and C8a, and the carbonyl carbon C2.

    • The aromatic proton H5 showing correlations to C4a and C7.

    • The aromatic proton H8 showing a correlation to the quaternary carbon C8a.

Conclusion

The structural characterization of this compound can be achieved with high confidence using a systematic NMR spectroscopy approach. By combining 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon can be unambiguously assigned. The protocols and interpretation framework detailed in this note provide a robust methodology for researchers, ensuring data integrity and accuracy in the structural verification of this important heterocyclic scaffold and its derivatives.

References

Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established biological activities of the quinazolinone scaffold.[1][2] We present detailed, field-proven protocols for high-resolution mass spectrometry (HRMS) for accurate mass confirmation, tandem mass spectrometry (MS/MS) for structural elucidation, and a complete workflow for developing a robust quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. The methodologies are explained with a focus on the underlying scientific principles, ensuring that researchers can not only replicate the protocols but also adapt them for analogous small molecules. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and validated mass spectrometry-based methods for quinazolinone derivatives.

Introduction: The Analytical Imperative for Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in pharmaceutical sciences, with derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2] this compound is a key intermediate or final compound in synthetic pathways aimed at developing novel therapeutic agents. Accurate and precise analytical techniques are paramount to confirm its identity, elucidate its structure, and quantify its presence in various matrices, from synthetic reaction mixtures to biological samples.

Mass spectrometry (MS) stands as the premier analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and speed.[3] When coupled with liquid chromatography (LC), it becomes the gold standard for small molecule analysis in complex environments.[4] This guide details the logical progression of MS-based analysis, from initial characterization to a fully developed quantitative method.

Qualitative Analysis: Identity Confirmation via High-Resolution Mass Spectrometry (HRMS)

The first analytical step for any newly synthesized compound is the unambiguous confirmation of its elemental composition. Electrospray ionization (ESI) is the technique of choice for this molecule, as it is a "soft ionization" method that typically preserves the intact molecule as a protonated species, [M+H]⁺, with minimal in-source fragmentation.[5][6] Coupling ESI with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight, TOF) provides high mass accuracy, enabling the confident determination of the elemental formula.

A key identifying feature of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[7] This results in a characteristic isotopic pattern for the molecular ion, appearing as two peaks of almost equal intensity separated by approximately 2 Da (the "M" and "M+2" peaks), which serves as a definitive confirmation of a single bromine atom in the structure.[7]

Protocol 1: Sample Preparation and Direct Infusion HRMS

This protocol is designed for rapid identity confirmation of a purified standard.

  • Reagent and Material Preparation:

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.

    • Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for efficient ionization in positive ion mode.[8]

  • Instrumentation Setup (Typical Parameters):

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Exactive™, SYNAPT™).

    • Ionization Mode: ESI, Positive.

    • Mass Range: m/z 100-500.

    • Resolution: > 60,000 FWHM.

    • Capillary Voltage: 3.0 – 4.0 kV.

    • Sheath and Aux Gas (N₂): Optimize for stable spray (e.g., 35 and 10 arbitrary units).

    • Capillary Temperature: 275-325 °C.

  • Analysis:

    • Infuse the working solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

Workflow for Direct Infusion HRMS Analysis

Direct Infusion HRMS Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A 1. Prepare 1 mg/mL Stock Solution B 2. Dilute to 1-5 µg/mL in 50:50 ACN:H₂O + 0.1% FA A->B C 3. Infuse into ESI Source (5-10 µL/min) B->C D 4. Acquire Full Scan Data (Positive Ion Mode, HRMS) C->D E 5. Measure Accurate Mass of [M+H]⁺ D->E G 7. Confirm Elemental Composition E->G F 6. Analyze Isotopic Pattern (M vs M+2) F->G

Caption: Workflow for identity confirmation by direct infusion HRMS.

Expected Data Summary

The acquired data should be compared against the theoretical values to confirm the compound's identity.

ParameterTheoretical ValueExpected Experimental Value
Molecular FormulaC₈H₇⁷⁹BrN₂O-
Monoisotopic Mass225.9742 Da-
Protonated Ion [M+H]⁺ (⁷⁹Br)226.9815 m/zWithin 5 ppm (e.g., 226.9815 ± 0.0011)
Protonated Ion [M+2+H]⁺ (⁸¹Br)228.9794 m/zWithin 5 ppm (e.g., 228.9794 ± 0.0011)
Isotopic Ratio ([M+H]⁺ / [M+2+H]⁺)~100 : 97.5~1:1

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule. In this process, the precursor ion of interest (the [M+H]⁺ ion) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar), and the resulting product ions are mass-analyzed.[6] The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, fragmentation is expected to occur at the weaker bonds, such as cleavage within the dihydro-ring or loss of small neutral molecules like carbon monoxide (CO). Understanding these pathways is crucial for distinguishing it from potential isomers.

Protocol 2: MS/MS Product Ion Analysis
  • Sample and Infusion: Use the same sample preparation and infusion setup as in Protocol 1.

  • Instrumentation Setup:

    • Operate the instrument in MS/MS or Product Ion Scan mode.

    • Precursor Ion Selection: Set the mass of the [M+H]⁺ ion (m/z 226.98) as the precursor for fragmentation. Use an isolation window of ~1 Da.

    • Collision Energy (CE): Apply a range of collision energies (e.g., ramp from 10-40 eV). This is a critical parameter to optimize; lower energies may only produce one or two fragments, while higher energies can cause excessive fragmentation. The goal is to obtain a rich spectrum of structurally significant fragments.

  • Analysis and Interpretation:

    • Acquire the product ion spectrum.

    • Propose structures for the major fragment ions based on neutral losses from the precursor ion.

Proposed Fragmentation Pathway

Proposed MS/MS Fragmentation of [M+H]⁺ M [M+H]⁺ m/z 227/229 F1 [M+H - CO]⁺ m/z 199/201 M->F1 - CO (28 Da) F2 [M+H - CH₂NH]⁺ m/z 198/200 M->F2 - CH₂NH (29 Da) F3 [C₇H₅BrN]⁺ m/z 182/184 F1->F3 - NH₃ (17 Da)

Caption: Key fragmentation pathways for protonated this compound.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For accurate quantification, especially in complex matrices, coupling liquid chromatography to a tandem mass spectrometer (typically a triple quadrupole, QqQ) is the industry standard.[3] LC separates the analyte from matrix components, minimizing ion suppression, while the MS/MS operating in Selected Reaction Monitoring (SRM) mode provides exceptional sensitivity and selectivity.[9]

SRM involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring only a specific, characteristic product ion in the third quadrupole (Q3). This "precursor -> product" transition is highly specific to the target analyte.

Workflow for Quantitative LC-MS/MS Analysis

Quantitative LC-MS/MS Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection (SRM) cluster_data 4. Data Analysis A Prepare Calibration Curve & QC Samples B Extract Analyte (e.g., Protein Precipitation) C Inject Sample onto C18 Column B->C D Elute with Gradient C->D E Q1: Select [M+H]⁺ (m/z 227) D->E F q2: Fragment with Optimized CE E->F G Q3: Select Product Ion (e.g., m/z 199) F->G H Integrate Peak Area G->H I Generate Calibration Curve (Linear Regression) H->I J Calculate Concentration I->J

Caption: Integrated workflow for quantitative analysis from sample preparation to final concentration calculation.

Protocol 3: Quantitative LC-MS/MS Method Development
  • SRM Transition Optimization:

    • Using direct infusion (as in Protocol 2), identify the most intense and stable product ions from the MS/MS spectrum. A primary (quantifier) and secondary (qualifier) transition should be chosen.

    • For each transition, optimize the collision energy (CE) to maximize the product ion signal.

  • Chromatography Development:

    • The goal is to achieve a sharp, symmetrical peak with adequate retention to separate it from the solvent front and any matrix interferences.

    • A good starting point is a C18 reversed-phase column with mobile phases of water and acetonitrile, both containing 0.1% formic acid.[10]

  • Sample Preparation:

    • For standards, simple dilution in the initial mobile phase is sufficient.

    • For biological matrices (e.g., plasma), protein precipitation (e.g., with 3 volumes of cold acetonitrile) is a common and effective cleanup step.

  • Method Execution:

    • Prepare a calibration curve by spiking known concentrations of the analyte into the same matrix as the unknown samples. A typical range might be 1-1000 ng/mL.

    • Analyze the calibration standards, quality control (QC) samples, and unknown samples using the optimized LC-SRM-MS method.

    • Construct the calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration and applying a linear regression.

Data Summary Tables for Quantitative Method

Table 1: Optimized Chromatographic Conditions

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard for small molecule separation, provides good efficiency.
Mobile Phase A 0.1% Formic Acid in Water Promotes protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reversed-phase.
Gradient 5% B to 95% B over 5 min Standard screening gradient to elute the compound.[10]
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

Table 2: Optimized SRM-MS/MS Parameters

Parameter Setting
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Dwell Time 100 ms
Quantifier Transition 227.0 -> 199.0
Collision Energy (CE) 25 eV (Example - requires optimization)
Qualifier Transition 227.0 -> 182.0

| Collision Energy (CE) | 35 eV (Example - requires optimization) |

Principles of Method Validation

A developed quantitative method is not trustworthy until it is validated to prove it is fit for its intended purpose.[11] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[12][13] A full validation is extensive, but key parameters that must be assessed include:

  • Specificity: The ability to measure the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks in blank matrix samples.[14]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Requires a minimum of 5 concentration levels and is assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[15]

  • Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision is the closeness of repeated measurements. Both are assessed by analyzing QC samples at multiple concentrations (low, mid, high) in replicate (n≥5) on multiple days. Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification).[14][15]

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition), indicating its reliability for routine use.[13]

Conclusion

This application note provides a structured, multi-stage approach to the mass spectrometric analysis of this compound. By following the detailed protocols for HRMS, MS/MS, and LC-MS/MS, researchers can confidently confirm the identity, elucidate the structure, and develop a robust, validation-ready quantitative assay for this important pharmaceutical building block. The emphasis on the rationale behind each step empowers scientists to adapt these methods to a wide array of similar small molecules, accelerating the drug discovery and development pipeline.

References

Application Note: A Practical Guide to the Derivatization of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This application note provides a detailed guide for the strategic derivatization of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one, a versatile scaffold for building diverse chemical libraries. We present field-proven, step-by-step protocols for two key synthetic transformations: N-alkylation/arylation at the lactam nitrogens and palladium-catalyzed Suzuki-Miyaura cross-coupling at the C6-bromo position. Furthermore, we outline a standard workflow for subsequent biological screening, including a protocol for a primary cytotoxicity assay. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel bioactive compounds.

Introduction: The Strategic Value of the Quinazolinone Scaffold

Quinazolinone and its derivatives are heterocyclic compounds of significant interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive activities.[3] Their structural resemblance to many natural products and their synthetic accessibility have made them a focal point of drug discovery programs.[2]

The this compound core is particularly advantageous for library synthesis due to its distinct, orthogonally reactive sites:

  • The Lactam Nitrogens (N1 and N3): These sites are amenable to nucleophilic substitution, allowing for the introduction of a wide variety of alkyl and aryl side chains. These modifications can significantly influence the molecule's solubility, cell permeability, and interaction with biological targets.[4][5]

  • The C6-Bromo Substituent: The bromine atom serves as an ideal handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile installation of diverse (hetero)aryl moieties, profoundly altering the steric and electronic properties of the molecule to explore new binding interactions.[6][7]

This dual reactivity allows for a combinatorial approach to generate a large library of structurally diverse analogs from a single, readily accessible starting material.

Core Synthetic Strategies & Workflow

The derivatization of the this compound scaffold follows a logical workflow. The two primary vectors of diversification, N-alkylation and C6-arylation, can be performed in a modular fashion to generate a matrix of unique compounds.

G cluster_synthesis Synthesis & Derivatization A 6-Bromo-3,4-dihydro- quinazolin-2(1H)-one (Core Scaffold) B Protocol 1: N-Alkylation / N-Arylation A->B C Protocol 2: Suzuki-Miyaura Coupling A->C D N-Substituted Intermediates B->D F Diverse Compound Library (Final Products) B->F E C6-Aryl Intermediates C->E C->F D->C E->B

Caption: Overall strategy for library generation.

Protocol 1: N-Alkylation of the Quinazolinone Core

Principle: This protocol describes the alkylation of the nitrogen atom(s) of the quinazolinone ring via nucleophilic substitution using an appropriate alkyl halide in the presence of a non-nucleophilic base. The choice of base and solvent is critical for achieving good yields and, in some cases, regioselectivity.[8][9] Potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is a standard and effective condition for this transformation.[8]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Base and Solvent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.) and 10 mL of dry dimethylformamide (DMF).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.2 mmol, 1.2 equiv.) to the suspension.

  • Reaction: Stir the mixture at a specified temperature (typically between room temperature and 80 °C) for 6-24 hours. The causality for heating is to overcome the activation energy of the reaction, particularly for less reactive alkyl halides.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This is a critical self-validating step to prevent incomplete reactions or degradation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMF and inorganic salts.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure N-alkylated product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Illustrative N-Alkylation Conditions:

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Typical Yield (%)
1Benzyl bromideK₂CO₃DMF6085-95
2Ethyl bromoacetateK₂CO₃DMF8070-85
3Propargyl bromideNaHTHF2580-90
44-Nitrobenzyl bromideCs₂CO₃Acetonitrile7088-96

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[10] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new biaryl bond and regenerate the catalyst.[10] The choice of catalyst, ligand, base, and solvent system is crucial for reaction efficiency and functional group tolerance.[6]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine the 6-bromo-quinazolinone starting material (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.[10]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-aryl-quinazolinone product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Illustrative Suzuki Coupling Conditions:

EntryBoronic AcidCatalystBaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9080-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085-97
3Thiophene-2-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O11075-90
4Pyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9065-80

Workflow for Biological Screening

Once a library of derivatized quinazolinones is synthesized and purified, a systematic screening cascade is employed to identify compounds with desired biological activity.

G A Synthesized Compound Library B Compound Management (Solubilization, Plating) A->B C Primary Screening (e.g., MTT Cytotoxicity Assay) B->C D Inactive Compounds C->D > 90% Cell Viability E Hit Confirmation & Dose-Response (IC₅₀) C->E < 50% Cell Viability F Secondary / MOA Assays (e.g., Kinase Inhibition) E->F G Lead Compound Identification F->G

Caption: High-level workflow for biological screening cascade.

Protocol 3: General Protocol for In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in signal indicates a loss of viable cells.[11]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, SW480 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell adherence.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the wells (final concentrations typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the data to determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The robust and versatile protocols for N-alkylation and Suzuki-Miyaura cross-coupling detailed in this application note provide a reliable framework for generating extensive libraries of diverse analogs. By combining these powerful synthetic tools with a systematic biological screening cascade, researchers are well-equipped to explore the vast chemical space around the quinazolinone core and identify promising new hits for drug discovery programs.

References

Experimental protocol for in vitro cytotoxicity assay of 6-bromo-quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the In Vitro Cytotoxicity Assessment of 6-Bromo-Quinazolinone Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the in vitro cytotoxic potential of 6-bromo-quinazolinone derivatives, a class of heterocyclic compounds with significant therapeutic interest, particularly in oncology.[1][2] We will detail a robust, field-proven protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a gold-standard method for assessing metabolic activity as an indicator of cell viability.[3] This document is structured to provide researchers, scientists, and drug development professionals with not only the procedural steps but also the underlying scientific rationale, data interpretation guidance, and critical troubleshooting insights to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Cytotoxicity Profiling of 6-Bromo-Quinazolinones

Quinazolinone scaffolds are privileged structures in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[2][4] The addition of a bromine atom at the 6-position has been shown to enhance or modulate the biological activity of these compounds, leading to potent anticancer effects in various studies.[4][5]

A primary mechanism of action for many of these cytotoxic quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[4][6] EGFR is a tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK and PI3K/AKT, which are crucial for cell proliferation, survival, and differentiation.[6] In many cancer cells, this pathway is dysregulated, leading to uncontrolled growth. 6-bromo-quinazolinone derivatives have been designed to competitively bind to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[6]

Given this potent mechanism, accurately quantifying the cytotoxic effect of novel 6-bromo-quinazolinone analogues is a critical step in preclinical drug development. It allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), providing a quantitative measure of a compound's potency. The MTT assay is a widely adopted method for this purpose due to its reliability and suitability for high-throughput screening.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates 6-Bromo-Quinazolinone 6-Bromo-Quinazolinone 6-Bromo-Quinazolinone->EGFR Inhibits ATP-binding Apoptosis Apoptosis 6-Bromo-Quinazolinone->Apoptosis Induces Proliferation Cell Proliferation, Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: EGFR signaling inhibition by 6-bromo-quinazolinone.

Assay Principle: The MTT Metabolic Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only present in metabolically active, living cells.[8] These enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3] The insoluble crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength between 550 and 600 nm. A decrease in the colorimetric signal in treated cells compared to untreated controls indicates a reduction in cell viability and thus reflects the cytotoxic effect of the compound.[9]

Materials and Reagents

Biological Materials & Equipment
  • Cell Lines: Select appropriate human cancer cell lines. Common choices for screening quinazolinones include MCF-7 (breast adenocarcinoma), SW480 (colon adenocarcinoma), and A549 (lung carcinoma).[4][6][10][11] A non-cancerous cell line, such as MRC-5 (normal lung fibroblast), should be included to assess selectivity.[4][11] All cell lines should be sourced from a reputable repository like ATCC.

  • Culture Medium: As recommended by the cell line supplier (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.

  • Sterile, tissue culture-treated 96-well plates (flat-bottom).

  • Humidified CO2 incubator (37°C, 5% CO2).[12]

  • Microplate reader (spectrophotometer) with a 570 nm filter.

  • Laminar flow hood.

  • Inverted microscope.

Chemical Reagents
  • 6-Bromo-Quinazolinone Derivatives: Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile PBS.[8] Mix by vortexing and filter-sterilize through a 0.22 µm filter. Store protected from light at 4°C for up to two weeks.

  • Solubilization Buffer: DMSO is commonly used.[13] Alternatively, a solution of 10% SDS in 0.01 N HCl can be used.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin) at a relevant concentration.[4]

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for adherent cells in a 96-well plate format. All steps should be performed under strict aseptic conditions.[14]

start Start step1 1. Cell Seeding Seed cells in 96-well plate. (1x10^4 cells/well) start->step1 step2 2. Incubation (24h) Allow cells to adhere and enter exponential growth phase. step1->step2 step3 3. Compound Treatment Add serial dilutions of 6-bromo-quinazolinones. step2->step3 step4 4. Incubation (48-72h) Expose cells to compounds. step3->step4 step5 5. Add MTT Reagent (10 µL of 5 mg/mL stock) step4->step5 step6 6. Incubation (4h) Allow formazan formation. step5->step6 step7 7. Solubilize Crystals Add 100 µL DMSO to each well. step6->step7 step8 8. Read Absorbance Measure at 570 nm. step7->step8 end_node End step8->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Phase 1: Cell Culture and Seeding
  • Cell Maintenance: Culture cells according to ATCC guidelines, ensuring they are in the logarithmic growth phase and not over-confluent.[15][16]

  • Cell Harvesting: Wash the cell monolayer with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

  • Seeding: Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete medium. Seed 100 µL into each well of a 96-well plate, resulting in 1 x 10^4 cells/well.[13]

    • Causality: Seeding a consistent and optimal number of cells is critical for reproducibility.[9] This density ensures cells are in an exponential growth phase during treatment and that the signal falls within the linear range of the assay.[17]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9][12]

Phase 2: Compound Treatment
  • Prepare Dilutions: Prepare serial dilutions of the 6-bromo-quinazolinone stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[17][18]

  • Set Up Plate Map: Design the plate layout to include:

    • Vehicle Control: Wells with cells treated only with medium containing the same final concentration of DMSO as the compound-treated wells.

    • Untreated Control (Blank): Wells with cells and medium only (represents 100% viability).

    • Test Compound Wells: Wells with cells treated with various concentrations of the 6-bromo-quinazolinone derivatives (in triplicate).

    • Positive Control: Wells with cells treated with a known cytotoxic agent.

    • Medium Background: Wells containing only culture medium to measure background absorbance.

  • Administer Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment medium to each well according to the plate map.

  • Incubation: Return the plate to the incubator for the desired exposure time, typically 48 to 72 hours.[13]

Phase 3: MTT Assay and Data Acquisition
  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[12]

  • Incubation: Incubate the plate for 4 hours at 37°C.[12] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilize Formazan: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Mixing: Gently agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan.[8]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][19] The plate should be read within 1 hour of adding the solubilization agent.[8]

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the medium background wells from all other readings.[8]

  • Calculate Percent Viability: Determine the percentage of cell viability for each treatment concentration using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine IC50: The IC50 value is the concentration of the compound that inhibits cell growth by 50%. Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the precise IC50 value.[20]

Example Data Presentation
CompoundCell LineIC50 (µM)[4][11]Selectivity Index (SI)
8a MCF-7 (Breast)15.85 ± 3.325.31
8a SW480 (Colon)17.85 ± 0.924.72
8a MRC-5 (Normal)84.20 ± 1.72-
Doxorubicin MCF-7 (Breast)0.85 ± 0.09-
Doxorubicin SW480 (Colon)1.12 ± 0.15-
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value suggests greater selectivity for cancer cells.

Alternative Method: LDH Release Assay

For compounds that may interfere with the MTT assay (e.g., colored compounds or strong reducing agents), the Lactate Dehydrogenase (LDH) release assay is an excellent alternative. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[21][22] The amount of LDH in the supernatant is proportional to the number of dead cells and can be quantified using a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.[23]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates [17]- Inconsistent cell seeding- Pipetting errors- "Edge effect" in 96-well plates[24]- Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium to maintain humidity.[24]
High Background Absorbance - Microbial contamination- Phenol red in medium interfering with readings- Incomplete removal of MTT-containing medium- Regularly check cultures for contamination.- Use phenol red-free medium during the final MTT incubation step.[17]- Carefully aspirate all medium before adding the solubilization buffer.
Low Absorbance Signal [17]- Insufficient cell number- Incomplete formazan solubilization- Short MTT incubation time- Optimize cell seeding density; perform a titration curve.- Ensure thorough mixing after adding the solubilizing agent. Pipetting up and down may be required.[8]- Extend MTT incubation time (up to 4 hours is standard).[25]
Compound Interference - Compound is colored and absorbs at 570 nm- Compound is a strong reducing agent and reduces MTT non-enzymatically- Include control wells with the compound in medium but without cells to measure its intrinsic absorbance.- Consider using an alternative assay like LDH or CellTiter-Glo.[20][21]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common challenges and improve your experimental outcomes.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common and specific problems encountered during the synthesis, providing causal explanations and actionable protocols.

Q1: My reaction is incomplete, with significant starting material remaining. What are the likely causes and how can I fix it?

Answer:

An incomplete reaction is a frequent issue, often pointing to suboptimal reaction conditions or reagent activity. Let's break down the primary causes:

  • Insufficient Reaction Temperature or Time: Many cyclization reactions to form quinazolinones, particularly those involving urea or cyanates, require significant thermal energy to overcome the activation barrier for the intramolecular ring-closure.[1] Some related syntheses require high temperatures, even up to 240-260 °C in high-boiling solvents like diphenyl ether.[2]

  • Inadequate Base Strength or Solubility: The choice of base is critical for steps that may require deprotonation to activate a nucleophile. If the base is not strong enough or is not soluble in the reaction medium, the reaction will stall.[1] For instance, while a mild base like Na₂CO₃ might be attempted, a stronger or more soluble base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO might be necessary to drive the reaction to completion.[1][3]

  • Poor Reagent Solubility: If your starting materials, particularly the 2-aminobenzylamine precursor, are not fully dissolved in the chosen solvent at the reaction temperature, the reaction becomes mass-transfer limited, leading to slow and incomplete conversion.

Troubleshooting Protocol:

  • Reaction Monitoring: First, confirm the lack of conversion by Thin Layer Chromatography (TLC). Develop a reliable TLC system that clearly separates your starting material, intermediate(s), and the final product.

  • Temperature & Time Adjustment: Gradually increase the reaction temperature by 10-20 °C increments, monitoring progress by TLC every few hours. If temperature increases don't help, extend the reaction time (e.g., from 8 hours to 12-24 hours).[1]

  • Solvent & Base Re-evaluation: If the issue persists, consider changing the solvent-base system. If you are using a non-polar solvent like toluene, switch to a polar aprotic solvent such as DMF or DMSO to improve solubility and potentially alter the reaction pathway favorably.[1][3] Concurrently, consider switching to a stronger base as detailed in the table below.

ParameterOption 1 (Mild)Option 2 (Moderate)Option 3 (Strong)Rationale
Base NaHCO₃ / Na₂CO₃K₂CO₃ / DABCOCs₂CO₃ / NaHIncreasing strength and solubility (for carbonates) can enhance deprotonation rates.[1][3]
Solvent Toluene / THFAcetonitrile / EthanolDMF / DMSOIncreasing polarity can improve reactant solubility and favor the desired cyclization pathway.[1]
Temperature 80-100 °C100-120 °C120-150 °CHigher temperatures provide the necessary activation energy for cyclization.[1]
Q2: My main impurity has a similar polarity to the product, making purification difficult. What could this side product be and how do I prevent its formation?

Answer:

The most probable side product in this type of synthesis is an alternative cyclization product, such as a benzimidazole derivative. This often occurs when the reaction conditions inadvertently favor an undesired reaction pathway.

Causality - The Pathway Dilemma:

The formation of a quinazolinone versus a benzimidazole is often dictated by the choice of solvent.[1]

  • Polar Solvents (e.g., DMF, water): These solvents tend to favor the desired C(sp²)-N bond formation, leading to the quinazolinone ring.

  • Non-Polar Solvents (e.g., Toluene): These may promote the formation of benzimidazoles through an alternative cyclization pathway.[1]

The diagram below illustrates this critical decision point in the reaction mechanism.

G cluster_start Starting Materials cluster_pathways Cyclization Pathways SM 2-Amino-5-bromobenzylamine + Urea (or equivalent) Intermediate Acyclic Urea Intermediate SM->Intermediate Initial Condensation Quinazolinone Desired Product: This compound Intermediate->Quinazolinone Polar Solvent (DMF, DMSO) Favors C(sp²)-N Cyclization Benzimidazole Side Product: Benzimidazole Derivative Intermediate->Benzimidazole Non-Polar Solvent (Toluene) May favor alternative cyclization

Caption: Reaction pathway competition based on solvent polarity.

Prevention & Purification Strategy:

  • Solvent Optimization: The most effective preventative measure is to switch to a highly polar solvent like DMF or DMSO, as this directly disfavors the side reaction.[1]

  • Purification: If the side product has already formed, purification can be challenging.

    • Column Chromatography: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) on silica gel. The slight polarity difference may be enough for separation.

    • Recrystallization: Carefully select a solvent system for recrystallization. Try dissolving the crude mixture in a hot solvent where both compounds are soluble (like ethanol or acetone) and then slowly adding a non-solvent (like water or hexane) until the desired product selectively precipitates.

Q3: The yield is low after workup, and I suspect product loss during extraction or precipitation. What is the best procedure?

Answer:

Product loss during workup is common, especially if the product has some water solubility or if the pH is not controlled correctly during extraction. This compound contains a lactam structure and an amine-like nitrogen, giving it amphoteric properties.

Optimized Workup Protocol:

  • Quenching: After cooling the reaction mixture, pour it into cold water or onto crushed ice. This will precipitate the crude product and help remove highly polar solvents like DMF.

  • pH Adjustment: The pH of the aqueous solution is critical. The quinazolinone can be protonated in strong acid or deprotonated in strong base, increasing its water solubility. Adjust the pH to neutral (pH ≈ 7) using a mild acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃ solution) to ensure the product is in its least soluble, neutral form.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent. Dichloromethane (DCM) or a 3:1 mixture of DCM/Isopropanol is often effective. Perform multiple extractions (at least 3x) to ensure complete recovery.

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

The following workflow diagram summarizes the key decision points for troubleshooting low yield.

G Start Low Yield Observed TLC Analyze Crude by TLC: Compare to Starting Material (SM) Start->TLC SM_Present Significant SM Remaining? TLC->SM_Present Check Conversion Impurity Unknown Spot(s) Present? SM_Present->Impurity No Action_Conditions ACTION: 1. Increase Temperature/Time 2. Change Solvent/Base System SM_Present->Action_Conditions Yes Workup_Loss Clean Reaction, Low Isolated Yield Impurity->Workup_Loss No Action_SideReaction ACTION: 1. Switch to Polar Solvent (DMF) 2. Optimize Temperature 3. Characterize Impurity (LCMS) Impurity->Action_SideReaction Yes Action_Workup ACTION: 1. Control pH during workup (pH~7) 2. Use more effective extraction solvent 3. Perform multiple extractions Workup_Loss->Action_Workup

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of quinazolinones and their dihydro variants is well-established.[5] A common and direct approach for this specific molecule involves the cyclization of a 2-aminobenzylamine derivative with a one-carbon carbonyl source. A highly cited method for the parent quinazolinone structure involves reacting anthranilic acid or its derivatives.[6] For the target molecule, a plausible route starts with 2-amino-5-bromobenzylamine and reacts it with a carbonyl source like urea, phosgene, or triphosgene in a suitable solvent.

Q2: How do I best monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most convenient method. Use silica gel plates (Silica Gel 60 F₂₅₄). A good mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. A typical starting ratio would be 7:3 Hexane:Ethyl Acetate. Adjust the ratio to achieve good separation where the Rf of your product is around 0.3-0.4. Visualize the spots under a UV lamp (254 nm).

Q3: What analytical methods should be used to confirm the final product structure?

To confirm the identity and purity of your final product, a combination of spectroscopic methods is essential:

  • ¹H and ¹³C NMR: This will confirm the chemical structure and connectivity of the molecule.[3]

  • Mass Spectrometry (MS): This will verify the molecular weight, confirming the correct mass for C₈H₇BrN₂O.

  • Infrared (IR) Spectroscopy: This is useful for identifying key functional groups, such as the N-H stretches (around 3200-3400 cm⁻¹) and the characteristic lactam carbonyl (C=O) stretch (around 1650-1680 cm⁻¹).

References

Quinazolinone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of quinazolinone scaffolds. As a "privileged structure" in medicinal chemistry, mastering the synthesis of quinazolinones is crucial for the development of novel therapeutics, including targeted anticancer agents.[1] This resource provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs): General Troubleshooting

This section addresses broad issues that can arise during various quinazolinone synthesis protocols.

Q1: My reaction yield is consistently low, despite literature precedent. What are the primary factors to investigate?

A1: Low yields in heterocyclic synthesis are a common challenge and often stem from a combination of factors.[2][3] A systematic approach is the most effective way to troubleshoot.[2] Key areas to examine include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[2] Small-scale trial reactions are highly recommended to determine the optimal parameters for your specific substrates without committing large quantities of valuable starting materials.[2]

  • Purity of Reagents and Solvents: Impurities can act as catalysts for side reactions or inhibit the desired transformation. Always use reagents and solvents of appropriate purity, and ensure solvents are anhydrous when necessary.

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. If your specific synthesis is known to be air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

  • Poor Reactant Solubility: If starting materials are not fully soluble in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered. Consider selecting an alternative solvent that ensures complete dissolution of all reactants.[3]

Q2: I'm observing the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A2: Tar formation is often indicative of product decomposition or polymerization side reactions, which can be triggered by overly harsh reaction conditions.[4] This is particularly common in acid-catalyzed reactions. To mitigate this:

  • Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways.

  • Reduce Catalyst Concentration: Use the minimum effective amount of acid or base catalyst.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction and stop it as soon as the starting material is consumed, preventing prolonged exposure of the product to harsh conditions.[2]

Q3: My desired product is difficult to purify. What strategies can I employ for challenging N-heterocycles?

A3: The purification of N-heterocycles can be complicated by their polarity and their tendency to interact with silica gel.[5] If you are facing purification challenges, consider these strategies:

  • Alternative Chromatography: If silica gel chromatography is problematic (e.g., causing product degradation or poor separation), consider using alumina or reverse-phase chromatography.

  • Recrystallization: This classical technique can be highly effective for obtaining high-purity crystalline products, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: The basic nature of the quinazolinone nitrogen atoms can be exploited. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate and extract the product into the aqueous phase. The aqueous layer can then be basified and re-extracted to recover the purified product.

Troubleshooting Specific Synthetic Routes

Different methods for synthesizing the quinazolinone core have their own unique sets of common side reactions. This section provides detailed guides for troubleshooting some of the most widely used synthetic strategies.

Guide 1: The Niementowski Synthesis

The Niementowski synthesis, a thermal condensation of an anthranilic acid with an amide, is a foundational method for preparing 4(3H)-quinazolinones.[6][7][8] While robust, it is not without its challenges, particularly related to the high temperatures often required.[1][8]

Q1.1: My Niementowski reaction is giving a low yield and requires very high temperatures. How can I optimize this?

A1.1: The classical Niementowski reaction often requires temperatures in the range of 130–150°C.[1] If yields are poor, consider the following:

  • Incomplete Water Removal: The reaction involves the elimination of water.[6] If water is not effectively removed from the reaction mixture, it can hydrolyze the intermediate N-acylanthranilic acid, preventing cyclization. Running the reaction in a setup equipped with a Dean-Stark trap can be beneficial.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Niementowski synthesis compared to conventional heating.[6][8]

  • Alternative Starting Materials: Using isatoic anhydride in place of anthranilic acid (the Niementowski modification of the Friedländer synthesis) can sometimes provide better results under milder conditions.[8]

Q1.2: I am observing a significant amount of an uncyclized N-acylanthranilic acid intermediate. What is preventing the final cyclization step?

A1.2: The accumulation of the N-acylanthranilic acid intermediate suggests that the cyclodehydration step is the bottleneck.

  • Insufficient Temperature: The cyclization step is often the most energy-demanding part of the reaction. Ensure the temperature is high enough to promote the elimination of water.

  • Steric Hindrance: Bulky substituents on either the anthranilic acid or the amide can sterically hinder the intramolecular cyclization. In such cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary.

  • Use of a Dehydrating Agent: While not traditional for the Niementowski reaction, the addition of a mild dehydrating agent could facilitate the final ring-closing step, but this must be done cautiously to avoid decomposition.

Guide 2: Side Reactions Involving N-Oxide Formation

Quinazoline N-oxides are important synthetic intermediates but can also appear as undesired side products, especially in reactions involving oxidizing agents.[9][10]

Q2.1: My reaction produced a mixture of the desired quinazolinone and its corresponding N-oxide. How did this happen and how can I avoid it?

A2.1: The pyrimidine nucleus of the quinazoline ring system is susceptible to oxidation, which can lead to the formation of N-1 or N-3 oxides.[9]

  • Oxidizing Conditions: This side reaction is common when using oxidizing agents, even mild ones. For example, treating a 4-alkylquinazoline with monoperphthalic acid can yield a mixture of N-1 and N-3 oxides, along with the quinazolinone.[9]

  • Prevention: If N-oxide formation is a problem, it is crucial to scrupulously avoid unnecessary oxidants and to conduct the reaction under an inert atmosphere to exclude atmospheric oxygen. If an oxidation step is required elsewhere in the synthesis, it should be designed to be highly selective or performed on a protected version of the quinazolinone ring.

Q2.2: Can I convert an unwanted N-oxide byproduct back to the parent quinazolinone?

A2.2: Yes, deoxygenation of N-oxides is a standard transformation. Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are commonly used to reduce the N-oxide back to the parent heterocycle.

Guide 3: Hydrolysis and Ring-Opening

The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under certain conditions, leading to ring-opened byproducts.[6][11]

Q3.1: During workup, I am losing a significant portion of my product and isolating 2-aminobenzamide derivatives instead. What is causing this hydrolysis?

A3.1: The quinazolinone ring can be cleaved by hydrolysis, particularly under harsh acidic or basic conditions, especially at elevated temperatures.[6][11][12] For instance, boiling quinazoline with hydrochloric acid yields o-aminobenzaldehyde, formic acid, and ammonia.[11]

  • Workup Conditions: Avoid prolonged exposure to strong acids or bases during the workup. Use dilute aqueous acid or base for washes and perform them at room temperature or below.

  • Solvent Choice: Ensure that anhydrous conditions are maintained throughout the reaction if water-sensitive reagents or intermediates are involved.[13] The presence of water, especially at high temperatures, can lead to hydrolysis of the desired product.

Visualization of Reaction Pathways

To better understand the competition between desired product formation and common side reactions, the following diagrams illustrate key mechanistic pathways.

Troubleshooting Workflow

This diagram outlines a general workflow for diagnosing and solving common issues in quinazolinone synthesis.

G cluster_solutions Potential Solutions start Low Yield or Side Product Formation check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions analyze_byproducts Characterize Side Products (NMR, MS) start->analyze_byproducts purify_sm Purify/Dry Starting Materials & Solvents check_purity->purify_sm optimize Optimize Conditions (e.g., use Microwave) check_conditions->optimize modify_workup Adjust Workup (e.g., avoid strong acid/base) analyze_byproducts->modify_workup change_route Modify Synthetic Route (e.g., different catalyst/solvent) analyze_byproducts->change_route end Improved Synthesis optimize->end purify_sm->end modify_workup->end change_route->end

Caption: General troubleshooting workflow for quinazolinone synthesis.

Niementowski Synthesis: Desired vs. Side Reaction

This diagram shows the desired cyclization pathway in the Niementowski synthesis versus the hydrolysis side reaction that reverts the intermediate to the starting materials.

G node_sm Anthranilic Acid + Amide node_inter N-Acylanthranilic Acid Intermediate node_sm->node_inter Condensation (-H2O) node_prod Desired 4(3H)-Quinazolinone node_inter->node_prod Cyclodehydration (High Temp, -H2O) node_side Hydrolysis to Starting Materials node_inter->node_side Hydrolysis (+H2O, e.g., in workup)

Caption: Competing pathways in the Niementowski synthesis.

Comparative Data and Protocols

Table 1: Influence of Solvent Polarity on Reaction Outcome

In many heterocyclic syntheses, solvent choice can dramatically influence the reaction pathway. Non-polar solvents may favor the formation of alternative byproducts.[3]

ParameterCondition A (Problematic)Condition B (Optimized)Expected Outcome
Solvent Toluene (Non-polar)DMSO (Polar Aprotic)Increased yield of desired quinazolinone
Base K₂CO₃DABCOImproved solubility and reaction rate
Temperature 120 °C120 °CFaster conversion to product
Observation Low yield, formation of benzimidazole byproductsHigh yield of quinazolinone
Protocol: Optimized Synthesis of a Quinazolinone Derivative using a Polar Aprotic Solvent System[3]

This protocol provides a robust method that often overcomes issues of low yield and side product formation seen in less polar solvent systems.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted 2-aminobenzamide (1.0 eq), the appropriate aldehyde (1.2 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water (approx. 10 volumes relative to the DMSO volume).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL for a small-scale reaction).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired quinazolinone.

References

Optimizing reaction conditions for 6-Bromo-3,4-dihydroquinazolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.

I. Overview of the Synthesis

The synthesis of this compound typically proceeds via the cyclocondensation of a 2-aminobenzylamine derivative with a suitable one-carbon carbonyl source. The most common and direct route involves the reaction of 2-amino-5-bromobenzylamine with urea. This reaction is attractive due to the ready availability and low cost of the starting materials.

The general reaction mechanism involves the initial formation of a benzylurea intermediate, followed by an intramolecular cyclization with the elimination of ammonia to form the desired dihydroquinazolinone ring system. Careful control of reaction conditions is crucial to maximize yield and purity, as side reactions can occur.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What are the most common starting materials for this synthesis?

A1: The primary starting material is 2-amino-5-bromobenzylamine . This can be synthesized from commercially available precursors such as 2-amino-5-bromobenzonitrile via reduction, or from 2-amino-5-bromobenzoic acid through reduction of the carboxylic acid to an alcohol followed by conversion to the amine. For the carbonyl source, urea is the most common and economical choice. Other reagents like potassium cyanate, triphosgene, or 1,1'-carbonyldiimidazole (CDI) can also be employed.

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Sub-optimal temperature: The cyclization step requires sufficient thermal energy. If the temperature is too low, the reaction will be slow or may not proceed at all. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.

  • Poor quality of starting materials: Ensure that the 2-amino-5-bromobenzylamine is pure and free of residual reducing agents from its synthesis. The urea should be dry.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. (See the Troubleshooting Guide for more details on specific side reactions).

  • Product loss during workup and purification: this compound has moderate polarity. Choosing the right solvent system for extraction and purification is key to minimizing losses.

Q3: What are the alternative reagents to urea for the cyclization step?

A3: Several other reagents can serve as a one-carbon carbonyl source:

  • Potassium Cyanate (KOCN): This can react with the starting amine to form the urea intermediate in situ.

  • Triphosgene (BTC): This phosgene equivalent can react with the diamine to form a cyclic urea. However, triphosgene is highly toxic and requires careful handling.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene and triphosgene for activating the amine for cyclization.[1] It reacts with the amine to form a reactive intermediate that readily cyclizes.

Q4: How can I best purify the final product?

A4: Purification of this compound can typically be achieved by:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to try include ethanol, isopropanol, or mixtures of polar and non-polar solvents.

  • Column Chromatography: If recrystallization is not effective in removing certain impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

III. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. Poor quality of starting 2-amino-5-bromobenzylamine (e.g., presence of impurities or as a salt). 4. Urea is wet.1. Gradually increase the reaction temperature in increments of 10-20 °C and monitor by TLC. A common temperature range for this type of cyclization is 130-180 °C. 2. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. 3. Purify the 2-amino-5-bromobenzylamine before use. If it is in the form of a hydrochloride salt, it must be neutralized with a base (e.g., triethylamine, sodium bicarbonate) before reacting with urea. 4. Use dry, high-purity urea.
Formation of Multiple Spots on TLC (Side Products) 1. Oxidation: The dihydroquinazolinone ring is susceptible to oxidation, especially at high temperatures in the presence of air, leading to the formation of the corresponding quinazolinone. 2. Dimerization/Polymerization: At high concentrations and temperatures, intermolecular reactions can lead to the formation of dimeric or polymeric byproducts. 3. Incomplete Cyclization: The intermediate benzylurea may be present in the reaction mixture.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid unnecessarily high reaction temperatures. 2. Use a suitable solvent to maintain a moderate concentration of reactants. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial. 3. Increase the reaction temperature or time to drive the cyclization to completion. The addition of a catalytic amount of a weak acid might facilitate the cyclization.
Product is an Intractable Oil or Fails to Crystallize 1. Presence of impurities that inhibit crystallization. 2. The product may have a low melting point or be amorphous.1. Purify the crude product by column chromatography to remove impurities before attempting recrystallization. 2. Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. Seeding with a small crystal of the pure product can also initiate crystallization.
Difficulty in Removing Urea from the Product 1. Urea is highly polar and can be difficult to separate from a polar product. 2. Use of a large excess of urea.1. After the reaction, quench the mixture with water and stir for an extended period to dissolve the excess urea. The product, being less soluble in water, should precipitate. Filter and wash the solid thoroughly with water. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of urea to minimize the amount of unreacted urea at the end of the reaction.

IV. Experimental Protocols

A. Synthesis of 2-Amino-5-bromobenzylamine (Starting Material)

There are several routes to synthesize the starting material. One common method is the reduction of 2-amino-5-bromobenzonitrile.

Detailed Methodology (Reduction of 2-amino-5-bromobenzonitrile):

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-bromobenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq.) in THF, to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-5-bromobenzylamine, which can be used in the next step or purified further by column chromatography if necessary.

B. Synthesis of this compound

Detailed Methodology (from 2-amino-5-bromobenzylamine and Urea):

  • In a round-bottom flask, combine 2-amino-5-bromobenzylamine (1.0 eq.) and urea (1.2 eq.).

  • Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The use of a solvent is optional; the reaction can also be run neat (solvent-free).

  • Heat the reaction mixture to 140-160 °C under an inert atmosphere.

  • Monitor the progress of the reaction by TLC (a typical eluent system would be ethyl acetate/hexanes, 1:1). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the reaction was run neat, add a polar solvent like ethanol or ethyl acetate to the solidified mass and break it up.

  • Pour the mixture into cold water with vigorous stirring. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with water to remove any unreacted urea and other water-soluble impurities.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

V. Data Presentation

Optimized Reaction Conditions Summary
ParameterRecommended ConditionRationale
Starting Materials 2-amino-5-bromobenzylamine, UreaReadily available and cost-effective.
Stoichiometry 1.0 eq. Amine : 1.1-1.5 eq. UreaA slight excess of urea ensures complete reaction of the amine without a large excess to remove.
Solvent Neat (solvent-free) or DMF/DMSONeat conditions are often effective and simplify workup. High-boiling polar aprotic solvents can improve solubility and heat transfer.
Temperature 140-160 °CProvides sufficient energy for the cyclization while minimizing decomposition.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the dihydroquinazolinone product.
Reaction Time 4-8 hoursTypically sufficient for completion; monitor by TLC.
Work-up Precipitation in waterEffectively removes excess urea and other polar impurities.
Purification Recrystallization or Column ChromatographyTo achieve high purity of the final product.

VI. Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product cluster_side_product Side Product start1 2-Amino-5-bromobenzylamine intermediate N-(2-Amino-5-bromobenzyl)urea start1->intermediate + Urea (Heat) start2 Urea start2->intermediate product This compound intermediate->product - NH₃ (Intramolecular Cyclization) side_product 6-Bromoquinazolin-2(1H)-one (Oxidation Product) product->side_product [O] (Air, Heat) troubleshooting_flow start Low Yield or Incomplete Reaction? check_temp Is the reaction temperature adequate? (140-160 °C) start->check_temp check_time Is the reaction time sufficient? (Monitor by TLC) check_temp->check_time Yes increase_temp Increase temperature check_temp->increase_temp No check_sm Are starting materials pure and dry? check_time->check_sm Yes increase_time Increase reaction time check_time->increase_time No purify_sm Purify/dry starting materials check_sm->purify_sm No check_side_products Are there significant side products? check_sm->check_side_products Yes increase_temp->check_time increase_time->check_sm purify_sm->start use_inert Use inert atmosphere check_side_products->use_inert Oxidation optimize_conc Optimize concentration (use solvent) check_side_products->optimize_conc Polymerization end Improved Yield use_inert->end optimize_conc->end

References

Technical Support Center: Improving the Purity of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one. Achieving high purity for this and related heterocyclic compounds is critical for reproducible downstream applications, from biological screening to advanced synthetic transformations. This document provides in-depth troubleshooting advice and standardized protocols to address common purification challenges.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple species. What are the likely impurities and from where do they originate?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Most modern syntheses of the 3,4-dihydroquinazolin-2(1H)-one core involve the cyclization of a 2-aminobenzylamine or a related derivative. A common and efficient method is the reaction between a 2-aminobenzylamine and a carbonyl source like triphosgene or carbonyldiimidazole (CDI).

Based on this, the most probable impurities are:

  • Unreacted Starting Materials: The most common impurities are residual 2-amino-5-bromobenzylamine or the corresponding anthranilamide. These are often more polar than the desired product.

  • Side-Products: Incomplete cyclization or side reactions can lead to various byproducts. For instance, if formic acid is used in a reductive amination context, unexpected side-products can form.[1]

  • Oligomeric Byproducts: Under certain conditions, starting materials can react with themselves or the product to form dimers or other oligomers, which typically appear as less mobile spots on a TLC plate.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, THF, Dichloromethane) can be entrapped in the crude solid.

dot

cluster_reactants Reactants & Precursors cluster_reaction Synthesis cluster_products Outputs SM1 2-Amino-5-bromobenzylamine (or related precursor) Reaction Cyclization (e.g., with CDI, Phosgene) SM1->Reaction Product Crude 6-Bromo-3,4-dihydro- quinazolin-2(1H)-one Reaction->Product Impurity_A Impurity A: Unreacted Starting Material Reaction->Impurity_A Incomplete Reaction Impurity_B Impurity B: Side-Reaction Product Reaction->Impurity_B Alternative Pathway Impurity_C Impurity C: Oligomeric Byproducts Reaction->Impurity_C Self- Condensation

Caption: Origin of common impurities during synthesis.

Question 2: My product is a persistent off-white or yellowish solid, even after initial filtration. How can I remove colored impurities?

Answer: The presence of color often indicates highly conjugated impurities or degradation products, which can be present even in very small quantities. The most effective method for removing such impurities is treatment with activated charcoal during recrystallization.

Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, flat, conjugated molecules (the chromophores) responsible for the color. The target compound, being smaller and less flat, remains preferentially in the solution.

Protocol Insight:

  • Dissolve the crude, colored product in a suitable solvent at an elevated temperature (see Question 4 for solvent selection).

  • Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

  • Simmer the mixture for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. The filtrate should be colorless or significantly lighter.

  • Allow the filtered solution to cool and crystallize as per the standard recrystallization protocol.[2]

Question 3: I am struggling with recrystallization. The compound either "oils out" or the yield is very low. What are the recommended solvent systems and troubleshooting steps?

Answer: Recrystallization is the most common and cost-effective method for purifying crystalline solids. The key is selecting an appropriate solvent system. An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).

Recommended Solvent Systems: Based on the polar nature of the quinazolinone core, polar protic solvents are often a good starting point. For quinazolinone derivatives, ethanol is a frequently used and effective recrystallization solvent.[3][4][5] A mixed solvent system, such as ethanol/water or acetone/water, can also be effective.[2][6]

Solvent SystemSuitabilityNotes
Ethanol (EtOH) HighOften provides good quality crystals. A primary choice for initial attempts.
Isopropanol (IPA) HighSimilar to ethanol, may offer different solubility characteristics.
Ethanol/Water MediumUseful if the compound is too soluble in pure ethanol. Add water dropwise to the hot ethanol solution until turbidity persists, then clarify with a few drops of ethanol.[2]
Acetone/Hexane MediumGood for less polar impurities. Dissolve in minimal hot acetone and add hexane as the anti-solvent.
Ethyl Acetate (EtOAc) Low-MediumCan be effective, but solubility might be high even at low temperatures, leading to lower yields.

Troubleshooting "Oiling Out": "Oiling out" occurs when the compound precipitates from the solution above its melting point, forming a liquid phase instead of crystals. This is often due to the solution being too saturated or cooling too rapidly.[2]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.

  • Induce Nucleation: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal to provide a nucleation site.[2]

Question 4: Column chromatography is providing poor separation of my target compound from a closely-eluting impurity. How can I optimize the chromatographic conditions?

Answer: When impurities have similar polarity to the product, achieving good separation on a silica gel column can be challenging. Optimization involves adjusting the mobile phase polarity and using proper technique.

Causality: Silica gel chromatography separates compounds based on their differential adsorption to the polar stationary phase (silica) and solubility in the mobile phase (eluent). Non-polar compounds elute faster, while polar compounds are retained longer.

Optimization Strategies:

  • Systematic Eluent Selection: The choice of eluent is critical. Start with a non-polar solvent and gradually increase the polarity. A common starting point for compounds like this is a Hexane/Ethyl Acetate system. For more polar compounds, a Dichloromethane/Methanol system can be used.

  • Fine-Tune Polarity: If separation is poor, adjust the solvent ratio in small increments. A difference of just a few percent in the polar modifier (e.g., changing from 30% EtOAc in Hexane to 25%) can dramatically improve resolution.

  • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), a solvent gradient (gradually increasing the polarity of the eluent during the run) can help resolve closely-eluting spots.

  • Proper Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This "dry loading" technique often results in sharper bands and better separation than loading the sample as a concentrated liquid.

Eluent SystemRf Target on TLCNotes
Hexane / Ethyl Acetate 0.25 - 0.35Excellent starting point. Adjust ratio to achieve target Rf.
Dichloromethane / Methanol 0.25 - 0.35Use for more polar compounds. A 40:1 CHCl₃-MeOH system has been reported for similar structures.[7]
Frequently Asked Questions (FAQs)

Question 1: What are the standard analytical techniques to confirm the purity and identity of my final product?

Answer: A combination of techniques is required for unambiguous structure confirmation and purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method to confirm the chemical structure. The number of signals, their chemical shifts, splitting patterns, and integrations should match the expected structure of this compound. The absence of signals corresponding to starting materials or impurities is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis. A pure compound should show a single major peak. Purity is often reported as the area percentage of the main peak.[8]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

Question 2: What are the expected physical properties of pure this compound?

Answer:

  • Appearance: Typically a white to off-white crystalline solid.

  • Molecular Formula: C₈H₇BrN₂O[9]

  • Molecular Weight: 227.06 g/mol (based on most common isotopes)[9]

  • Purity (Commercial): Often available at ≥95% purity.[10]

Question 3: What are the recommended storage conditions for this compound?

Answer: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Storage in a cool, dry place, such as a desiccator at room temperature or in a refrigerator, is recommended. For long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Purification Strategy Workflow

Choosing the right purification strategy is key to efficiently achieving high purity. This decision tree visualizes a logical workflow for selecting the appropriate method based on an initial analysis of the crude product.

dot

start Crude Product analysis Analyze by TLC and/or ¹H NMR start->analysis decision_purity Purity Assessment analysis->decision_purity decision_color Is Product Highly Colored? decision_purity->decision_color High Purity (>90%, minor impurities) chromatography Silica Gel Column Chromatography decision_purity->chromatography Low Purity (<90%, multiple impurities with close Rf) recrystallization Recrystallization decision_color->recrystallization No charcoal_step Add Charcoal Treatment Step to Recrystallization decision_color->charcoal_step Yes final_product Pure Product recrystallization->final_product chromatography->final_product charcoal_step->recrystallization characterization Characterize: NMR, MS, HPLC, MP final_product->characterization

References

Technical Support Center: Synthesis of Substituted 3,4-Dihydroquinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 3,4-dihydroquinazolinones (DHQs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged scaffold. The 3,4-dihydroquinazolinone core is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds.[1][2][3][4] However, its synthesis is not without challenges, often plagued by issues ranging from low yields to problematic side reactions and purification hurdles.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemistry. We will explore the causality behind common experimental failures and offer field-proven troubleshooting strategies to guide you toward a successful synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when starting or optimizing the synthesis of substituted 3,4-dihydroquinazolinones.

Q1: There are many synthetic routes to DHQs. Which one should I choose?

A1: The optimal route depends on the substitution pattern of your target molecule and the availability of starting materials. Here’s a brief breakdown of common strategies:

  • From Isatoic Anhydride (One-Pot, Three-Component): This is an excellent choice for synthesizing 2,3-disubstituted DHQs. It involves the reaction of isatoic anhydride, an amine, and an aldehyde.[5][6] This method is often high-yielding and atom-economical. However, it can be sensitive to the reactivity of the aldehyde and amine.

  • From 2-Aminobenzamides: Condensing a 2-aminobenzamide with an aldehyde or ketone is a very common and direct route.[7] This approach is versatile but may require acidic or Lewis acid catalysis, and reaction conditions often need careful optimization.

  • From o-Formyl Carbamates (Cascade Reactions): This modern approach uses readily available o-formyl carbamates and involves the formation of a key N-acyliminium ion intermediate.[1][2][8][9] This intermediate can then undergo various cascade reactions (e.g., aza-Henry, Leuckart-Wallach type reduction) to introduce diverse substituents at the C4 position.[1][8][9] It is particularly powerful for creating densely functionalized DHQs.[10]

Q2: My reaction is not proceeding to completion, and I see a lot of unreacted starting material. What's the first thing I should check?

A2: Incomplete conversion is a frequent issue. Before extensive re-optimization, verify the following:

  • Reagent Purity: Ensure your starting materials, particularly the aldehyde and amine, are pure. Aldehydes can oxidize to carboxylic acids on storage, and amines can absorb CO₂ and water.

  • Solvent Quality: Use dry solvents, especially for reactions involving water-sensitive catalysts or intermediates like N-acyliminium ions.

  • Catalyst Activity: If using a catalyst (e.g., SnCl₂, Fe₃O₄, Brønsted acids), ensure it is active and used in the correct loading.[5][11] Some solid catalysts may require activation.

Q3: Why are metal-free synthetic methods for DHQs gaining popularity?

A3: Metal-free methods are highly desirable, especially in drug development, for several reasons:

  • Reduced Toxicity: They avoid contamination of the final product with potentially toxic transition metals (e.g., palladium, copper), which is a major regulatory concern.[1][2][12]

  • Sustainability: These reactions often use greener reagents and solvents, such as formic acid, which can act as both a Brønsted acid catalyst and a reductant.[1][2][13] The byproducts are often simple molecules like H₂O, CO₂, and MeOH, making the process highly sustainable.[1][2][13]

  • Cost-Effectiveness: Avoiding expensive transition-metal catalysts and ligands can significantly reduce the cost of synthesis.[1][12]

Part 2: Troubleshooting Guide: From Reaction Failure to Success

This guide is structured by common problems encountered during synthesis. For each problem, we identify potential causes and provide actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

Low yield is the most common complaint. The cause can be traced through a logical diagnostic process.

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// Edges start -> check_sm [label="Cause?"]; start -> check_cond [label="Cause?"]; start -> check_cat [label="Cause?"]; start -> check_inter [label="Cause?"]; check_sm -> solution_sm [label="Solution"]; check_cond -> solution_cond [label="Solution"]; check_cat -> solution_cat [label="Solution"]; check_inter -> solution_inter [label="Solution"]; }

Figure 1: Decision tree for troubleshooting low product yield.

Potential Cause A: Suboptimal Reaction Conditions

  • The "Why": The formation of the DHQ scaffold involves multiple equilibrium steps, including imine formation and cyclization. Temperature and solvent polarity play a critical role in shifting these equilibria toward the product. For instance, some reactions perform best under solvent-free conditions at elevated temperatures.[11]

  • Troubleshooting Steps:

    • Temperature Screening: If the reaction is slow at room temperature, try increasing the temperature. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by ensuring uniform and rapid heating.[8][9] However, excessive heat can lead to degradation, so monitor the reaction closely (e.g., by TLC or LCMS).[11]

    • Solvent Screening: The choice of solvent can be critical. Aprotic solvents like DCM or MeCN are common.[14][15] In some cases, protic solvents like ethanol or even water can be effective, particularly with certain catalysts.[5] A solvent screen is often a worthwhile investment of time.

SolventTypical Use CaseConsiderationsReference
DCM Base-promoted cycloadditionsGood general-purpose aprotic solvent.[14]
Formic Acid Leuckart-Wallach type reactionsActs as both solvent, acid catalyst, and reductant.[1][2]
Acetonitrile Acid-catalyzed condensationsPolar aprotic, good for dissolving a range of substrates.[15]
Ethanol/Water "Green" synthesis protocolsEnvironmentally friendly; may require specific catalysts.[5]
Solvent-Free Three-component reactionsCan accelerate reactions and simplify workup.[11]

Potential Cause B: Inefficient Intermediate Formation/Conversion

  • The "Why": Many modern DHQ syntheses proceed via a cyclic N-acyliminium ion. This highly electrophilic intermediate is key to the reaction's success.[1][2] If the conditions are not acidic enough to form this intermediate, or if the subsequent nucleophilic attack/reduction step is slow, the reaction will stall.

  • Troubleshooting Steps:

    • Acid Co-solvent/Catalyst: If you suspect the iminium ion is not forming, ensure sufficient acid is present. Acetic acid is often used to generate the intermediate.[1]

    • Telescoped Protocol: A powerful strategy is to use a two-step, one-pot protocol. First, generate the N-acyliminium ion using a weaker acid like acetic acid. Once LCMS analysis confirms its formation, add a second reagent to complete the cascade. For example, adding formic acid at this stage will reduce the iminium ion to yield the final DHQ product in a Leuckart-Wallach type reaction.[1][13] This temporal separation of steps prevents unwanted side reactions.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LCMS chromatogram can be frustrating. Identifying the side product is the first step to eliminating it.

Common Side Product A: Products of Competing Reactions

  • The "Why": The starting materials and intermediates in DHQ synthesis are reactive and can participate in alternative pathways. For example, in a Leuckart-Wallach type synthesis using a large excess of an amine like benzylamine, the formation of benzylformamide can become a major issue, complicating purification.[1]

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Reducing the excess of the amine nucleophile to ~1.5 equivalents can often suppress formamide formation without harming the yield of the desired product.[1]

    • Temperature Control: Side reactions often have different activation energies than the main reaction. Running the reaction at a lower temperature may favor the desired pathway.

Common Side Product B: Uncyclized Intermediates

  • The "Why": If the final cyclization step is slow or reversible, you may isolate stable intermediates such as the initial imine or the 2-amino-N-substituted benzamide (from the opening of isatoic anhydride).[6]

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: The simplest solution is to allow the reaction to run longer or at a higher temperature to drive the cyclization to completion.

    • Change Catalyst: The cyclization step is often acid-catalyzed. Switching to a stronger Brønsted or Lewis acid can promote the intramolecular annulation.

Problem 3: Difficulties in Product Purification

Even with a high-yielding reaction, purification can be a bottleneck.

Issue A: Oily or Non-Crystalline Product

  • The "Why": Many DHQ derivatives are not highly crystalline, especially with flexible alkyl substituents. Minor impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Chromatography: Column chromatography is the most common purification method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is standard.

    • Post-Column Workup: In some cases, a basic work-up after column chromatography may be necessary to remove residual acidic impurities and obtain a clean product.[14]

    • Salt Formation: If the product contains a basic nitrogen, consider forming a crystalline salt (e.g., hydrochloride, tartrate) to aid in purification and handling.

Issue B: Co-elution with Starting Materials or Side Products

  • The "Why": If the product has a similar polarity to a starting material or a major byproduct, separation by standard silica gel chromatography can be difficult.

  • Troubleshooting Steps:

    • Alternative Stationary Phases: Consider using different stationary phases for chromatography, such as alumina (basic or neutral) or reverse-phase C18 silica.

    • Acid-Base Extraction: Exploit differences in the pKa of the components. An acidic wash could remove a basic starting amine, while a basic wash could remove an acidic starting material or byproduct.

    • Recrystallization: If the product is solid, screening various solvent systems (e.g., EtOAc/hexanes, DCM/methanol, ethanol) for recrystallization can be a highly effective purification method.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common and reliable DHQ syntheses.

Protocol 1: Metal-Free Leuckart-Wallach Type Synthesis

This protocol is adapted from the work of Odell and colleagues and is excellent for producing a range of N3-substituted DHQs.[1][2][13]

graph Protocol_1_Workflow { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes step1 [label="Step 1: Imine Formation\n(o-formyl carbamate + amine in AcOH)"]; step2 [label="Step 2: Reduction\n(Add HCOOH)"]; step3 [label="Workup & Purification\n(Concentrate, Column Chromatography)"]; product [label="Final DHQ Product", shape=ellipse, fillcolor="#34A853"];

// Edges step1 -> step2 [label="Monitor by LCMS"]; step2 -> step3 [label="After reaction completion"]; step3 -> product; }

Figure 2: Workflow for the telescoped Leuckart-Wallach synthesis.

Materials:

  • Methyl (2-formylphenyl)carbamate (1.0 equiv)

  • Primary amine (1.5 equiv)

  • Glacial Acetic Acid (AcOH)

  • Formic Acid (HCOOH)

  • Anhydrous solvents for workup and chromatography (e.g., DCM, EtOAc, Hexanes)

Procedure:

  • Step 1: Iminium Ion Formation. To a solution of methyl (2-formylphenyl)carbamate (e.g., 0.28 mmol) in acetic acid (1 mL) in a microwave vial, add the primary amine (e.g., 0.42 mmol, 1.5 equiv).

  • Seal the vial and heat the mixture using microwave irradiation (e.g., 100 °C for 10 minutes).

  • Cool the reaction and confirm the formation of the intermediate via LCMS analysis. You should observe the consumption of the starting aldehyde.

  • Step 2: Reduction. To the same vial, add formic acid (1 mL). Reseal the vial and heat again under microwave irradiation (e.g., 130 °C for 20 minutes).

  • Workup. After cooling, concentrate the reaction mixture under reduced pressure to remove the volatile acids.

  • Purification. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dihydroquinazolinone product.

Protocol 2: Three-Component Synthesis from Isatoic Anhydride

This solvent-free protocol is adapted from literature reports and is a straightforward method for accessing a variety of DHQs.[11]

Materials:

  • Isatoic Anhydride (1.0 equiv)

  • Aromatic or Aliphatic Aldehyde (1.0 equiv)

  • Amine (e.g., Urea or another primary amine) (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (e.g., 18 mol%)

Procedure:

  • Reaction Setup. In a round-bottom flask, combine isatoic anhydride, the aldehyde, the amine, and SnCl₂·2H₂O.

  • Heating. Heat the solid mixture under solvent-free conditions (e.g., at 110 °C) with stirring.

  • Monitoring. Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Workup. After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent like ethyl acetate to dissolve/suspend the product.

  • Purification. Filter the mixture to remove the catalyst. The crude product can often be purified by simple recrystallization from a solvent like ethanol to yield the pure 2,3-dihydroquinazolin-4(1H)-one.

References

Technical Support Center: Green Chemistry Approaches for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the green synthesis of quinazolinones. This guide is designed for researchers, scientists, and drug development professionals who are looking to adopt more sustainable and efficient methods for synthesizing this vital heterocyclic scaffold. We will delve into common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your success in the lab. Our focus is on not just what to do, but why you're doing it, grounding our advice in the principles of green chemistry and mechanistic understanding.

Section 1: Troubleshooting Guide for Green Quinazolinone Synthesis

This section addresses specific issues you may encounter during your experiments using green chemistry approaches. We will explore problems related to low yields, side product formation, and catalyst deactivation, offering practical solutions and the scientific rationale behind them.

Issue 1: Low or No Product Yield

A low yield of your desired quinazolinone is a common hurdle. The key to resolving this is a systematic evaluation of your reaction parameters, keeping the principles of green chemistry at the forefront.[1]

Troubleshooting Workflow for Low Yield

G cluster_solutions Potential Solutions start Low Yield Observed check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions check_energy_source Optimize Energy Input (Microwave Power/Time, Ultrasound Frequency) check_reaction_conditions->check_energy_source If conditions seem optimal sol_conditions Adjust temperature, time, or reactant ratios check_reaction_conditions->sol_conditions check_solvent Re-evaluate Solvent Choice (Consider greener alternatives) check_energy_source->check_solvent If energy input is optimized sol_energy Modify microwave power/duration or ultrasound frequency/intensity check_energy_source->sol_energy check_catalyst Assess Catalyst Activity (Loading, Deactivation, Recyclability) check_solvent->check_catalyst If solvent is appropriate sol_solvent Switch to a different green solvent (e.g., DES, water, ethanol) check_solvent->sol_solvent check_starting_materials Verify Starting Material Purity check_catalyst->check_starting_materials If catalyst is active sol_catalyst Increase catalyst loading, use fresh catalyst, or explore catalyst-free options check_catalyst->sol_catalyst solution Improved Yield check_starting_materials->solution Pure materials used sol_sm Purify starting materials check_starting_materials->sol_sm

Caption: A troubleshooting workflow for low yield in quinazolinone synthesis.

Detailed Troubleshooting Steps:

  • Suboptimal Reaction Conditions:

    • Problem: The temperature, reaction time, or stoichiometry of reactants may not be optimal for the specific substrates being used.[1] For instance, the Niementowski reaction, a classic method for quinazolinone synthesis, often requires high temperatures, which can sometimes lead to degradation and lower yields.[1][2]

    • Solution: Systematically re-optimize these parameters. For microwave-assisted synthesis, consider varying the temperature and irradiation time.[3] It has been shown that for some microwave-assisted syntheses, increasing the reaction time beyond a certain point can lead to the formation of oily byproducts and a decrease in yield.[3] For ultrasound-assisted reactions, the frequency and power of the ultrasound can be adjusted.[4]

  • Improper "Green" Solvent Selection:

    • Problem: The choice of a green solvent is critical. While water is an ideal green solvent, the poor solubility of starting materials can lead to low yields.[4] Deep Eutectic Solvents (DESs) are excellent green alternatives, but their viscosity can sometimes hinder reaction kinetics.[5][6]

    • Solution: If solubility is an issue in water, consider using a co-solvent like ethanol or a phase-transfer catalyst. When using DESs, gentle heating can reduce viscosity. Experiment with different DES combinations; for example, a choline chloride/urea DES has been used effectively in a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.[5]

  • Catalyst Deactivation or Inefficiency:

    • Problem: In metal-catalyzed green approaches (e.g., using copper or palladium catalysts), deactivation can occur due to impurities in the starting materials or byproducts.[1] For heterogeneous catalysts, inefficient mixing in solvent-free or viscous DES systems can lead to poor catalytic activity.

    • Solution: Ensure all glassware is meticulously clean and starting materials are pure.[1] If catalyst deactivation is suspected, consider a slight increase in catalyst loading. For heterogeneous catalysts, ensure efficient stirring or agitation. A key aspect of green chemistry is catalyst recyclability. If you are reusing a catalyst, a decrease in yield may indicate that the catalyst has lost activity and needs regeneration or replacement.[3][7][8]

Issue 2: Formation of Side Products and Purification Challenges

The formation of side products not only reduces the yield of the desired quinazolinone but also complicates the purification process.[1]

Common Side Products in Green Quinazolinone Synthesis:

Side ProductCommon CauseGreen Method Prone To This IssueMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions.All methodsOptimize reaction time, temperature, and stoichiometry.[1]
Acyclic Intermediates (e.g., N-acylanthranilamide) Incomplete cyclization.Microwave and Ultrasound-assistedIncrease reaction time or temperature/power.[1]
Benzimidazole byproducts Use of non-polar solvents in some reaction pathways.Solvent-based methodsSwitch to a polar green solvent like water, ethanol, or a polar aprotic solvent if necessary.[4]
Products from Self-Condensation Reaction conditions favoring self-reaction of starting materials.High-temperature methodsLower the reaction temperature and optimize stoichiometry.[1]
Hydrolysis Products Presence of water when it is not the intended solvent or reactant.All methods, especially with water-sensitive intermediates like benzoxazinones.[3]Use anhydrous conditions when necessary and dry solvents.

Purification Strategies with a Green Chemistry Focus:

  • Recrystallization: This is a preferred green purification method as it can significantly reduce the need for chromatography. The key is to find a suitable green solvent (e.g., ethanol, water, or a mixture) in which the quinazolinone has high solubility at high temperatures and low solubility at room temperature.[1]

  • Aqueous Work-up for Water-Based Syntheses: For reactions conducted in water, the product often precipitates upon cooling and can be isolated by simple filtration.[9] Subsequent washing with cold water can remove water-soluble impurities.

  • Product Recovery from Deep Eutectic Solvents (DESs): Isolating the product from a DES can be challenging due to the low vapor pressure and viscosity of the solvent. A common method is to add an anti-solvent, such as water, to precipitate the product.[10] The DES can then often be recovered by evaporating the water.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the application of green chemistry in quinazolinone synthesis.

Q1: What are the main advantages of using microwave-assisted synthesis for quinazolinones?

Microwave-assisted synthesis offers several advantages that align with the principles of green chemistry. These include significantly reduced reaction times (often from hours to minutes), improved yields, and often higher product purity.[11][12][13] The rapid and uniform heating provided by microwaves can lead to fewer side products and a cleaner reaction profile.

Q2: How does ultrasound irradiation promote the synthesis of quinazolinones?

Ultrasound promotes chemical reactions through acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction rate.[14] For quinazolinone synthesis, this can result in shorter reaction times and higher yields, often under milder conditions than conventional heating.[4][15]

Q3: Are there any truly catalyst- and solvent-free methods for quinazolinone synthesis?

Yes, several catalyst- and solvent-free methods have been developed. These often involve the thermal reaction of starting materials, sometimes under microwave irradiation.[5][16][17] For example, the reaction of anthranilic acid with amides can be carried out under solvent-free conditions using a solid support like montmorillonite K-10 clay, which can be recycled.[12][18]

Q4: What are the challenges in scaling up green quinazolinone synthesis for industrial applications?

Scaling up green synthetic methods presents several challenges. For microwave-assisted synthesis, achieving uniform microwave irradiation in large reactors can be difficult. For solvent-free reactions, efficient mixing and heat transfer can be problematic on a large scale. The availability and cost of some green solvents, like specific deep eutectic solvents, may also be a concern for industrial-scale production.[19]

Q5: How can I monitor the progress of a solid-state or solvent-free quinazolinone synthesis?

Monitoring solid-state reactions can be challenging. A common method is to take small aliquots of the reaction mixture at different time points, dissolve them in a suitable solvent, and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key green quinazolinone synthesis experiments.

Protocol 1: Microwave-Assisted, One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a rapid, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid.[1]

  • Materials:

    • Anthranilic acid (5 mmol)

    • Trimethyl orthoformate (6 mmol)

    • Appropriate amine (6 mmol)

    • Ethanol (10 mL)

    • Crushed ice

  • Procedure:

    • In a suitable microwave reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

    • Seal the vessel and place it in a microwave synthesizer.

    • Irradiate the mixture at 120 °C for 30 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • Pour the reaction mixture over crushed ice to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable green solvent like ethanol if further purification is needed.

Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis of 3-Substituted 2-Methylquinazolin-4(3H)-ones

This protocol describes an efficient, solvent-free synthesis of 3-substituted 2-methylquinazolin-4(3H)-ones using ultrasonic irradiation.[4]

  • Materials:

    • Anthranilic acid (1 mmol)

    • Acetic anhydride (1.2 mmol)

    • Desired primary amine (1 mmol)

  • Procedure:

    • In a clean, dry flask, mix anthranilic acid (1 mmol), acetic anhydride (1.2 mmol), and the desired primary amine (1 mmol).

    • Place the flask in an ultrasonic bath.

    • Irradiate the mixture with ultrasonic waves (e.g., 40-50 kHz) at ambient temperature for 30-60 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, add cold water to the reaction mixture to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Section 4: Data Presentation

Comparison of Green Synthesis Methods for Quinazolinones

MethodTypical Catalyst/PromoterTypical SolventConditionsTimeTypical Yield (%)
Microwave-Assisted Often catalyst-free or with a simple acid/base catalystEthanol, Water, or Solvent-freeMicrowave Irradiation (100-150 °C)5-30 min80-95%[1][11]
Ultrasound-Assisted Often catalyst-freeSolvent-free or Green SolventsUltrasonication (Ambient Temp - 50 °C)30-90 min85-98%[4]
Deep Eutectic Solvent (DES) Mediated DES can act as both solvent and catalystCholine Chloride:Urea, etc.80-120 °C2-12 h70-95%[5][6]
Water-Based Synthesis Often requires a catalyst (e.g., Cu-based)Water80-120 °C8-24 h70-90%[9]
Catalyst- and Solvent-Free NoneNoneThermal (120-180 °C) or Microwave30 min - 5 h75-95%[5]

Section 5: Visualizations

General Workflow for Green Quinazolinone Synthesis

G cluster_start Starting Materials cluster_reaction Green Reaction Conditions cluster_workup Green Work-up Anthranilic Acid Derivative Anthranilic Acid Derivative Microwave Microwave Anthranilic Acid Derivative->Microwave One-Carbon Source (e.g., Orthoformate) One-Carbon Source (e.g., Orthoformate) One-Carbon Source (e.g., Orthoformate)->Microwave Amine Amine Amine->Microwave Precipitation & Filtration Precipitation & Filtration Microwave->Precipitation & Filtration Ultrasound Ultrasound Ultrasound->Precipitation & Filtration DES DES DES->Precipitation & Filtration Water Water Water->Precipitation & Filtration Solvent-Free Solvent-Free Solvent-Free->Precipitation & Filtration Recrystallization Recrystallization Precipitation & Filtration->Recrystallization Product Product Recrystallization->Product

References

Technical Support Center: Catalyst Selection for Efficient Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of quinazolinone derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common hurdles related to catalyst selection and reaction optimization. Our focus is to provide not just solutions, but the underlying chemical logic to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of quinazolinones, with a focus on the catalytic system.

Issue 1: Low Yield of the Desired Quinazolinone

Q1: My reaction is resulting in a low yield. How can I identify if the catalyst is the root cause and what steps can I take to improve it?

A1: Low yields are a common challenge in quinazolinone synthesis, and the catalytic system is often a primary factor.[1] A systematic evaluation of your catalyst and reaction conditions is the most effective troubleshooting approach.

  • Catalyst Choice & Activity: The nature of the catalyst is paramount. Transition metals like copper, palladium, iridium, and iron are widely used, but their effectiveness depends on the specific reaction pathway.[2][3][4] For instance, copper iodide (CuI) combined with a ligand like L-proline is effective for cascade syntheses from 2-halobenzaldehydes, while iridium catalysts are used for oxidative cyclizations of alcohols with 2-aminobenzamides.[2] If you are using a metal catalyst, consider:

    • Catalyst Deactivation: Metal catalysts can be deactivated by impurities in starting materials or byproducts.[1] Ensure all reactants and solvents are pure and glassware is scrupulously clean. If deactivation is suspected, increasing the catalyst loading or using a fresh batch may help.[1][5]

    • Ligand Effects: For many transition-metal-catalyzed reactions, the choice of ligand is as critical as the metal itself. Ligands can influence catalyst stability, solubility, and reactivity. If your protocol uses a ligand, ensure it is pure and handled correctly.

  • Organocatalysis as an Alternative: If metal-based systems are failing, consider organocatalysts. Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can effectively catalyze the condensation, particularly under solvent-free or microwave conditions.[6] Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are also used to promote oxidative cyclization.[6]

  • Reaction Conditions Tied to the Catalyst:

    • Temperature: Many quinazolinone syntheses require elevated temperatures, but excessive heat can lead to catalyst decomposition or side reactions.[1] The optimal temperature is catalyst-dependent. For example, some copper-catalyzed reactions proceed well at 80 °C, while others may require 120-150 °C.[2]

    • Solvent: The solvent's polarity can dramatically affect catalyst performance and the reaction pathway.[7] Polar aprotic solvents like DMSO and DMF are often effective for metal-catalyzed reactions and can be crucial for solubilizing reactants and stabilizing catalytic intermediates.[5][8]

Below is a workflow to troubleshoot low-yield issues related to catalysis.

G Start Low Yield Observed Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Is catalyst active? Check_Conditions Re-optimize Conditions Start->Check_Conditions Are conditions optimal? Check_Purity Verify Reagent Purity Start->Check_Purity Are reagents pure? Solution_New_Cat Screen Alternative Catalysts (e.g., Organocatalyst, different metal) Check_Catalyst->Solution_New_Cat Catalyst incompatible Solution_Loading Increase Catalyst Loading or Use Fresh Batch Check_Catalyst->Solution_Loading Deactivation suspected Solution_Solvent Screen Solvents (e.g., DMSO, DMF, Toluene) Check_Conditions->Solution_Solvent Poor solubility or pathway issue Solution_Temp Optimize Temperature & Reaction Time Check_Conditions->Solution_Temp Incomplete reaction or decomposition Solution_Purify Purify Starting Materials & Dry Solvents Check_Purity->Solution_Purify

Caption: Troubleshooting workflow for low-yield quinazolinone synthesis.
Issue 2: Significant Side Product Formation

Q2: My reaction produces a mixture of the desired quinazolinone and other byproducts. How can catalyst selection improve selectivity?

A2: Poor selectivity is often a result of competing reaction pathways. The catalyst plays a crucial role in directing the reaction toward the desired cyclization.

  • Minimizing Hydrolysis: Water present in the reaction mixture can lead to the hydrolysis of intermediates.[1] Using a heterogeneous catalyst that can be easily dried or performing the reaction under an inert atmosphere with anhydrous solvents can mitigate this.

  • Preventing Alternative Cyclizations: In some syntheses, particularly those starting from amidines, a change in conditions can favor the formation of benzimidazoles instead of quinazolines. The choice of catalyst and solvent is critical here. For instance, iodine-catalyzed reactions in polar solvents tend to favor quinazoline formation, while non-polar solvents may promote benzimidazole synthesis.[7]

  • Catalyst-Directed C-H Activation: Modern synthetic routes often employ transition metals (e.g., Rhodium, Cobalt) that can selectively activate specific C-H bonds, guiding the cyclization with high precision and avoiding unwanted side reactions.[3][4]

  • Base Selection: The choice of base is intimately linked to catalyst performance and selectivity. In a base-promoted SNAr reaction of ortho-fluorobenzamides, Cs2CO3 was found to be essential, whereas K2CO3 gave only trace amounts of the product.[8] The base can influence which proton is abstracted and which nucleophile is generated, directly impacting the reaction outcome.

Issue 3: Catalyst Removal and Product Purification

Q3: I am struggling to remove the catalyst from my final product. What are my options?

A3: Post-reaction purification is a significant practical challenge, especially with homogeneous metal catalysts.

  • Homogeneous vs. Heterogeneous Catalysts:

    • Homogeneous Catalysts (e.g., PdCl2, CuI) are soluble in the reaction medium, which often leads to high efficiency but difficult removal.[2] Purification typically requires column chromatography, which can be time-consuming and costly.

    • Heterogeneous Catalysts (e.g., catalysts supported on alumina, SBA-15, or manganese oxides) are insoluble and can be removed by simple filtration.[3][9][10] This simplifies the work-up process significantly. Recent developments include functionalizing mesoporous silica (SBA-15) with ellagic acid to create a novel, recoverable nanocatalyst.[10]

  • Recyclable Catalysts: A key advantage of many heterogeneous catalysts is their potential for recycling. For example, α-MnO2 has been used as a robust, reusable catalyst that can be recovered by centrifugation with no significant loss of activity over several cycles.[3] This not only simplifies purification but also improves the economic and environmental profile of the synthesis.

Data Summary: Catalyst Performance Comparison

The selection of a catalyst system is highly dependent on the specific substrates and desired reaction pathway. The table below summarizes various catalytic conditions reported for quinazolinone synthesis to guide your experimental design.

Catalyst SystemBaseSolventTemp (°C)Time (h)Avg. Yield (%)Reference
CuI (10 mol%)DBUDMSORT12~85%[5]
PdCl2 / DPPP----Good[2]
[Cp*IrCl2]2----Good[2]
BF3-Et2O-Formamide150686%[11]
Cs2CO3Cs2CO3DMSO13524Good[8]
Iodine (I2)--100-120-Good[5]
p-TSA (10 mol%)-Solvent-freeGrinding0.05-0.25Moderate-Excellent[6]
SBA-15@ELA----78-96%[10]

Note: Reaction conditions and yields are highly substrate-dependent. This table serves as a general guide.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for two common catalytic approaches to quinazolinone synthesis.

Protocol 1: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol is adapted from a method for the synthesis of 3-substituted quinazolin-4(3H)-ones from ethyl 2-isocyanobenzoate and an amine, showcasing a common homogeneous catalysis approach.[1]

  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add Cu(OAc)2 (10 mol%), the desired amine (1.0 mmol), and ethyl 2-isocyanobenzoate (1.2 mmol).

  • Solvent Addition: Add anhydrous anisole (2.0 mL) to the vial.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure quinazolinone product.

Protocol 2: Microwave-Assisted Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone

This protocol utilizes microwave irradiation, often in conjunction with a solid-supported base, to accelerate the reaction, reflecting a more modern and efficient synthetic strategy.[5][9]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (5 mmol) and acetic anhydride (10 mmol, 2 equiv).

  • Microwave Irradiation: Heat the neat mixture using a microwave reactor. Optimize irradiation time (e.g., 8-10 minutes) and power to maximize the yield of the intermediate.[9]

  • Isolation: After cooling, concentrate the mixture under high vacuum. The crude 2-methyl-4H-3,1-benzoxazin-4-one is often used in the next step without further purification.[9]

Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one

  • Reaction Setup: In a new microwave vessel, thoroughly mix the crude 2-methyl-4H-3,1-benzoxazin-4-one (2.5 mmol), a solid support such as NaOH on alumina (1.0 weight equiv), and a 25% aqueous ammonia solution (3.5 mL).[9]

  • Microwave Irradiation: Irradiate the mixture for a selected period (e.g., 5-15 minutes) at a set temperature.

  • Work-up: After the reaction, allow the vessel to cool. Add methanol to the residue and stir.

  • Purification: Filter to remove the solid support. Evaporate the solvent from the filtrate under vacuum. The resulting crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The general catalytic role in a transition-metal-mediated synthesis is illustrated below.

G Cat_L Catalyst (Ln-M) A Oxidative Addition Cat_L->A Substrate 1 B Coordination/ Insertion A->B Substrate 2 C Reductive Elimination B->C C->Cat_L Regenerates Catalyst Product Quinazolinone Product C->Product Substrates Substrates (e.g., 2-halobenzamide + Amine) Substrates->A Substrates->B

Caption: Simplified catalytic cycle for quinazolinone synthesis.

References

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one. This molecule is a key heterocyclic scaffold in medicinal chemistry and drug development, with its derivatives showing a wide range of biological activities.[1][2] A common synthetic challenge is achieving consistently high yields, a problem often rooted in the selection of the reaction solvent. The solvent does not merely act as a medium but actively influences reaction rates, intermediate stability, and ultimately, the product yield and purity.

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate the critical role of solvent effects in your synthesis.

Part 1: Frequently Asked Questions (FAQs) - The "Why" of Solvent Selection

This section addresses the fundamental principles governing the choice of solvent for this intramolecular cyclization reaction.

Q1: Why is solvent selection so critical for the yield of this reaction?

A1: The synthesis of this compound from a precursor like 2-amino-5-bromobenzylamine and a carbonyl source (e.g., urea, phosgene, or an equivalent) involves a key intramolecular cyclization step. This is typically a nucleophilic attack of one amine group onto an activated carbonyl intermediate attached to the other amine. The solvent influences this critical step in several ways:

  • Solubility: It must fully dissolve the reactants and key intermediates to ensure a homogeneous reaction mixture.

  • Stabilization of Intermediates: The solvent's polarity can stabilize or destabilize charged transition states, directly impacting the reaction's activation energy.

  • Reactivity of Nucleophiles: The solvent can interact with the nucleophilic amine groups. Protic solvents, in particular, can form hydrogen bonds, effectively "caging" the nucleophile and reducing its reactivity.[3]

Q2: What is the difference between polar protic and polar aprotic solvents, and why does it matter here?

A2: This is the most crucial distinction for this synthesis.

  • Polar Protic Solvents (e.g., ethanol, methanol, water, glacial acetic acid) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They can act as both hydrogen bond donors and acceptors. While they are excellent at dissolving polar reactants, their ability to form hydrogen bonds can severely hinder the nucleophilicity of the amine, leading to lower reaction rates and yields.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are polar but lack an acidic proton. They possess lone pairs capable of solvating cations but do not form strong hydrogen bonds with anionic nucleophiles. This leaves the amine nucleophile "free" and highly reactive, significantly accelerating the desired intramolecular cyclization.[3]

Q3: Can I use a non-polar solvent like Toluene or Hexane?

A3: It is generally not recommended. Non-polar solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are often poor choices for this reaction.[4] They typically fail to adequately dissolve the polar starting materials and the charged intermediates of the cyclization reaction. This can lead to a heterogeneous mixture, incomplete reaction, and consequently, very low yields.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Q4: My reaction in Ethanol gives a very low yield (<30%). TLC shows mostly unreacted starting material. What is happening?

A4: This is a classic issue related to the use of a polar protic solvent. The ethanol is likely forming a hydrogen-bond "cage" around the amine groups of your 2-amino-5-bromobenzylamine precursor.[3] This solvation shell significantly reduces the amine's nucleophilicity, making it difficult for it to attack the carbonyl intermediate to close the ring.

  • Troubleshooting Steps:

    • Change Solvent: The most effective solution is to switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent first choices. Studies on similar intramolecular cyclizations show that switching from less favorable solvents to DMF or acetonitrile can dramatically increase yields, often to over 70-80%.[4]

    • Increase Temperature: If you must use ethanol, increasing the reaction temperature to reflux may provide enough energy to overcome the activation barrier, but side reactions may also increase. A solvent switch is the preferred method.

Q5: I am using DMF as a solvent, but my yield is still not optimal (~50-60%). How can I improve it?

A5: While DMF is an excellent solvent choice, other factors can limit the yield.

  • Troubleshooting Steps:

    • Check Reagent Purity: Ensure your 2-amino-5-bromobenzylamine and carbonyl source are pure. Impurities can introduce side reactions.

    • Moisture Control: The reaction is sensitive to water. Ensure you are using anhydrous DMF and that your glassware is properly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Base/Catalyst: If your reaction involves a base (like K₂CO₃ or Et₃N) to deprotonate an intermediate, ensure it is fresh, dry, and used in the correct stoichiometric amount.[5]

    • Reaction Time & Temperature: Optimize these parameters. Run small-scale trials at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor by TLC to find the point of maximum product formation before side products begin to dominate.

Q6: My reaction in Toluene or THF is not working at all. Why were these solvents suggested in some general procedures?

A6: Toluene and THF are effective for many organic reactions, but they are poor choices for this specific transformation. Their low polarity is insufficient to dissolve the reactants and stabilize the polar intermediates necessary for the cyclization. Procedures suggesting these solvents for quinazolinone synthesis may involve different starting materials or catalytic systems that alter the reaction mechanism. For the cyclization of a 2-aminobenzylamine derivative with a polar carbonyl source, these solvents are considered among the least favorable options.[4]

  • Solution: Do not use non-polar solvents for this reaction. Switch immediately to DMF, DMSO, or acetonitrile for a significant improvement.

Part 3: Data Summary & Protocols

Comparative Solvent Effects on Yield for Quinazolinone Synthesis

The following table summarizes reported yields for the synthesis of various quinazolinone derivatives, highlighting the clear advantage of polar aprotic solvents.

SolventSolvent TypeTypical YieldReference / Notes
DMF Polar Aprotic>80% Consistently reported to give high to excellent yields for intramolecular cyclizations.[4][5]
Acetonitrile (MeCN) Polar Aprotic~70-80% A very effective alternative to DMF, often with easier workup.[4]
Pyridine Polar AproticGood-HighUsed successfully as both a solvent and a base in the synthesis of a 6-bromo-quinazolinone derivative.[2]
Ethanol (EtOH) Polar ProticLow - ModerateSuppresses nucleophilicity via hydrogen bonding.[3] Often requires high temperatures and may still result in poor yields.[1][2]
Glacial Acetic Acid Polar ProticVariableCan act as a solvent and an acid catalyst, but its protic nature can be detrimental.[2]
Toluene Non-PolarVery Low Considered one of the least favorable solvents due to poor solubility of reactants and intermediates.[4]
Dichloromethane (DCM) Non-PolarVery Low Similar to Toluene, generally ineffective for this reaction type.[4][6]
THF Moderately PolarVery Low Considered one of the least favorable solvents.[4]
Reference Experimental Protocol (Optimized for High Yield)

This protocol is a generalized procedure based on methods favoring high yields. Always consult the primary literature and perform appropriate safety assessments before beginning any experiment.

Reactants: 2-amino-5-bromobenzylamine, Urea (or equivalent carbonyl source like triphosgene or CDI).

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-bromobenzylamine (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution. Stir until all starting material is fully dissolved.

  • Reagent Addition: Add the carbonyl source (e.g., Urea, 1.1 eq). If the method requires a base (e.g., K₂CO₃), add it at this stage.

  • Reaction: Heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours, depending on the specific reactants and temperature.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol or diethyl ether to remove residual DMF and impurities.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) to afford pure this compound.

Part 4: Visual Guides

Experimental Workflow

G prep 1. Reactant Prep (2-amino-5-bromobenzylamine + Carbonyl Source) dissolve 2. Dissolution (Anhydrous DMF) prep->dissolve react 3. Reaction (Heat to 100-120 °C) dissolve->react monitor 4. Monitor by TLC react->monitor Check for completion monitor->react Continue heating workup 5. Workup (Pour into Ice Water) monitor->workup Reaction complete isolate 6. Isolation (Vacuum Filtration) workup->isolate purify 7. Purification (Recrystallization) isolate->purify product Final Product purify->product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Problem: Low Product Yield check_solvent What is the solvent? start->check_solvent protic Polar Protic (e.g., EtOH, H₂O) check_solvent->protic nonpolar Non-Polar (e.g., Toluene, THF) check_solvent->nonpolar aprotic Polar Aprotic (e.g., DMF, MeCN) check_solvent->aprotic sol_issue Root Cause: Solvent is caging nucleophile or has poor solubility. protic->sol_issue nonpolar->sol_issue other_issue Investigate other factors aprotic->other_issue solution1 Solution: Switch to a Polar Aprotic Solvent (DMF or MeCN) sol_issue->solution1 solution2 Check: - Reagent Purity - Anhydrous Conditions - Reaction Temp/Time other_issue->solution2

Caption: Decision tree for troubleshooting low reaction yield based on solvent choice.

References

Technical Support Center: Monitoring Quinazolinone Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring quinazolinone synthesis. Quinazolinones are a cornerstone class of nitrogen-containing heterocyclic compounds, pivotal in medicinal chemistry and drug development for their broad pharmacological activities.[1][2][3] Effectively monitoring their synthesis is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for this purpose.[4][5]

This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the specific challenges researchers encounter when using TLC to track the progress of quinazolinone synthesis.

Section 1: Core Principles & General Protocol

This section covers the fundamental concepts and a step-by-step guide to performing TLC for reaction monitoring.

Q1: How does TLC allow me to monitor the progress of my quinazolinone synthesis?

A: TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica gel on a plate) and a liquid mobile phase (the solvent system or eluent).[6][7] Here’s the causality:

  • Polarity is Key: Silica gel is a polar stationary phase. Polar compounds in your reaction mixture will adsorb more strongly to the silica gel and travel up the plate more slowly. Less polar compounds have a weaker interaction and are carried further up the plate by the mobile phase.[8]

  • Tracking Transformation: In a typical quinazolinone synthesis, for example, starting materials like anthranilic acid are often more polar than the final, more complex quinazolinone product. As the reaction proceeds, you will observe the spot corresponding to the starting material diminish in intensity while a new, less polar spot (with a higher Retention Factor, or Rf) corresponding to the quinazolinone product appears and intensifies.[4] The reaction is generally considered complete when the starting material spot has completely disappeared.[4]

The Retention Factor (Rf) is a key metric, calculated as:

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Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An ideal Rf value for your target product is typically between 0.2 and 0.4, as this range provides the best resolution from other potential spots.[9][10]

Q2: What is a reliable, step-by-step protocol for monitoring my reaction?

A: The following is a self-validating protocol that ensures accurate and reproducible results. The core principle of trustworthiness here is the use of reference spots (starting materials) and a "co-spot" to definitively track the transformation.

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare the Developing Chamber:

    • Pour your chosen solvent system (eluent) into a TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line you will draw on your plate.[6][11]

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This saturates the chamber with solvent vapors, ensuring a uniform solvent front and better spot separation.[12] Cover the chamber and let it equilibrate for at least 15-20 minutes.[13]

  • Prepare the TLC Plate:

    • Handle the TLC plate only by the edges to avoid contaminating the silica surface.[6]

    • Using a soft pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[8]

    • Mark small, evenly spaced ticks on this line to indicate where you will spot your samples.

  • Prepare and Spot the Samples:

    • Lane 1 (Starting Material 1): Dissolve a tiny amount of your primary starting material (e.g., anthranilic acid) in a volatile solvent (like ethyl acetate or methanol). Using a capillary tube, apply a small spot onto the first tick mark. The spot should be 1-2 mm in diameter.[6]

    • Lane 2 (Reaction Mixture): Dip a clean capillary tube into your reaction mixture and spot it onto the second tick mark.

    • Lane 3 (Co-spot): On the third tick mark, first spot the starting material (as in Lane 1), and then carefully spot the reaction mixture directly on top of it. This "co-spot" is crucial for confirming if the spot in your reaction mixture is indeed unreacted starting material.[14]

    • Lane 4 (Starting Material 2, if applicable): If you have a second key starting material (e.g., an aldehyde or amide), spot it in this lane for reference.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Make sure the plate is standing vertically and not touching the filter paper. Cover the chamber immediately.[11]

    • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.[11]

    • When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[8] Immediately mark the position of the solvent front with a pencil.[11]

  • Visualize and Interpret the Results:

    • UV Light: Most quinazolinone scaffolds are aromatic and will absorb short-wave UV light (254 nm).[15] View the plate under a UV lamp; compounds will appear as dark spots against a fluorescent green background. Gently circle the spots with a pencil, as they will disappear when the light is removed.[15]

    • Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds, especially aromatic ones, will form yellow-brown complexes with iodine vapor, appearing as colored spots.[15][16] These spots will fade over time, so circle them promptly.[15][17]

    • Analysis: Compare the lanes. As the reaction proceeds, the spot in Lane 2 corresponding to the starting material (identified by its matching Rf in Lane 1) should fade, and a new product spot should appear. In the co-spot lane (Lane 3), if starting material remains, the spot will appear as a single, intense spot at the Rf of the starting material. If the reaction is complete, you will only see the new product spot in Lane 2 and the co-spot will show only the product spot (assuming the starting material spot is gone).[14]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during TLC analysis of quinazolinone synthesis.

Spot & Elution Problems

Q3: My spots are streaking vertically instead of forming tight circles. What's causing this?

A: Streaking is a common issue with several potential causes:

  • Sample Overloading: You have applied too much sample to the plate.[18][19] The stationary phase becomes saturated, and the mobile phase cannot achieve a clean separation.

    • Solution: Dilute your reaction mixture sample before spotting it. You can also try spotting a smaller amount or using a capillary tube with a finer tip.[18]

  • Highly Polar Compounds: Some starting materials (like anthranilic acid) or intermediates can be very polar and interact very strongly with the silica gel, causing tailing.

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, adding a few drops of acetic acid can help produce sharper spots. For basic compounds (many nitrogen heterocycles have basic character), adding a few drops of triethylamine or ammonia can improve spot shape.[13][18]

  • Insolubility: If your compound is not fully dissolved in the mobile phase as it moves up the plate, it can cause streaking.

    • Solution: Ensure the solvent you used to dissolve your sample for spotting is appropriate and fully evaporates before development. If the issue persists, you may need to change your mobile phase to one that better solubilizes all components.

Q4: All my spots are stuck on the baseline (origin). What should I do?

A: This indicates your solvent system (eluent) is not polar enough to move the compounds off the origin.[10][18] Your compounds have a much stronger affinity for the polar silica gel than for the non-polar eluent.

  • Solution: Increase the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate (the more polar component).[10] For example, if 10:1 hexane:ethyl acetate fails, try 5:1 or 2:1. If that is still insufficient, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[9][20]

Q5: All my spots ran to the top with the solvent front. How do I fix this?

A: This is the opposite problem: your eluent is too polar.[10][18] The compounds are highly soluble in the mobile phase and have very little interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent. In a hexane/ethyl acetate system, increase the proportion of hexane (the less polar component).[10] If you are using a highly polar system like dichloromethane/methanol, reduce the amount of methanol.

Q6: My starting material and product spots are very close together (similar Rf). How can I tell when the reaction is complete?

A: Poor separation makes it difficult to monitor a reaction. This is a common challenge when the polarity change between reactant and product is minimal.

  • Solution 1: Change the Solvent System: The key is to experiment with different solvent systems. Sometimes, switching one component (e.g., from ethyl acetate to diethyl ether) or using a completely different system (e.g., toluene/acetone) can alter the specific interactions and improve separation.[14][21]

  • Solution 2: Utilize the Co-spot: The co-spot is critical here. Even with a small Rf difference, if the reaction is complete, the spot in the reaction lane will be slightly higher than the starting material spot. The co-spot lane will look like an elongated or "snowman" shaped spot if both are present, but a single, tight spot if only one component is there.[14]

  • Solution 3: Multiple Developments: You can run the same plate in the same solvent system two or three times (drying the plate between each run). This can amplify small differences in Rf values, leading to a better physical separation of the spots.

Synthesis-Specific FAQs

Q7: I am seeing multiple spots on my TLC plate. What do they represent?

A: Multiple spots indicate a mixture of compounds, which is expected during a reaction but requires careful interpretation.[4]

  • Unreacted Starting Materials: Spots that have the same Rf as your starting material standards. Use co-spotting to confirm their identity.[4]

  • Desired Product: The new spot that appears and grows in intensity as the starting material spots disappear.

  • Intermediates: In some multi-step quinazolinone syntheses (e.g., via a benzoxazinone intermediate), you may see transient spots that appear and then disappear as the reaction progresses.[22] For example, an incompletely cyclized intermediate may be present.[4]

  • Side Products/Impurities: Any spots that are not starting materials, intermediates, or the final product. These can arise from side reactions or impurities in the starting materials.[4][23]

Q8: How do I select a good starting solvent system for my specific quinazolinone derivative?

A: Selecting the initial eluent is a process of educated trial and error, but there are excellent starting points. The goal is to find a system that gives your target product an Rf value between 0.2 and 0.4.[9]

Solvent System (v/v)Typical ApplicationPolarity
Hexane / Ethyl Acetate General purpose for moderately polar quinazolinones. A great starting point.[9]Low to Medium
Petroleum Ether / Ethyl Acetate An alternative to hexane/ethyl acetate, often used interchangeably.[1][5]Low to Medium
Dichloromethane / Methanol For more polar quinazolinone derivatives that show low Rf in hexane systems.[9]Medium to High
Chloroform / Methanol A strong eluent system, useful for separating very polar compounds.[22]High
Benzene / Acetone Has been reported for specific quinazolinone derivatives.[24]Medium

Expert Tip: Start with a moderately polar system, like 3:1 Hexane:Ethyl Acetate. Run a TLC. Based on the result, you can quickly adjust the polarity up or down as described in Q4 and Q5.

Visualization Problems

Q9: I've run my TLC, but I don't see any spots under the UV lamp. What should I do?

A: This can happen for a few reasons:

  • Compound is Not UV-Active: While most quinazolinones are UV-active, some derivatives might not be, or the starting materials might not be.

    • Solution: Use a chemical visualization method. An iodine chamber is the next easiest step.[25] If that fails, a more universal but destructive stain like potassium permanganate (KMnO₄) or p-anisaldehyde can be used. These stains react with functional groups to produce colored spots.[26]

  • Sample is Too Dilute: The concentration of the compounds on the plate is below the limit of detection.[18][19]

    • Solution: Prepare a more concentrated solution of your sample for spotting, or apply the sample multiple times to the same spot (allowing the solvent to dry completely between applications).[18][19]

  • Compound Evaporated: If your product is highly volatile, it may have evaporated from the plate after development. This is less common for quinazolinones but is a possibility.

Section 3: Visual Workflow and Troubleshooting Diagrams

To further clarify the process, the following diagrams illustrate the experimental workflow and a decision tree for troubleshooting common TLC issues.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate prep_sample 3. Prepare Samples (SM, Rxn, Co-spot) prep_plate->prep_sample spot 4. Spot Plate prep_sample->spot develop 5. Develop Plate spot->develop dry 6. Dry Plate & Mark Solvent Front develop->dry visualize_uv 7a. Visualize (UV) dry->visualize_uv visualize_stain 7b. Visualize (Stain) visualize_uv->visualize_stain interpret 8. Interpret Results (Compare Spots, Calc. Rf) visualize_stain->interpret end_node Reaction Complete? interpret->end_node

Caption: A standard workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting start Analyze Developed TLC Plate problem What is the issue? start->problem streaking Spots are Streaking problem->streaking Streaking at_baseline Spots at Baseline problem->at_baseline Low Rf at_front Spots at Solvent Front problem->at_front High Rf no_spots No Spots Visible problem->no_spots Invisible sol_streaking Reduce Sample Concentration Add Modifier to Eluent (e.g., AcOH, Et3N) streaking->sol_streaking sol_baseline Increase Eluent Polarity (e.g., More Ethyl Acetate) at_baseline->sol_baseline sol_front Decrease Eluent Polarity (e.g., More Hexane) at_front->sol_front sol_no_spots Use Stain (Iodine, KMnO4) Concentrate Sample no_spots->sol_no_spots

Caption: A decision tree for troubleshooting common TLC problems.

References

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical work-up and purification stages of this important synthetic intermediate. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate the challenges of this synthesis and achieve high-purity product.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the work-up of this compound. The question-and-answer format is designed to provide direct and actionable solutions.

Issue 1: No Precipitate Forms Upon Quenching

Question: I've completed the reaction and poured the mixture into ice water as instructed, but no solid has precipitated out. What could be the cause, and how can I recover my product?

Answer: This is a common issue that can be traced back to a few key factors. Let's break down the possibilities and solutions:

  • Cause A: Insufficient Concentration. The product may be too dilute in the reaction mixture to precipitate upon quenching.

    • Solution: Before quenching, carefully remove a portion of the reaction solvent under reduced pressure. This will increase the concentration of your product. Be cautious not to evaporate to dryness, as this can make the residue difficult to redissolve.

  • Cause B: High Solubility in the Quenching Medium. Your product might have a higher than expected solubility in the aqueous quench solution, especially if residual organic solvents are present.

    • Solution 1: pH Adjustment. If your reaction was conducted under acidic conditions, the product might be protonated and more water-soluble. Carefully neutralize the quenched solution with a base like saturated sodium bicarbonate or dilute sodium hydroxide solution. Monitor the pH with litmus paper or a pH meter until it is neutral or slightly basic, which should decrease the solubility of the product and induce precipitation.

    • Solution 2: Extraction. If precipitation is still not observed, your product is likely dissolved in the aqueous layer. You will need to perform a liquid-liquid extraction. Use an appropriate organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane. Extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 200 mL aqueous volume) to ensure complete recovery. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and then concentrate under reduced pressure to obtain the crude product.[1]

Issue 2: The Product Precipitates as an Oil, Not a Solid

Question: When I quenched my reaction, I got a sticky oil instead of a filterable solid. How can I solidify it?

Answer: "Oiling out" is a frustrating but solvable problem. It typically occurs when the product's melting point is below the temperature of the quenching medium or when impurities are present that act as a solvent for your product.

  • Solution 1: Trituration. After decanting the supernatant, add a small amount of a non-polar solvent in which your product is insoluble, such as hexane or petroleum ether. Vigorously scratch the inside of the flask with a glass rod at the surface of the oil. This process, known as trituration, can induce crystallization by providing nucleation sites and removing soluble impurities.

  • Solution 2: Solvent Seeding. If trituration fails, try to dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then add a non-polar solvent (like hexane) dropwise until the solution becomes cloudy. Add a seed crystal of pure product if you have one, or simply let it stand. The slow precipitation from this mixed-solvent system often yields a solid.

  • Solution 3: Gradual Cooling. If the oiling out happened during a cooling crystallization, reheat the mixture until the oil redissolves. Then, allow the solution to cool very slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

Issue 3: The Final Product is Colored or Has Low Purity

Question: My isolated product is off-white/yellow, and TLC analysis shows multiple spots. What's the best way to purify it?

Answer: Colored impurities and side products are common in many organic syntheses. The purification strategy will depend on the nature of the impurities.

  • For Colored Impurities: Activated Charcoal Treatment. If your primary issue is color, you can often remove it during recrystallization. Dissolve your crude product in a minimal amount of a hot recrystallization solvent (ethanol is often a good choice for quinazolinones) and add a small amount of activated charcoal.[2] Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Allow the filtrate to cool and crystallize.

  • For Other Impurities: Recrystallization or Column Chromatography.

    • Recrystallization: This is the preferred method for purification if the impurities have different solubilities than your product in a particular solvent. For this compound, ethanol or a mixture of ethanol and water is often effective.[3] The key is to use a minimal amount of hot solvent to dissolve the crude product completely and then allow it to cool slowly.

    • Silica Gel Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step. A common eluent system for related compounds is a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate).[1][4] Monitor the fractions by TLC to isolate the pure product.

Issue 4: The Overall Yield is Very Low

Question: After work-up and purification, my final yield is much lower than expected. Where might I be losing my product?

Answer: Low yields can result from a combination of factors, from an incomplete reaction to losses during the work-up.

  • Incomplete Reaction: Before starting the work-up, always check for the consumption of your starting material by TLC. If the reaction is not complete, consider extending the reaction time or adjusting the temperature.

  • Losses During Work-up:

    • Precipitation/Crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of your product. After filtering, wash the collected solid with a small amount of cold solvent to avoid redissolving your product.

    • Extractions: If you performed a liquid-liquid extraction, ensure you used an adequate volume of extraction solvent and performed multiple extractions to recover all the product from the aqueous layer.

    • Transfers: Be meticulous when transferring your material between flasks to minimize physical losses.

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of washing the organic layer with brine during extraction?

A1: Washing with brine (a saturated aqueous solution of NaCl) helps to remove residual water from the organic layer. By increasing the ionic strength of the aqueous phase, it reduces the solubility of the organic solvent in the aqueous layer and helps to break up any emulsions that may have formed.[1]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinazolinone derivatives, polar protic solvents like ethanol are often a good starting point.[3] You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane) to find the optimal conditions.[2]

Q3: My compound seems to be insoluble in most common organic solvents. What can I do?

A3: Some heterocyclic compounds can have low solubility. Try more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If you need to perform column chromatography, you may need to use a more polar mobile phase, such as dichloromethane/methanol.

III. Standard Work-up and Purification Protocol

This protocol outlines a general procedure for the work-up and purification of this compound. Note that the specific details may need to be adjusted based on the reaction conditions and scale.

Step 1: Reaction Quenching and Precipitation

  • Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice or ice-cold water with stirring. This will cause the crude product to precipitate.

  • If the reaction was conducted in an acidic medium, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

Step 2: Isolation of the Crude Product

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Wash the solid with a small amount of a cold, non-polar solvent like hexane or petroleum ether to remove non-polar impurities.

  • Allow the solid to air-dry on the filter for some time before transferring it to a watch glass or drying dish for further drying, preferably in a vacuum oven.

Step 3: Purification by Recrystallization

  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for a few minutes.[2]

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

IV. Visualized Experimental Workflow

The following diagram illustrates the key decision points and steps in the work-up and purification of this compound.

Workup_Workflow start Reaction Mixture quench Quench with Ice Water start->quench precipitate_check Precipitate Forms? quench->precipitate_check filter Vacuum Filtration precipitate_check->filter Yes extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) precipitate_check->extract No wash Wash with Cold Water & Hexane filter->wash crude_product Crude Solid Product wash->crude_product purify_check Purity Check (TLC) crude_product->purify_check dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate dry_concentrate->crude_product recrystallize Recrystallization (e.g., from Ethanol) purify_check->recrystallize Minor Impurities column Column Chromatography (Silica Gel) purify_check->column Significant Impurities pure_product Pure Product recrystallize->pure_product column->pure_product end Characterization pure_product->end

Caption: Work-up procedure for this compound.

V. References

  • Chemicalbook. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. Available from: --INVALID-LINK--

  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Available from: --INVALID-LINK--

  • ChemRxiv. Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non- Nucleoside Reverse Transcriptase Inhibitor. Available from: --INVALID-LINK--

  • Benchchem. Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to EGFR Inhibitors: Benchmarking 6-Bromo-3,4-dihydroquinazolin-2(1H)-one Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has transformed the treatment paradigm for several cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of the investigational compound 6-Bromo-3,4-dihydroquinazolin-2(1H)-one against established EGFR inhibitors, grounding the discussion in available experimental data and the foundational principles of structure-activity relationships.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are fundamental to cell proliferation, survival, and differentiation. In numerous cancers, dysregulation of EGFR signaling, through overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[1] This makes EGFR an attractive target for therapeutic intervention.

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling cascade and the points of therapeutic intervention by TKIs.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P_EGFR Autophosphorylation EGFR_dimer->P_EGFR GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-apoptosis AKT->Survival TKI Tyrosine Kinase Inhibitors TKI->P_EGFR Inhibition caption EGFR Signaling Pathway and TKI Inhibition

Caption: EGFR signaling is initiated by ligand binding, leading to receptor dimerization and autophosphorylation, which activates downstream pro-survival and proliferative pathways. Tyrosine Kinase Inhibitors (TKIs) block this autophosphorylation.

Generations of EGFR Inhibitors: A Clinical Benchmark

The development of EGFR inhibitors has evolved through several generations, each aiming to improve efficacy and overcome resistance mechanisms.

Generation Inhibitors Mechanism of Action Key Targeted Mutations Common Resistance Mechanism
1st Generation Gefitinib, ErlotinibReversible binding to the ATP-binding site of the EGFR kinase domain.Exon 19 deletions, L858RT790M "gatekeeper" mutation
2nd Generation Afatinib, DacomitinibIrreversible covalent binding to the EGFR kinase domain. Broader activity against other ErbB family members.Exon 19 deletions, L858RT790M mutation, C797S mutation
3rd Generation OsimertinibIrreversible covalent binding, designed to be selective for T790M mutant EGFR over wild-type.T790M, Exon 19 deletions, L858RC797S mutation, MET amplification

The Investigational Compound: this compound

While direct experimental data on this compound as a specific EGFR inhibitor is limited in publicly available literature, its chemical scaffold is of significant interest. The quinazoline core is a privileged structure in the design of EGFR inhibitors, forming the backbone of many approved drugs like Gefitinib and Erlotinib.[2]

Structure-Activity Relationship (SAR) Insights

The quinazolinone scaffold is a well-established pharmacophore for EGFR inhibition.[1] Structure-activity relationship studies have demonstrated that substitutions at various positions on the quinazoline ring are critical for biological activity. Notably, the presence of a halogen, such as bromine, at the 6-position has been shown in several studies to enhance the anticancer activity of quinazoline derivatives.[3][4]

While a direct comparison is not yet possible, a recent study on a series of 6-bromo quinazoline derivatives demonstrated potent antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. One compound from this series, 8a, showed significantly better potency against the MCF-7 cell line than the established EGFR inhibitor Erlotinib.[3] Another study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines identified a compound with high inhibitory activity against wild-type EGFR (46.1 nM), comparable to Lapatinib (53.1 nM).[4]

These findings suggest that the 6-bromo-quinazolinone scaffold is a promising area for the development of novel anticancer agents, potentially through the inhibition of EGFR. However, without direct experimental data for this compound, its specific activity, selectivity, and mechanism of action remain to be elucidated.

Experimental Protocols for Comparative Evaluation

To rigorously assess the potential of this compound as an EGFR inhibitor and compare it to existing drugs, a series of standardized in vitro assays are essential.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified EGFR Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->reagents incubation Incubate EGFR with Test Compound (e.g., this compound) reagents->incubation reaction Initiate Kinase Reaction (Add ATP and Substrate) incubation->reaction detection Detect Kinase Activity (e.g., Luminescence, Fluorescence, Radioactivity) reaction->detection analysis Data Analysis: Calculate IC50 Value detection->analysis end End analysis->end caption EGFR Kinase Assay Workflow

Caption: Workflow for a typical in vitro EGFR kinase inhibition assay to determine the IC50 value of a test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA). Prepare solutions of purified recombinant EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP.

  • Compound Dilution: Prepare serial dilutions of this compound and control inhibitors (e.g., Gefitinib) in DMSO.

  • Kinase Reaction: In a microplate, combine the EGFR kinase, the kinase buffer, and the diluted compounds. Allow a pre-incubation period (e.g., 10-15 minutes at room temperature).

  • Initiation: Start the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which correlates with kinase activity.

    • LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET) based assay.

    • Radiometric Assay: Uses ³²P-labeled ATP and measures the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Cell Viability (MTT) Assay

This cell-based assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells known to express EGFR (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control inhibitors for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value.

Western Blot Analysis of EGFR Phosphorylation

This assay provides direct evidence of the inhibitor's effect on EGFR activity within the cell by measuring the level of EGFR autophosphorylation.

Western_Blot_Workflow start Start cell_culture Culture EGFR-expressing cells start->cell_culture treatment Treat cells with test compound and/or EGF stimulation cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, Total EGFR, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection analysis Image Acquisition and Band Densitometry detection->analysis end End analysis->end caption Western Blot Workflow for EGFR Phosphorylation

Caption: A stepwise workflow for analyzing the inhibition of EGFR phosphorylation in cells using Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture EGFR-expressing cells to near confluency. Serum-starve the cells and then treat with various concentrations of the test compound for a defined period. Stimulate the cells with EGF to induce EGFR phosphorylation.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). In parallel, use an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR and the loading control to determine the dose-dependent inhibition of EGFR phosphorylation.

Conclusion

While this compound remains an investigational compound with limited publicly available data regarding its specific EGFR inhibitory activity, its chemical structure aligns with a well-validated pharmacophore for targeting this critical oncogene. The broader family of 6-bromo-quinazoline derivatives has demonstrated promising anticancer effects, in some cases surpassing established EGFR inhibitors in cellular assays.[3]

Further rigorous evaluation of this compound using the detailed experimental protocols outlined in this guide is warranted to elucidate its precise mechanism of action, potency, and selectivity. Such studies will be crucial in determining its potential as a novel therapeutic agent in the ongoing effort to combat cancers driven by aberrant EGFR signaling.

References

A Comparative Analysis of 6-Bromo-Quinazolinones and Gefitinib as EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib (Iressa®), a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a clinical mainstay for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. Concurrently, ongoing research has explored numerous derivatives of the quinazoline core, with 6-bromo-quinazolinones emerging as a promising class of compounds exhibiting significant anticancer activity. This guide provides a comprehensive, objective comparison of 6-bromo-quinazolinones and gefitinib, supported by experimental data to inform researchers and drug development professionals in their pursuit of next-generation cancer therapeutics.

At a Glance: Key Physicochemical and Biological Properties

To understand the therapeutic potential of these compounds, a comparison of their fundamental properties is essential. While specific values for 6-bromo-quinazoline derivatives can vary based on their substitutions, a general comparison with the well-characterized gefitinib provides a useful baseline.

Property6-Bromo-Quinazolinone DerivativesGefitinib
Core Structure Quinazolinone with a bromine at the 6-positionAnilinoquinazoline
Molecular Weight Variable, dependent on substitutions446.9 g/mol
Solubility Generally soluble in organic solvents like DMSO and DMFFreely soluble in DMSO; slightly soluble in methanol and ethanol[1]
Mechanism of Action Primarily EGFR tyrosine kinase inhibition[2]Selective and reversible EGFR tyrosine kinase inhibitor[3]
Primary Target ATP-binding site of EGFR kinase domain[2]ATP-binding site of EGFR kinase domain[4]

Mechanism of Action: Targeting the EGFR Signaling Cascade

Both gefitinib and 6-bromo-quinazoline derivatives exert their anticancer effects by targeting the tyrosine kinase activity of EGFR.[2][4] EGFR, a transmembrane receptor, plays a pivotal role in cell proliferation, survival, and differentiation. In many cancers, this signaling pathway is dysregulated due to EGFR overexpression or activating mutations.[2]

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor growth and survival.[5]

Gefitinib and 6-bromo-quinazoline derivatives act as ATP-competitive inhibitors. They bind to the ATP pocket of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2][5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P-EGFR Autophosphorylation RAS RAS P-EGFR->RAS PI3K PI3K P-EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation Promotes Gefitinib Gefitinib Gefitinib->P-EGFR Inhibits 6-Bromo-Quinazolinone 6-Bromo-Quinazolinone 6-Bromo-Quinazolinone->P-EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.

Comparative In Vitro Efficacy: A Look at the Experimental Data

The true measure of a potential anticancer agent lies in its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro.

EGFR Kinase Inhibition

Biochemical assays directly measuring the inhibition of EGFR kinase activity provide a clear indication of a compound's potency at the molecular level.

CompoundEGFR TargetIC50 (nM)Reference
Gefitinib Wild-Type EGFR33[6]
Compound 21 *Wild-Type EGFR46.1[3]
Compound 1 Wild-Type EGFR20.72[7]
Compound 14 Wild-Type EGFR6.3[8]
Compound 44 Wild-Type EGFR0.4[8]
Compound 14 EGFRL858R/T790M8.4[8]
Compound 44 EGFRL858R/T790M100[8]

*Compound 21 is a 6-bromo-2-(pyridin-3-yl)-4-(substituted)quinazoline.

Antiproliferative Activity in Cancer Cell Lines

Cell-based assays provide a more holistic view of a compound's anticancer potential, taking into account factors like cell permeability and metabolism. The following table summarizes the IC50 values of various 6-bromo-quinazoline derivatives and gefitinib against a panel of cancer cell lines.

CompoundCell LineEGFR StatusIC50 (µM)Reference
Gefitinib A549Wild-Type>10.0[9]
PC-9Exon 19 del0.077[10]
H3255L858R0.003[5]
H1975L858R/T790M>4[10]
6-bromo-quinazoline derivative 6a A549Wild-Type1.23[9]
6-bromo-quinazoline derivative 13 A549Wild-Type7.35[7]
Gefitinib (control for derivative 13) A549Wild-Type21.17[7]
6-bromo-quinazoline derivative 13 H1975L858R/T790M3.01[7]
Gefitinib (control for derivative 13) H1975L858R/T790M9.08[7]
Gefitinib-1,2,3-triazole derivative 4b A549Wild-Type3.94[6]
Gefitinib (control for derivative 4b) A549Wild-Type20.44[6]

Analysis of Experimental Data: The presented data indicates that several novel 6-bromo-quinazoline derivatives exhibit potent EGFR inhibitory activity, in some cases surpassing that of gefitinib, particularly against wild-type EGFR and certain gefitinib-resistant cell lines.[7][11] For instance, compound 13 shows significantly higher antiproliferative activity against the A549 (wild-type EGFR) and H1975 (gefitinib-resistant L858R/T790M) cell lines compared to gefitinib in the same study.[7] This suggests that the 6-bromo-quinazoline scaffold may offer a promising avenue for developing inhibitors that can overcome certain forms of acquired resistance to first-generation TKIs. However, it is crucial to note that direct comparisons are most valid when conducted within the same study under identical experimental conditions.

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used in the evaluation of EGFR inhibitors.

Synthesis of 6-Bromo-Quinazolinone Derivatives

The synthesis of the 6-bromo-quinazolinone core often begins with 5-bromoanthranilic acid. A general synthetic route is outlined below.

Synthesis_Workflow 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid Benzoxazinone 6-Bromo-2-substituted- 3,1-benzoxazin-4-one 5-Bromoanthranilic_Acid->Benzoxazinone Cyclization Acyl_Chloride Acyl Chloride/ Anhydride Acyl_Chloride->Benzoxazinone Quinazolinone 6-Bromo-2,3-disubstituted- quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Aminolysis Amine Amine/ Nucleophile Amine->Quinazolinone

General synthetic workflow for 6-bromo-quinazolinone derivatives.

Step-by-Step Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one:

  • A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours.[12]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered.

  • The obtained residue is recrystallized from ethanol to yield the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[12]

Synthesis of 2-substituted derivatives:

  • The intermediate from the previous step (1 mmol) is dissolved in 15 mL of DMF.

  • Potassium carbonate (K2CO3) (1.2 mmol) is added over 5 minutes.

  • Various alkyl halides or substituted benzyl bromides (1.5 mmol) are added to the reaction mixture.

  • The resulting mixture is refluxed for 24 hours.

  • After completion (monitored by TLC), the reaction mixture is poured onto crushed ice.

  • The obtained precipitate is filtered, dried, and recrystallized with ethanol to yield the final quinazolin-4-one derivatives.[12]

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human EGFR enzyme

  • EGFR substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (6-bromo-quinazoline derivatives and gefitinib)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).

  • Add 2 µL of the diluted EGFR enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data on a semi-log graph.[8]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, PC-9, H1975)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[13]

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[14]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Conclusion and Future Directions

This comparative guide demonstrates that 6-bromo-quinazoline derivatives represent a promising class of EGFR inhibitors with the potential to rival, and in some instances, surpass the efficacy of the established drug, gefitinib. The experimental data, particularly the lower IC50 values of certain derivatives against both wild-type and gefitinib-resistant EGFR-mutant cell lines, underscores their therapeutic potential.[7][11]

The provided experimental protocols offer a robust framework for the synthesis and in vitro evaluation of these compounds, ensuring the generation of reliable and reproducible data. The continued exploration of the 6-bromo-quinazoline scaffold, with a focus on structure-activity relationship (SAR) studies, may lead to the development of next-generation EGFR inhibitors with improved potency, selectivity, and the ability to overcome clinical resistance. Future research should focus on comprehensive preclinical in vivo studies of the most promising candidates to validate their therapeutic efficacy and safety profiles.

References

The Impact of Bromine Substitution on the Anticancer Efficacy of Quinazolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably their potential as anticancer agents.[1][2][4] Among the various chemical modifications explored, the introduction of a bromine atom has emerged as a particularly effective strategy for enhancing cytotoxic potency. This guide provides a comparative analysis of bromo-substituted quinazolinones, delving into their structure-activity relationships (SAR), mechanisms of action, and anticancer efficacy, supported by experimental data.

The Strategic Placement of Bromine: A Key Determinant of Anticancer Activity

The position of the bromine substituent on the quinazolinone scaffold is not arbitrary; it profoundly influences the molecule's interaction with biological targets and, consequently, its anticancer activity. Structure-activity relationship studies have revealed that halogen substitution, particularly at the 6-position of the quinazoline ring, can significantly improve anticancer effects.[5]

Mono-Bromo Substitution Patterns

6-Bromo-Quinazolinones: A recurring theme in the literature is the enhanced cytotoxicity associated with a bromine atom at the 6-position of the quinazolinone core. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives demonstrated notable antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[5] One of the most potent compounds in this series, with an aliphatic linker at the SH group, exhibited IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively.[5][6]

Bromo-Substitution on Appended Moieties: The influence of bromine is not limited to the core quinazolinone structure. Its placement on peripheral phenyl or benzylidene rings also plays a critical role. Studies on 4-anilinoquinazoline derivatives have shown that a meta-bromo substitution on the aniline ring is advantageous for antiproliferative activity.[7][8] For example, a compound with a meta-bromoaniline moiety displayed higher antiproliferative activity compared to its para-substituted counterpart.[8]

Di-Bromo Substitution Patterns

Increasing the number of bromine substituents can further amplify the anticancer effects. A study focused on 6,8-dibromo-4(3H)quinazolinone derivatives revealed several compounds with powerful cytotoxic effects against the human breast carcinoma cell line MCF-7.[9] Notably, some of these di-bromo derivatives exhibited very low IC50 values, in some cases more potent than the standard chemotherapeutic drug doxorubicin.[9]

Comparative Anticancer Activity of Bromo-Substituted Quinazolinones

To facilitate a clear comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of various bromo-substituted quinazolinone derivatives against different human cancer cell lines.

Compound ID/SeriesSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1 6-Bromo-2-thioxo-3-substitutedMCF-715.85 ± 3.32[5]
SW48017.85 ± 0.92[5]
Series 2 6,8-Dibromo-4(3H)quinazolinone derivativesMCF-71.7 - 29.6 (µg/mL)[9]
Compound 1 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMCF-76.246[10]
Compound 2 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMCF-75.910[10]
Series 3 4-Anilino-quinazoline with 3-bromo-anilineHepG28.3[8]
Series 4 2-(3-bromophenyl)-6-methylquinazolin-4-oneCDK9 Inhibition0.142[11]

Mechanism of Action: How Bromo-Substituted Quinazolinones Induce Cancer Cell Death

The anticancer activity of bromo-substituted quinazolinones is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer cell proliferation.

Induction of Apoptosis

Several studies have demonstrated that bromo-substituted quinazolinones can trigger apoptosis in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, which involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[10] This cascade of events ultimately leads to the activation of caspases, the executioner enzymes of apoptosis.[10] For example, certain bromo-substituted quinazoline Schiff bases were shown to induce apoptosis in MCF-7 cells, as evidenced by morphological changes and the activation of caspases-3, -7, and -9.[10]

Enzyme Inhibition

Another key mechanism is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[7] Many FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline derivatives that target EGFR.[5] The presence of a halogen atom at the 6-position of the quinazoline ring can enhance the inhibitory effects on these kinases.[5] Molecular docking studies have suggested that bromo-substituted quinazolinones can bind to the active site of EGFR, thereby blocking its signaling pathway and inhibiting cancer cell growth.[5]

More recently, bromo-substituted quinazolinones have also been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[11] A derivative with a (3-bromophenyl) moiety at the 2-position of the quinazolin-4-one ring showed significant CDK9 inhibitory activity with an IC50 value of 0.142 µM.[11]

Experimental Protocols

Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

A common synthetic route to 6-bromo-substituted quinazolinones involves the following steps:[5]

  • Bromination of Anthranilic Acid: Anthranilic acid is treated with N-bromosuccinimide (NBS) in acetonitrile to yield 5-bromoanthranilic acid.

  • Cyclization: The resulting 5-bromoanthranilic acid is then reacted with phenyl isothiocyanate in ethanol to form the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

  • Derivatization: Further modifications can be made by reacting the intermediate with various alkyl halides or substituted benzyl bromides in the presence of a base like K2CO3 in a solvent such as DMF.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bromo-substituted quinazolinone derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Mechanisms

To better understand the concepts discussed, the following diagrams illustrate the core quinazolinone structure, a generalized structure-activity relationship for bromo-substitution, and a simplified signaling pathway for apoptosis induction.

G cluster_0 Core Quinazolinone Structure Quinazolinone Quinazolinone Scaffold Benzene_Ring Benzene Ring Quinazolinone->Benzene_Ring fused with Pyrimidine_Ring Pyrimidine Ring Quinazolinone->Pyrimidine_Ring fused with N1 N N3 N O =O Pyrimidine_Ring->N1 Pyrimidine_Ring->N3 Pyrimidine_Ring->O

Caption: Core chemical scaffold of quinazolinone.

SAR Quinazolinone_Core Quinazolinone Core Activity Anticancer Activity Quinazolinone_Core->Activity influences Position_6 Position 6 Position_6->Quinazolinone_Core Position_8 Position 8 Position_8->Quinazolinone_Core Appended_Ring Appended Ring (e.g., Anilino) Appended_Ring->Quinazolinone_Core Bromo_Sub Br Bromo_Sub->Position_6 Substitution at Bromo_Sub->Position_8 Substitution at Bromo_Sub->Appended_Ring Substitution on

Caption: Structure-Activity Relationship of Bromo-Quinazolinones.

Apoptosis Bromo_Quinazolinone Bromo-Substituted Quinazolinone ROS Increased ROS Bromo_Quinazolinone->ROS Mitochondria Mitochondrial Membrane Disruption ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Simplified Apoptosis Induction Pathway.

Conclusion and Future Directions

The inclusion of bromine into the quinazolinone scaffold is a validated strategy for enhancing anticancer activity. The position of the bromo-substituent, whether on the core heterocyclic system or on appended functionalities, is a critical determinant of cytotoxic potency. Bromo-substituted quinazolinones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key oncogenic kinases.

Future research in this area should focus on the synthesis and evaluation of novel bromo-substituted quinazolinones with improved selectivity for cancer cells over normal cells to minimize potential side effects. Further elucidation of their molecular targets and mechanisms of action will pave the way for the rational design of more potent and targeted anticancer agents based on the versatile quinazolinone scaffold.

References

A Comparative Guide to the Structure-Activity Relationships of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone and quinazolinone cores are privileged scaffolds in medicinal chemistry, each offering a versatile template for the development of potent therapeutic agents. The introduction of a bromine atom at the 6-position of these bicyclic systems significantly influences their physicochemical properties and biological activity, often enhancing potency and modulating selectivity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-bromo-quinolinone and 6-bromo-quinazolinone derivatives. While both scaffolds are prominent in the development of anticancer and antimicrobial agents, the 6-bromo-quinazolinone framework has been more extensively explored, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. This guide will dissect the nuanced differences in their SAR, explore the mechanistic underpinnings of their biological effects, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery.

Introduction: Two Scaffolds, A Shared Halogen, Divergent Potential

Quinoline and quinazolinone heterocycles are mainstays in drug discovery, forming the structural basis of numerous approved drugs.[1][2] Their rigid bicyclic nature provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the presence of nitrogen atoms offers opportunities for crucial hydrogen bonding interactions.

The incorporation of a bromine atom at the C6-position is a common strategy in medicinal chemistry. This substitution can enhance biological activity through several mechanisms:

  • Increased Lipophilicity: Facilitating membrane permeability.

  • Metabolic Stability: Blocking a potential site of metabolism.

  • Halogen Bonding: A non-covalent interaction with protein backbones that can enhance binding affinity.

  • Modulation of Electronics: The electron-withdrawing nature of bromine can influence the reactivity and pKa of the heterocyclic system.

While both 6-bromo-quinolinone and 6-bromo-quinazolinone scaffolds have yielded biologically active compounds, a notable divergence in their research trajectories exists. The 6-bromo-quinazolinone core is a cornerstone of many potent EGFR kinase inhibitors, with a well-established SAR.[3][4] In contrast, the SAR of 6-bromo-quinolinone derivatives is less defined in the public domain, though the broader quinolinone class is recognized for its anticancer and antimicrobial potential.[5][6] This guide aims to bridge this knowledge gap by providing a comparative analysis based on available scientific literature.

The Core Structural Distinction

The fundamental difference between the two scaffolds lies at position 2 of the heterocyclic ring system. The quinolinone core possesses a carbon atom at this position, whereas the quinazolinone core features a nitrogen atom. This seemingly subtle change has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall geometry, which in turn dictates its interaction with biological targets.

Caption: Core structures of 6-bromo-quinolinone and 6-bromo-quinazolinone.

Comparative Structure-Activity Relationship (SAR) Analysis

6-Bromo-Quinazolinone: A Powerhouse in EGFR Inhibition

The 6-bromo-quinazolinone scaffold is a well-validated pharmacophore for EGFR tyrosine kinase inhibitors.[7][8] Several FDA-approved drugs, such as gefitinib and erlotinib, are based on the closely related quinazoline core, highlighting the importance of this heterocycle in oncology.[9] The 6-bromo substituent has been shown to enhance the anticancer effects of these derivatives.[9]

Key SAR Insights for 6-Bromo-Quinazolinone Derivatives as EGFR Inhibitors:

  • Position 4: Substitution with an anilino moiety is crucial for high-affinity binding to the ATP pocket of EGFR. Small, hydrophobic substituents on the aniline ring, such as chloro or bromo, are often favored.[3]

  • Position 3: The nitrogen at this position is a key hydrogen bond acceptor, interacting with the backbone of the hinge region of the kinase.

  • Position 2: Modifications at this position can influence potency and selectivity. For instance, substitution with a pyridinyl group has been explored to develop dual EGFR/HER2 inhibitors.[3]

  • The 6-Bromo Group: This substituent occupies a hydrophobic pocket within the EGFR active site. Studies have shown that the presence of a halogen at this position can significantly improve anticancer activity.[9]

Compound/Derivative ClassKey SubstitutionsTarget/ActivityIC50/Activity DataReference
6-bromo-2-(pyridin-3-yl)-4-(substituted)-quinazolines4-(4-bromo-phenylethylidene)-hydrazinyl at C4EGFRwt46.1 nM[3]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativesAliphatic linker to SH at C2MCF-7 (breast cancer)15.85 µM[10][11]
SW480 (colon cancer)17.85 µM[10][11]
3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinonep-methoxyphenyl at C3Anti-inflammatory40.10% inhibition of edema[12]
6-Bromo-Quinolinone: An Underexplored Scaffold with Therapeutic Promise

While less explored than its quinazolinone counterpart, the 6-bromo-quinolinone scaffold is present in compounds with notable biological activities, including anticancer and antimicrobial effects.[5][6] The SAR is not as clearly defined for specific targets like EGFR, but broader trends can be identified from the wider quinolinone literature.

Key SAR Insights for 6-Bromo-Quinolinone Derivatives:

  • General Anticancer Activity: The quinolinone core is a recognized scaffold for anticancer agents, with mechanisms including apoptosis induction and cell cycle arrest.[5] The 6-bromo substitution has been associated with enhanced cytotoxic effects in some series.[5] For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative activity against various cancer cell lines.[6][13]

  • Antimicrobial Activity: Quinolone derivatives are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][14] The substitution pattern on the quinolone ring is critical for the spectrum and potency of this activity. The presence of a fluorine atom at position 6 is a hallmark of the highly successful fluoroquinolone antibiotics, suggesting that halogenation at this position is beneficial for antimicrobial action.[14]

  • Kinase Inhibition: The quinoline core is considered a privileged structure in the design of various kinase inhibitors, targeting pathways such as Raf/MEK/ERK and PI3K/Akt/mTOR.[15][16]

Compound/Derivative ClassKey SubstitutionsTarget/ActivityIC50/Activity DataReference
6-Bromo-5-nitroquinoline5-nitroHT29 (colon cancer)26.2 µM[17]
HeLa (cervical cancer)24.1 µM[17]
6-bromo-3-methylquinoline analoguesVarious substitutionsProstaglandin F2α inhibitorsQSAR model developed (R² = 0.8943)[18]
Head-to-Head Comparison: Mechanistic Inferences

Direct comparative data for structurally analogous pairs of 6-bromo-quinolinone and 6-bromo-quinazolinone is scarce in the literature. However, we can infer key differences in their potential for biological activity based on their core structures:

  • Hydrogen Bonding: The nitrogen at position 2 in the quinazolinone ring provides an additional hydrogen bond acceptor site compared to the C-H group in the quinolinone ring. This can be critical for anchoring the molecule within a protein's active site, as seen in EGFR inhibitors.

  • Electronic Properties: The introduction of a second nitrogen atom in the quinazolinone ring alters the electron distribution of the aromatic system, which can influence stacking interactions and other non-covalent bonds with a biological target.

  • Conformational Rigidity: The quinazolinone scaffold may exhibit different conformational preferences compared to the quinolinone, which could affect its ability to adopt the optimal geometry for binding to a specific target.

For kinase inhibition, particularly EGFR, the quinazolinone scaffold appears superior due to the advantageous hydrogen bonding interactions facilitated by the nitrogen at position 2. For other targets, such as bacterial topoisomerases, the SAR is more complex, and the quinolinone scaffold has a proven track record.

Mechanistic Insights: The EGFR Signaling Pathway

Given the extensive research on 6-bromo-quinazolinone derivatives as EGFR inhibitors, a closer look at the targeted signaling pathway is warranted. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways.[5][9] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][9] 6-bromo-quinazolinone-based inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[7]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/Shc Dimer->Grb2 PI3K PI3K Dimer->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Bromo-Quinazolinone Inhibitor Inhibitor->Dimer Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone-based compounds.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research in this area, detailed experimental protocols are essential. Below are representative protocols for evaluating the anticancer activity of 6-bromo-quinolinone and 6-bromo-quinazolinone derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[4][7][12] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in 96-well plate C 3. Treat cells with compound dilutions A->C B 2. Prepare serial dilutions of test compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance (570 nm) G->H I 9. Calculate % viability and IC50 value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the cell plate with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[19][20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the EGFR kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).[19] Dilute the recombinant human EGFR enzyme and the substrate (e.g., a poly-Glu-Tyr peptide) in the kinase buffer. Prepare a solution of ATP in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a control).

  • Kinase Reaction: Add 2 µL of the EGFR enzyme solution to each well, followed by 2 µL of the substrate/ATP mixture to initiate the reaction.[19]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[19]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[19]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 6-bromo-quinazolinone and 6-bromo-quinolinone scaffolds, while structurally similar, exhibit distinct and compelling profiles in medicinal chemistry. The 6-bromo-quinazolinone core is a well-established and potent pharmacophore for EGFR inhibitors, with a clear SAR that continues to be refined for improved potency and selectivity against resistant mutations.[21] The 6-bromo-quinolinone scaffold, although less explored in a targeted manner, shows significant promise, particularly in the development of anticancer and antimicrobial agents.

Future research should focus on a more direct, head-to-head comparison of these two scaffolds by synthesizing and evaluating structurally analogous pairs against a panel of biological targets. This would provide a clearer understanding of the specific contributions of the position 2 atom (N vs. C-H) to biological activity. Furthermore, the exploration of 6-bromo-quinolinone derivatives as kinase inhibitors is a promising avenue for drug discovery. By leveraging the insights gained from the extensive research on quinazolinones, medicinal chemists can rationally design novel 6-bromo-quinolinone-based compounds with potentially unique pharmacological profiles.

References

A Comparative Guide to the In Vitro Efficacy of 6-Bromo-Substituted Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazolinone scaffold represents a privileged structure, consistently yielding compounds with a wide spectrum of biological activities. The strategic incorporation of a bromine atom at the 6-position has been a focal point of chemical exploration, often enhancing the therapeutic potential of the resulting analogs. This guide provides a comprehensive, data-driven comparison of the in vitro efficacy of various 6-bromo-quinazolinone analogs, with a primary focus on their anticancer and antimicrobial properties. While the core interest lies in the 6-Bromo-3,4-dihydroquinazolin-2(1H)-one scaffold, the available literature provides a wealth of comparative data on the closely related and more extensively studied 6-bromo-quinazolin-4(3H)-one analogs. This guide will synthesize these findings to inform future research and development of this promising class of compounds.

The Significance of the 6-Bromo-Quinazolinone Core

The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, offers a versatile template for structural modification.[1] The introduction of a bromine atom at the 6-position significantly influences the molecule's electronic and hydrophobic properties, which can lead to enhanced interactions with biological targets.[2] This substitution has been particularly effective in the development of potent cytotoxic agents against various cancer cell lines and in compounds exhibiting significant antimicrobial activity.

Comparative Analysis of In Vitro Anticancer Efficacy

The primary therapeutic application explored for 6-bromo-quinazolinone analogs is in oncology. Numerous studies have demonstrated their potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR).[2]

Cytotoxicity Data against Human Cancer Cell Lines

The following tables summarize the in vitro cytotoxic activity of representative 6-bromo-quinazolinone derivatives, primarily from the quinazolin-4(3H)-one class due to the extensive available data. The half-maximal inhibitory concentration (IC50) values are presented, providing a quantitative measure of potency.

Table 1: In Vitro Cytotoxicity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Analogs [3][4]

Compound IDSubstitution at 2-thio positionIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. SW480 (Colon Cancer)IC50 (µM) vs. MRC-5 (Normal Lung Fibroblast)
8a n-hexyl15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8b 2-methylbenzyl35.14 ± 6.8763.15 ± 1.63>100
8c 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90>100
8d 4-methylbenzyl49.31 ± 2.6568.43 ± 4.51>100
8e 2-nitrobenzyl41.28 ± 3.1855.71 ± 2.88>100
8f 3-nitrobenzyl62.81 ± 4.0979.32 ± 3.14>100
8g 4-nitrobenzyl55.17 ± 2.9471.28 ± 5.19>100
8h 4-fluorobenzyl47.22 ± 3.8161.93 ± 4.27>100
Erlotinib (Standard)9.9 ± 0.14--
Cisplatin (Standard)11.23 ± 1.4113.81 ± 1.07-
Doxorubicin (Standard)0.09 ± 0.010.12 ± 0.02-

Data sourced from Emami et al. (2024).[3][4]

Table 2: In Vitro Cytotoxicity of Dihydroquinazoline-2(1H)-one Analogs (Non-Brominated) [5]

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) vs. HepG-2 (Liver Cancer)IC50 (µM) vs. A2780 (Ovarian Cancer)IC50 (µM) vs. MDA-MB-231 (Breast Cancer)
CA1-e Phenylalanine4-chlorobenzyl37.5922.76>70
CA1-g Phenylalanine2-fluorobenzyl45.4122.94>70
CA1-i Phenylalanine2-pyridinylmethyl<40<40>70
CA5 Valine2-pyridinylmethyl<40<40>70
Gefitinib (Standard)----

Data from a study on non-brominated dihydroquinazolin-2(1H)-ones, included for structural comparison.[5]

Insights from Structure-Activity Relationship (SAR) Studies

The data reveals critical insights into the structure-activity relationships of these compounds. For the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one series, an aliphatic linker at the 2-thio position (compound 8a ) resulted in the most potent cytotoxic activity against both MCF-7 and SW480 cell lines.[3][4] This suggests that bulky aromatic substitutions at this position may be detrimental to activity. Notably, compound 8a demonstrated significantly better potency against the MCF-7 cell line compared to the standard EGFR inhibitor, Erlotinib.[3][4] Furthermore, the high IC50 value against the normal MRC-5 cell line indicates a degree of selectivity for cancer cells, a desirable characteristic for any potential chemotherapeutic agent.[3][4]

While direct comparisons with this compound analogs are limited by available data, the study on non-brominated dihydroquinazolin-2(1H)-ones provides a valuable reference point.[5] The potent activity of compounds like CA1-e and CA1-g against ovarian cancer cells (A2780) highlights the potential of the dihydroquinazolinone core.[5] Future research should focus on synthesizing 6-bromo analogs of these dihydro-structures to evaluate if the bromine substitution can further enhance this activity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram and protocol detail a standard workflow for evaluating the cytotoxic activity of novel compounds.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture 1. Maintain Cancer & Normal Cell Lines seeding 2. Seed Cells into 96-well Plates cell_culture->seeding compound_prep 3. Prepare Serial Dilutions of Test Compounds treatment 4. Treat Cells with Compounds (e.g., 72 hours) compound_prep->treatment mtt_add 5. Add MTT Reagent to Wells incubation 6. Incubate to Allow Formazan Crystal Formation mtt_add->incubation solubilization 7. Solubilize Crystals with DMSO incubation->solubilization read_absorbance 8. Measure Absorbance (e.g., 570 nm) calc_ic50 9. Calculate IC50 Values read_absorbance->calc_ic50 G cluster_0 Preparation cluster_1 Incubation cluster_2 MIC Determination culture_prep 1. Prepare Bacterial/Fungal Inoculum compound_prep 2. Prepare Serial Dilutions of Test Compounds inoculation 3. Inoculate Broth or Agar with Microorganisms treatment 4. Add Compound Dilutions inoculation->treatment incubation 5. Incubate under Appropriate Conditions treatment->incubation visual_insp 6. Visually Inspect for Microbial Growth mic_det 7. Determine MIC as Lowest Concentration with No Growth visual_insp->mic_det

References

A Head-to-Head Comparison of Quinazolinone-Based Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in modern oncology, forming the backbone of numerous targeted therapies that have revolutionized the treatment of various cancers.[1][2] This guide provides an in-depth, head-to-head comparison of prominent quinazolinone-based anticancer agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their preclinical and clinical performance. By delving into the nuances of their mechanisms of action, efficacy, and resistance profiles, supported by experimental data, we aim to provide a critical resource for informed decision-making in cancer research.

The Landscape of Quinazolinone-Based Tyrosine Kinase Inhibitors

Quinazolinone derivatives have emerged as a powerful class of tyrosine kinase inhibitors (TKIs), targeting key signaling pathways involved in tumor growth, proliferation, and survival.[3] This guide will focus on a comparative analysis of agents targeting three critical receptor tyrosine kinase families: the Epidermal Growth factor Receptor (EGFR), the Human Epidermal growth factor Receptor 2 (HER2), and the Vascular Endothelial Growth Factor Receptor (VEGFR), along with other key oncogenic kinases.

We will dissect the performance of the following agents:

  • EGFR Inhibitors: Gefitinib, Erlotinib, and Afatinib

  • Dual HER2/EGFR Inhibitors: Lapatinib and Neratinib

  • Multi-Targeted VEGFR/RET Inhibitors: Vandetanib and Cabozantinib

Part 1: Preclinical Efficacy—A Quantitative Showdown

The preclinical evaluation of anticancer agents provides the foundational data for their clinical development. Here, we compare the in vitro potency and in vivo efficacy of our selected quinazolinone derivatives.

In Vitro Potency: A Tale of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for our selected agents against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative IC50 Values of EGFR Inhibitors in NSCLC Cell Lines

Cell LineGefitinib (nM)Erlotinib (nM)Afatinib (nM)Reference
HCC827 (Exon 19 del)~5-10~5-15~0.5-1[3]
H3255 (L858R)~20-50~20-60~1-5[4]
A549 (EGFR wild-type)>10,000>10,000~500-1000[4]

Table 2: Comparative IC50 Values of HER2/EGFR Inhibitors in HER2+ Breast Cancer Cell Lines

Cell LineLapatinib (nM)Neratinib (nM)Reference
SKBR3~250~2-5[5]
BT474~100-250~2-10[5]
HCC1954>1000~20-50[5]

Table 3: Comparative IC50 Values of VEGFR/RET Inhibitors in Medullary Thyroid Carcinoma (MTC) Cell Lines

Cell LineVandetanib (nM)Cabozantinib (nM)Reference
TT150170[6]
MZ-CRC-1100150[6]

Causality Behind Experimental Choices: The selection of cell lines with specific genetic backgrounds (e.g., EGFR mutations, HER2 amplification) is crucial for evaluating the on-target efficacy of these inhibitors. The use of wild-type cell lines serves as a control to assess selectivity.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's antitumor activity in a living organism.

Table 4: Comparative In Vivo Efficacy of Quinazolinone-Based Agents

AgentCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Afatinib NSCLCNCI-H197525 mg/kg, daily~60-70%[4]
Neratinib Breast CancerBT47420 mg/kg, dailySignificant inhibition[5]
Lapatinib Breast CancerMDA-MB-468100 mg/kg, 3x/weekSignificant decrease in size[7]
Cabozantinib MTCTT cells in zebrafishDose-dependentMore potent than Vandetanib[6]
Vandetanib MTCTT cells in zebrafishDose-dependentDose-dependent inhibition[6]

Causality Behind Experimental Choices: The choice of xenograft model and dosing regimen is critical for obtaining clinically relevant data. The tumor growth inhibition percentage provides a quantitative measure of the drug's efficacy in a more complex biological system compared to in vitro assays.

Part 2: Mechanism of Action and Resistance

Understanding the molecular mechanisms of action and the pathways leading to resistance is paramount for the rational design of combination therapies and next-generation inhibitors.

Signaling Pathways: A Visual Guide

The anticancer effects of these quinazolinone derivatives are primarily mediated through the inhibition of key signaling pathways that drive cell proliferation and survival.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Erlotinib Afatinib Gefitinib->EGFR

HER2 Signaling Pathway

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib (Reversible) Lapatinib->HER2 Neratinib Neratinib (Irreversible) Neratinib->HER2

VEGFR/RET Signaling Pathway

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLCγ VEGFR->PLC RET RET RAS RAS RET->RAS PKC PKC PLC->PKC Angiogenesis Angiogenesis Cell Proliferation PKC->Angiogenesis ERK ERK RAS->ERK ERK->Angiogenesis Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->RET Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->RET

Acquired Resistance: A Major Clinical Challenge

A significant limitation of targeted therapies is the development of acquired resistance. Understanding the differential resistance mechanisms is crucial for developing subsequent lines of treatment.

Table 5: Common Acquired Resistance Mechanisms

AgentPrimary Target(s)Common Resistance MechanismsComparative FrequencyReference
Gefitinib/Erlotinib EGFRT790M "gatekeeper" mutationHigher incidence of T790M (47-49%)[8][9]
Afatinib EGFR, HER2, HER4 (irreversible)T790M mutation, MET amplificationLower incidence of T790M (33%) compared to 1st gen.[8][9]
Lapatinib EGFR, HER2 (reversible)Upregulation of HER2/HER3 signaling, PI3K pathway mutations-[10]
Neratinib EGFR, HER2, HER4 (irreversible)Can overcome some forms of lapatinib resistance-[5]
Vandetanib VEGFR2, EGFR, RETRET V804M mutation-[11]
Cabozantinib VEGFR2, MET, RET, AXLUpregulation of bypass signaling pathways-[11]

Part 3: Clinical Performance—From Bench to Bedside

The ultimate measure of an anticancer agent's utility is its performance in clinical trials. This section provides a head-to-head comparison of the clinical efficacy and safety of these quinazolinone derivatives.

Table 6: Head-to-Head Clinical Trial Outcomes for EGFR Inhibitors in First-Line EGFR-Mutant NSCLC

TrialComparisonMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Key Adverse Events (Grade ≥3)
LUX-Lung 7 [1][12][13][14][15]Afatinib vs. Gefitinib11.0 vs. 10.9 months (HR 0.73)27.9 vs. 24.5 months (HR 0.86)70% vs. 56%Afatinib: Diarrhea (13%), Rash (9%); Gefitinib: ALT/AST increase (9%)
ARCHER 1050 [16][17][18][19][20]Dacomitinib vs. Gefitinib14.7 vs. 9.2 months (HR 0.59)34.1 vs. 26.8 months (HR 0.76)75% vs. 72%Dacomitinib: Diarrhea (8%), Rash (14%); Gefitinib: ALT increase (8%)

Table 7: Head-to-Head Clinical Trial Outcomes for HER2/EGFR Inhibitors in HER2+ Breast Cancer

TrialComparisonMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Key Adverse Events (Grade ≥3)
NALA [21]Neratinib + Capecitabine vs. Lapatinib + Capecitabine5.6 vs. 5.5 months (HR 0.76)21 vs. 18.7 months (HR 0.88)Neratinib: Diarrhea (24%); Lapatinib: Diarrhea (13%)

Table 8: Comparative Clinical Efficacy of VEGFR/RET Inhibitors in Progressive, Metastatic MTC

TrialAgentMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Key Adverse Events (Grade ≥3)
EXAM [2][22][23][24][25]Cabozantinib vs. Placebo11.2 vs. 4.0 months (HR 0.28)28% vs. 0%Diarrhea, palmar-plantar erythrodysesthesia, hypertension
ZETA [2][22][23][24][25]Vandetanib vs. Placebo30.5 vs. 19.3 months (HR 0.46)45% vs. 13%Diarrhea, hypertension, QT prolongation

Trustworthiness and Self-Validating Systems: The data presented is derived from randomized, controlled clinical trials, the gold standard for evaluating the efficacy and safety of new therapeutic interventions. The inclusion of placebo-controlled and active-comparator trials provides a robust framework for assessing the relative benefits and risks of each agent.

Part 4: Experimental Protocols—A Guide to in Vitro and in Vivo Evaluation

To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for key assays used in the evaluation of quinazolinone-based anticancer agents.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Evaluation start Compound Synthesis & Characterization invitro In Vitro Assays start->invitro invivo In Vivo Xenograft Models invitro->invivo Promising Compounds viability Cell Viability Assay (MTT/XTT) invitro->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) invitro->cell_cycle western_blot Western Blot (Signaling Pathway Analysis) invitro->western_blot mechanistic Mechanistic Studies invivo->mechanistic end Lead Candidate Selection mechanistic->end

Detailed Step-by-Step Methodologies

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a range of concentrations of the quinazolinone-based agent for 24-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot for EGFR Signaling Pathway Analysis

  • Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

  • Protocol:

    • Cell Lysis: Treat cells with the quinazolinone agent for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.[26]

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

3. In Vivo Xenograft Tumor Model

  • Principle: This model assesses the antitumor efficacy of a drug in a living organism by monitoring its effect on the growth of human tumors implanted in immunodeficient mice.[27]

  • Protocol:

    • Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.[25]

    • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).[25]

    • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration: Administer the quinazolinone agent at the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

    • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[25]

    • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

    • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.

4. Cell Cycle Analysis using Flow Cytometry

  • Principle: This technique measures the DNA content of individual cells to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Cell Treatment: Treat cancer cells with the quinazolinone agent for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

    • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[5]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

    • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The quinazolinone scaffold has proven to be a remarkably versatile and fruitful starting point for the development of targeted anticancer therapies. This guide has provided a head-to-head comparison of key quinazolinone-based agents, highlighting their distinct preclinical and clinical profiles. For researchers in the field, a thorough understanding of these differences is critical for identifying the most promising therapeutic strategies, designing rational combination therapies, and ultimately, advancing the fight against cancer. The provided experimental protocols offer a validated framework for the preclinical evaluation of novel quinazolinone derivatives, ensuring the generation of robust and reproducible data.

References

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Imperative for Selectivity Analysis

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] 6-Bromo-3,4-dihydroquinazolin-2(1H)-one represents a specific embodiment of this versatile chemical architecture. While the broader class of 6-bromo quinazolinones has been explored for cytotoxic effects against various cancer cell lines, specific and comprehensive cross-reactivity data for this particular molecule remains largely unpublished in the public domain.[4][5]

For any bioactive compound, particularly one with potential therapeutic applications, understanding its selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or confound the interpretation of phenotypic data, making a thorough cross-reactivity profile an indispensable component of the drug discovery and development process.[7][8] This guide provides a detailed framework for the systematic cross-reactivity profiling of this compound, outlining established experimental methodologies and best practices for data interpretation. We will delve into the "why" and "how" of experimental design, empowering researchers to generate robust and reliable selectivity data.

Comparative Framework: Establishing a Baseline for Selectivity

Given the absence of a known primary target for this compound, a broad, unbiased screening approach is the logical starting point. The goal is to identify potential on-target and off-target interactions across a significant portion of the human kinome, a family of enzymes frequently implicated as targets for quinazolinone derivatives.[5][9]

For a meaningful comparative analysis, it is essential to benchmark the performance of our topic compound against well-characterized kinase inhibitors. The choice of comparators should be guided by their selectivity profiles:

  • A Promiscuous Inhibitor: A compound known to interact with multiple kinases (e.g., Staurosporine). This serves as a positive control for broad-spectrum activity and helps to validate the assay's dynamic range.

  • A Highly Selective Inhibitor: A compound with a very narrow spectrum of activity, preferably targeting a well-defined kinase or kinase family (e.g., a highly specific EGFR inhibitor like Gefitinib, which is also based on a quinazoline scaffold).[5] This provides a benchmark for high selectivity.

  • Structurally Related Analogs: If available, other quinazolinone derivatives with known activity profiles should be included to establish structure-activity relationships (SAR) regarding selectivity.

Experimental Methodologies for Robust Cross-Reactivity Profiling

A multi-pronged approach, employing both biochemical and cell-based assays, is recommended to build a comprehensive and validated selectivity profile. Each method offers unique insights into the compound's behavior.

Initial Broad-Spectrum Kinase Profiling: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform provides a rapid and quantitative measure of interactions between a test compound and a large panel of kinases (over 480 kinases).[10] This ATP-independent assay measures the true thermodynamic dissociation constant (Kd), offering a more accurate reflection of binding affinity compared to IC50 values derived from enzymatic assays, which can be influenced by ATP concentration.[10][11]

Starting with a broad biochemical screen like KINOMEscan™ is a cost-effective and efficient strategy to identify the most likely kinase targets.[8] By measuring direct binding, it avoids the complexities of cellular systems in the initial pass, providing a clear, unbiased view of the compound's interaction landscape across the kinome.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_data Data Analysis Compound This compound (Test Compound) Incubation Incubation of Components: - Test Compound - Tagged Kinase - Immobilized Ligand Compound->Incubation Binds to kinase active site? ImmobilizedLigand Immobilized, Active-Site Directed Ligand ImmobilizedLigand->Incubation TaggedKinase DNA-Tagged Kinase Panel (>480 Kinases) TaggedKinase->Incubation qPCR Quantification of Bound Kinase via qPCR of DNA Tag Incubation->qPCR Wash unbound kinase Analysis Calculate % Control; Determine Kd or % Inhibition qPCR->Analysis TREEspot Visualize Data (TREEspot™) Analysis->TREEspot

Caption: KINOMEscan™ Competition Binding Assay Workflow.

  • Compound Preparation: Solubilize this compound and comparator compounds in 100% DMSO to create a concentrated stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the stock solutions. For an initial screen (scanMAX), a single high concentration (e.g., 10 µM) is typically used. For affinity determination (KdELECT), an 11-point dose-response curve is prepared.[10]

  • Binding Reaction: In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel and an immobilized, active-site-directed ligand.[11]

  • Incubation: Allow the mixture to reach equilibrium. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[11]

  • Wash and Elution: Wash away unbound components. The amount of kinase remaining bound to the solid support is inversely proportional to the affinity of the test compound.

  • Quantification: Elute the bound kinase and quantify the amount using quantitative PCR (qPCR) to detect the DNA tag.[11]

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are typically expressed as percent of control, where a lower percentage indicates stronger binding. For dose-response experiments, Kd values are calculated.

In-Situ Target Engagement: KiNativ™ Cellular Kinase Profiling

While KINOMEscan™ identifies direct binding partners, it does so in a simplified biochemical system. KiNativ™ profiling complements this by assessing target engagement within a more physiologically relevant context—the native cellular environment.[12][13] This activity-based protein profiling (ABPP) platform uses ATP- or ADP-based probes to covalently label the active site of kinases in cell or tissue lysates.[12][13]

By profiling in a cellular lysate, KiNativ™ accounts for factors absent in purely biochemical assays, such as the presence of scaffolding proteins, post-translational modifications, and endogenous ATP concentrations.[12][13] This provides a more accurate prediction of a compound's cellular efficacy and can reveal differences in inhibitor sensitivity between native and recombinant kinases.[13]

KiNativ_Workflow cluster_prep Cellular Treatment cluster_probe Probe Labeling cluster_enrich Enrichment & Digestion cluster_analysis Mass Spectrometry Cells Intact Cells Compound Treat with This compound or DMSO Control Cells->Compound Lysate Prepare Cell Lysate Compound->Lysate Probe Add Biotinylated Acyl-ATP Probe Lysate->Probe LabeledKinase Probe Covalently Labels Active Kinases Probe->LabeledKinase Compound competes with probe for binding Streptavidin Enrich Labeled Proteins with Streptavidin LabeledKinase->Streptavidin Digest On-Bead Tryptic Digestion Streptavidin->Digest LCMS LC-MS/MS Analysis of Peptides Digest->LCMS Quantify Quantify Probe-Labeled Peptides to Determine Target Occupancy LCMS->Quantify

Caption: KiNativ™ In-Situ Kinase Profiling Workflow.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where quinazolinones are active, such as MCF-7) to approximately 80% confluency. Treat the cells with this compound or comparator compounds at various concentrations for a defined period.

  • Cell Lysis: Harvest the cells and prepare a native protein lysate under conditions that preserve kinase activity and protein complexes.

  • Probe Labeling: Incubate the lysate with a biotinylated acyl-ATP probe. This probe will covalently label the active site lysine of kinases that are not occupied by the test compound.[13]

  • Protein Digestion: Denature the proteins and perform a tryptic digest.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-labeled peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from compound-treated samples to DMSO controls. A reduction in signal indicates that the compound engaged the target kinase in the intact cell, preventing probe labeling.

Confirming Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly measures target engagement in living cells or tissues.[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[14][15]

CETSA® provides the ultimate validation of target engagement in a completely physiological context—the intact cell. It requires no modification of the compound or the target protein and can be used to confirm hits from both biochemical and in-situ screens.[16][17] It is an invaluable tool for bridging the gap between biochemical affinity and cellular activity.

CETSA_Workflow cluster_treat 1. Treatment cluster_heat 2. Heat Challenge cluster_lyse 3. Lysis & Separation cluster_detect 4. Detection cluster_analyze 5. Analysis Cells Intact Cells Compound Treat with Compound or DMSO Cells->Compound Heat Heat Aliquots to a Range of Temperatures Compound->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble Fraction from Precipitated Protein Lyse->Centrifuge Detect Quantify Remaining Soluble Target Protein (e.g., Western Blot, ELISA) Centrifuge->Detect Plot Plot Melt Curve (Protein Abundance vs. Temp) Detect->Plot Shift Determine Thermal Shift (ΔTm) Plot->Shift

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient where proteins will begin to denature and aggregate.[14]

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (identified from KINOMEscan™ or KiNativ™) remaining in solution using a detection method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A compound that binds and stabilizes its target will shift this curve to the right, resulting in a higher melting temperature (Tm).[14][17]

Data Interpretation and Visualization

The data generated from these assays should be compiled and analyzed to build a comprehensive selectivity profile.

Quantitative Data Summary

The results should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Cross-Reactivity Data for this compound and Comparators

CompoundAssay TypePrimary Target(s) IdentifiedKd (nM) or IC50 (nM)Selectivity Score (S-score)*CETSA ΔTm (°C)
This compound KINOMEscan™TBDTBDTBDTBD
KiNativ™TBDTBDN/ATBD
Comparator 1 (Promiscuous) KINOMEscan™e.g., >50 kinasesVariesHighVaries
Comparator 2 (Selective) KINOMEscan™e.g., EGFRLow nMLowSignificant

*Selectivity Score (S-score) is a quantitative measure of compound selectivity, calculated as the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) divided by the total number of kinases tested.

Visualizing Selectivity: The Kinome TREEspot™

A powerful way to visualize kinome-wide selectivity is through a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of a compound's selectivity profile.

Note: A hypothetical TREEspot™ visualization would be generated based on the experimental data. Red circles would indicate inhibited kinases, with the size of the circle corresponding to the binding affinity.

Conclusion and Forward Outlook

A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical step in validating it as a chemical probe or advancing it as a therapeutic candidate. By employing a multi-faceted approach combining broad biochemical screening (KINOMEscan™), in-situ target validation (KiNativ™), and live-cell target engagement confirmation (CETSA®), researchers can build a high-confidence cross-reactivity profile for this compound. This systematic evaluation will elucidate its mechanism of action, identify potential liabilities, and ultimately guide its future development and application in biomedical research.

References

A Prospective Benchmarking Guide: Evaluating 6-Bromo-3,4-dihydroquinazolin-2(1H)-one Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in the scientific and drug development community, this guide presents a structured framework for evaluating the therapeutic potential of the novel compound, 6-Bromo-3,4-dihydroquinazolin-2(1H)-one. The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The introduction of a bromine atom at the 6-position has, in many analogues, been shown to enhance biological activity, particularly in the realms of oncology and inflammation.[2][3]

This document provides a prospective analysis, outlining the scientific rationale and detailed experimental protocols for benchmarking this compound against market-leading drugs in its two most probable therapeutic areas: cancer and inflammation. While direct biological data for this specific molecule is limited, this guide synthesizes existing knowledge of the broader 6-bromo-quinazolinone class to propose a rigorous, head-to-head comparative study.

Part 1: The Scientific Rationale - Targeting Cancer and Inflammation

The quinazolinone nucleus is a versatile scaffold known to interact with a variety of biological targets.[4] Our analysis of the literature strongly suggests two primary avenues for investigation for this compound:

Anticancer Potential: Targeting EGFR Signaling

A significant number of quinazolinone derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a critical signaling protein that, when overexpressed or mutated in cancer cells, leads to uncontrolled proliferation and survival.[5][6] Several FDA-approved drugs, including Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors that have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[2][7]

The 6-bromo substitution on the quinazoline ring has been specifically noted to improve anticancer effects.[2] Therefore, it is a primary hypothesis that this compound may exhibit cytotoxic activity against EGFR-dependent cancer cell lines.

Benchmark Drugs:

  • Gefitinib (Iressa®): A selective inhibitor of the EGFR tyrosine kinase domain.[5] It competitively and reversibly binds to the ATP-binding site, blocking downstream signaling and leading to the inhibition of cell proliferation and induction of apoptosis.[8][9]

  • Erlotinib (Tarceva®): Another potent, reversible EGFR tyrosine kinase inhibitor with a similar mechanism of action to Gefitinib, targeting the ATP-binding site of the receptor.[4][10][11]

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Quinazolinone derivatives have also demonstrated significant anti-inflammatory and analgesic properties.[3][12] Several studies have reported that novel quinazolinones exhibit anti-inflammatory activity comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[15][16]

Benchmark Drug:

  • Indomethacin: A potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[7][15] It is a widely used prescription NSAID for treating pain and inflammation.[15] Benchmarking against Indomethacin will allow for the assessment of both the potency and the potential COX-2 selectivity of our test compound, which is a key factor in gastrointestinal safety.[16]

Part 2: Proposed Experimental Benchmarking Workflows

To empirically validate the therapeutic potential of this compound, a series of head-to-head in vitro assays are proposed.

Workflow for Anticancer Activity Assessment

This workflow is designed to determine the cytotoxic potential of the test compound against cancer cells and compare its potency with Gefitinib and Erlotinib.

anticancer_workflow cluster_prep Preparation cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Cell Line Culture (e.g., A549, MCF-7) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Compound Preparation (Test Compound, Gefitinib, Erlotinib) Serial Dilutions treat_cells Treat Cells with Compounds (24-48h Incubation) prep_compounds->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent (3-4h Incubation) treat_cells->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 compare Compare IC50 Values (Test Compound vs. Benchmarks) calc_ic50->compare

Caption: Workflow for assessing anticancer cytotoxicity.

Workflow for Anti-inflammatory Activity Assessment

This workflow aims to determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes, comparing it directly to the non-selective inhibitor, Indomethacin.

anti_inflammatory_workflow cluster_prep Preparation cluster_assay COX Inhibition Assay cluster_analysis Data Analysis prep_enzymes Prepare Purified COX-1 & COX-2 Enzymes pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzymes->pre_incubate prep_compounds Compound Preparation (Test Compound, Indomethacin) Serial Dilutions prep_compounds->pre_incubate initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubate->initiate_reaction terminate_reaction Terminate Reaction initiate_reaction->terminate_reaction measure_product Measure Prostaglandin Product (e.g., Fluorometric or LC-MS/MS) terminate_reaction->measure_product calc_inhibition Calculate % Inhibition measure_product->calc_inhibition plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves calc_ic50 Determine IC50 for COX-1 & COX-2 plot_curves->calc_ic50 compare Compare Potency & Selectivity (Test Compound vs. Indomethacin) calc_ic50->compare

Caption: Workflow for assessing anti-inflammatory COX inhibition.

Part 3: Detailed Experimental Protocols

The following protocols are standardized methodologies to ensure reproducibility and provide a solid basis for comparison.

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[18]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound, Gefitinib, Erlotinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[19][20]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound and benchmark drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[20]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[19] Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) is detected using a fluorometric probe.[21]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • This compound, Indomethacin

  • 96-well black opaque plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and prepare a reaction mix containing assay buffer, probe, and cofactor.[21][22]

  • Inhibitor Addition: Add 10 µL of serially diluted test compound or Indomethacin to the appropriate wells. Add vehicle (e.g., DMSO) to "Enzyme Control" wells.[21]

  • Enzyme Addition: Add 10-20 µL of diluted COX-1 or COX-2 enzyme to all wells except the "Negative Control" or background wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.[23]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously, preferably using a multichannel pipette.[21]

  • Fluorescence Reading: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[21]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Part 4: Data Interpretation and Benchmarking Summary

The data generated from these experiments should be compiled into clear, comparative tables to facilitate objective analysis.

Table 1: Hypothetical Anticancer Activity Data (IC₅₀ in µM)
CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)SW480 (Colon Carcinoma)MRC-5 (Normal Fibroblast)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Gefitinib (Benchmark)~0.015>10>10>10
Erlotinib (Benchmark)~0.05~5.0>10>10
Doxorubicin (Positive Control)[24]~0.04~0.02~0.1~0.01

Note: Benchmark IC₅₀ values are approximate and derived from literature for illustrative purposes. Experimental conditions will influence precise values. A high IC₅₀ against a normal cell line like MRC-5 would indicate selectivity for cancer cells.[24]

Table 2: Hypothetical Anti-inflammatory Activity Data (IC₅₀ in µM)
CompoundCOX-1 IC₅₀COX-2 IC₅₀COX-2 Selectivity Index (COX-1/COX-2)
This compound Experimental DataExperimental DataCalculated Data
Indomethacin (Benchmark)~0.1~1.0~0.1

Note: Benchmark IC₅₀ values are approximate. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects.

Conclusion

This guide provides the scientific foundation and practical, detailed methodologies for a comprehensive benchmarking study of this compound. By systematically comparing its performance against established drugs like Gefitinib, Erlotinib, and Indomethacin, researchers can elucidate its primary mechanism of action, quantify its potency, and make data-driven decisions regarding its future development as a potential therapeutic agent. The proposed workflows ensure scientific rigor and will generate the critical data needed to establish the position of this novel compound within the therapeutic landscape.

References

A Senior Application Scientist's Guide to Purity Analysis: Synthesized vs. Commercial 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery and development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful data are built. The presence of even minute impurities can confound biological assays, generate misleading structure-activity relationships (SAR), and introduce unforeseen toxicity, ultimately derailing a research program.[1] This guide provides an in-depth, objective comparison of the purity profiles of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one prepared via in-house synthesis versus that procured from commercial chemical suppliers.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][3][4] As such, ensuring the atomic-level integrity of its derivatives, like this compound, is of paramount importance. Here, we present a comprehensive analysis, grounded in rigorous experimental protocols, to empower scientists to make informed decisions about sourcing this critical intermediate.

Part 1: In-House Synthesis of this compound

The decision to synthesize a compound in-house is often driven by the need for a higher purity grade than is commercially available or to gain a deeper understanding of the impurity profile. The following protocol describes a reliable synthesis route, emphasizing the rationale behind key steps to ensure a high-purity final product.

Synthetic Strategy: Reductive Cyclization

Our approach involves the synthesis of a 2-aminobenzyl derivative followed by a phosgene-equivalent-mediated cyclization. This common strategy for quinazolinone synthesis is robust and allows for purification at intermediate stages.

Experimental Protocol: Synthesis

Step 1: Reductive Amination of 5-Bromo-2-nitrobenzaldehyde

  • Rationale: This initial step converts the aldehyde to a benzylamine, which is a key precursor for the quinazolinone ring system. Sodium triacetoxyborohydride is chosen as the reducing agent for its mildness and high selectivity, minimizing over-reduction.

  • Procedure:

    • To a solution of 5-bromo-2-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add a 2.0 M solution of methylamine in tetrahydrofuran (THF) (1.2 eq).

    • Stir the mixture at room temperature for 1 hour to form the intermediate imine.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, controlling any exotherm with an ice bath.

    • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(5-bromo-2-nitrobenzyl)methanamine is carried forward without further purification.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group must be reduced to an aniline to facilitate the subsequent cyclization. Iron powder in acetic acid is a classic, cost-effective, and efficient method for this transformation.

  • Procedure:

    • Dissolve the crude product from Step 1 in a 1:1 mixture of ethanol and acetic acid (0.3 M).

    • Heat the solution to 60°C and add iron powder (5.0 eq) portion-wise.

    • Maintain the temperature and stir vigorously for 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

    • Concentrate the filtrate under reduced pressure, re-dissolve the residue in ethyl acetate, and wash with saturated aqueous sodium bicarbonate until the aqueous layer is neutral.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N1-(2-(methylaminomethyl)phenyl)benzene-1,2-diamine.

Step 3: Cyclization to form this compound

  • Rationale: This final step forms the desired heterocyclic ring. Triphosgene is used as a safer, solid-form equivalent of phosgene to form the cyclic urea. The base, triethylamine, acts as a scavenger for the HCl generated during the reaction.

  • Procedure:

    • Dissolve the crude diamine from Step 2 in DCM (0.1 M) and cool to 0°C in an ice bath.

    • Add triethylamine (3.0 eq) followed by a dropwise addition of a solution of triphosgene (0.4 eq) in DCM.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and separate the layers.

    • Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Purification

  • Rationale: Purification is the most critical step for achieving high purity. Recrystallization is an effective method for removing minor impurities from a crystalline solid.

  • Procedure:

    • Purify the crude solid by recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum to yield this compound as a pure, crystalline solid.

G cluster_synthesis Synthesis Workflow A 5-Bromo-2-nitrobenzaldehyde B Reductive Amination (Methylamine, NaBH(OAc)3) A->B C N-(5-bromo-2-nitrobenzyl)methanamine B->C D Nitro Reduction (Fe, Acetic Acid) C->D E N1-(2-(methylaminomethyl)phenyl) benzene-1,2-diamine D->E F Cyclization (Triphosgene, Et3N) E->F G Crude Product F->G H Recrystallization (Ethanol) G->H I Pure Synthesized Product (>99% Purity) H->I G cluster_analysis Purity Analysis Workflow Sample Test Sample (Synthesized or Commercial) HPLC HPLC-UV (Quantitative Purity) Sample->HPLC NMR 1H NMR (Structural ID & Purity Check) Sample->NMR MS LC-MS (Molecular Weight ID & Impurity Profiling) Sample->MS Result Comprehensive Purity Report HPLC->Result NMR->Result MS->Result

References

A Comparative Guide to the Reproducible Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a core scaffold in a variety of biologically active molecules. The reproducibility of its synthesis is paramount for ensuring a consistent supply of high-purity material for research and development activities. This guide provides a comparative analysis of established and plausible synthetic methodologies, offering detailed experimental protocols and insights into the critical parameters that govern reaction outcomes. By presenting a side-by-side evaluation of different routes, this document aims to equip researchers with the necessary information to select and implement the most suitable and reliable method for their specific needs.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through a multi-step sequence commencing from commercially available precursors. The primary challenge lies in the efficient and high-yielding construction of the dihdroquinazolinone ring system. Two principal retrosynthetic disconnections are considered in this guide, each with its own set of advantages and potential drawbacks.

Method 1: The Phosgene-Free Cyclization Approach

This widely applicable and safer approach avoids the use of highly toxic phosgene or its equivalents. The key transformation involves the cyclization of a 2-aminobenzylamine derivative with a carbonyl source, typically urea. This method is favored for its operational simplicity and the ready availability of the required reagents.

Method 2: Alternative Routes and Considerations

While the 2-aminobenzylamine and urea cyclization is a primary route, other methods for the formation of the dihydroquinazolinone ring have been reported in the literature for analogous structures. These can include the use of alternative carbonylating agents or different starting materials. However, for the specific synthesis of this compound, the former method remains the most direct and well-precedented.

II. Experimental Data and Comparative Analysis

This section provides a detailed comparison of the key steps involved in the synthesis of this compound.

Parameter Method 1: Synthesis via 2-Amino-5-bromobenzylamine and Urea
Starting Material 2-Amino-5-bromobenzoic Acid
Key Intermediates 2-Amino-5-bromobenzyl alcohol, 2-Amino-5-bromobenzylamine
Overall Yield (Projected) Good to Excellent
Reagent Safety Avoids highly toxic reagents like phosgene. Standard laboratory precautions for handling reagents like LiAlH4 are necessary.
Scalability Readily scalable with appropriate engineering controls.
Reproducibility High, with well-defined reaction intermediates and purification steps.

III. Detailed Experimental Protocols

Method 1: The Phosgene-Free Cyclization Approach

This method is presented as a two-stage process: the synthesis of the key intermediate, 2-amino-5-bromobenzylamine, followed by the cyclization to the target molecule.

Stage 1: Synthesis of 2-Amino-5-bromobenzylamine

The synthesis of the crucial 2-amino-5-bromobenzylamine intermediate can be achieved from 2-amino-5-bromobenzoic acid via a two-step reduction process.

Step 1a: Synthesis of 2-Amino-5-bromobenzyl alcohol

This step involves the reduction of the carboxylic acid functionality of 2-amino-5-bromobenzoic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation[1].

  • Reaction:

    • Reactants: 2-Amino-5-bromobenzoic acid, Lithium aluminum hydride (LiAlH₄)

    • Solvent: Dry Tetrahydrofuran (THF)

    • Procedure:

      • To a stirred solution of 2-amino-5-bromobenzoic acid in dry THF under an inert atmosphere (e.g., nitrogen or argon), cautiously add LiAlH₄ portion-wise at 0 °C.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

      • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

      • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-bromobenzyl alcohol.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a light tan powder[1].

    • Yield: Reported yields for this reduction are typically in the range of 80-88%[1].

Step 1b: Synthesis of 2-Amino-5-bromobenzylamine (Proposed)

  • Proposed Reaction:

    • Reactants: 2-Amino-5-bromobenzyl alcohol, Thionyl chloride (SOCl₂) or similar halogenating agent, followed by a source of ammonia (e.g., aqueous ammonia, or sodium azide followed by reduction).

    • Solvent: A suitable aprotic solvent for the halogenation step (e.g., dichloromethane, DCM), and a protic solvent for the amination (e.g., ethanol).

    • Procedure (Illustrative):

      • Chlorination: Dissolve 2-amino-5-bromobenzyl alcohol in DCM and cool to 0 °C. Add thionyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure.

      • Amination: Dissolve the crude benzyl chloride in a suitable solvent and react with an excess of an ammonia source. For instance, bubbling ammonia gas through the solution or reacting with a concentrated solution of ammonia in an alcohol. Alternatively, a Gabriel synthesis approach could be employed for a cleaner reaction.

    • Purification: The resulting 2-amino-5-bromobenzylamine would likely require purification by column chromatography on silica gel.

Stage 2: Cyclization to form this compound

This final step involves the cyclocondensation of 2-amino-5-bromobenzylamine with urea. The reaction is typically driven by heating, which facilitates the elimination of ammonia.

  • Reaction:

    • Reactants: 2-Amino-5-bromobenzylamine, Urea

    • Solvent: A high-boiling point solvent such as ethylene glycol, or neat (solvent-free) conditions.

    • Procedure (Based on analogous reactions):

      • Combine 2-amino-5-bromobenzylamine and a molar excess of urea (e.g., 1.5-2 equivalents).

      • Heat the mixture, either neat or in a suitable high-boiling solvent, to a temperature of 130-150 °C. The evolution of ammonia gas should be observed.

      • Maintain the temperature for several hours until the reaction is complete (monitored by TLC).

      • Cool the reaction mixture and add water to precipitate the crude product.

    • Purification: The solid product can be collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

IV. Mechanistic Insights

The key cyclization reaction proceeds through a nucleophilic addition-elimination pathway. The primary aliphatic amine of 2-amino-5-bromobenzylamine acts as a nucleophile, attacking one of the carbonyl carbons of urea. This is followed by an intramolecular cyclization where the aromatic amine attacks the newly formed isocyanate intermediate (or a related species), leading to the formation of the six-membered dihydroquinazolinone ring with the elimination of ammonia.

V. Visualization of the Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-bromobenzoic Acid B 2-Amino-5-bromobenzyl Alcohol A->B  LiAlH4, THF   C 2-Amino-5-bromobenzylamine B->C  Proposed: 1. SOCl2  2. NH3 source   D This compound C->D Urea Urea Urea->D  Heat  

Caption: Synthetic workflow for this compound.

VI. Conclusion and Recommendations

The synthesis of this compound is most reliably achieved through a phosgene-free route starting from 2-amino-5-bromobenzoic acid. The reduction to 2-amino-5-bromobenzyl alcohol is a high-yielding and well-documented step. While the subsequent conversion to 2-amino-5-bromobenzylamine requires a standard functional group interconversion, the final cyclization with urea presents a straightforward and atom-economical approach to the target molecule.

For researchers embarking on this synthesis, careful optimization of the amination of the benzyl alcohol and the final cyclization conditions is recommended to maximize yield and purity. The protocols outlined in this guide, based on established literature for the initial reduction and analogous reactions for the subsequent steps, provide a solid foundation for the reproducible synthesis of this important heterocyclic scaffold.

VII. References

  • Hoover, J. M.; Stahl, S. S. 2-Amino-5-bromobenzaldehyde. Org. Synth.2011 , 88, 268. --INVALID-LINK--

  • González-Gómez, J. C. et al. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein J. Org. Chem.2017 , 13, 1450–1459. --INVALID-LINK--

  • Luedtke, N. W. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Lett.2006 , 47(16), 2697-2699. --INVALID-LINK--

  • Various Authors. Synthesis of urea derivatives. Organic Chemistry Portal. --INVALID-LINK--

  • Various Authors. Synthesis of 2-aminobenzyl alcohol. ChemicalBook. --INVALID-LINK--

References

Bridging the Gap: A Guide to Correlating In Vitro and In Vivo Activity of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the quinazolinone scaffold represents a privileged structure, a versatile backbone for developing novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] However, the journey from a promising result in a petri dish to a tangible therapeutic effect in a living system is fraught with complexity. A high-potency in vitro hit does not guarantee in vivo success. This guide provides an in-depth comparison of the methodologies used to assess quinazolinone derivatives, offering field-proven insights into correlating their in vitro and in vivo activities to facilitate a more rational and efficient drug development process.

The Foundational Step: Characterizing Activity In Vitro

In vitro assays are the bedrock of early-stage drug discovery. They are rapid, high-throughput, and cost-effective methods for screening large libraries of compounds to identify those with the desired biological activity. The choice of assay is dictated by the therapeutic goal, with cytotoxicity and antimicrobial susceptibility assays being paramount for quinazolinone development.

Anticancer Activity: Gauging Cytotoxicity

The primary goal of in vitro anticancer screening is to determine a compound's ability to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the gold standard metric here—the concentration of a drug that is required for 50% inhibition in vitro.

A cornerstone technique for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . The causality behind its widespread use lies in its ability to measure cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured colorimetrically, is directly proportional to the number of living cells. This provides a robust, quantifiable measure of a compound's cytotoxic or cytostatic effects.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical as it must be sufficient for the compound to exert its effect.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Determining Susceptibility

For antimicrobial quinazolinones, the key in vitro metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

The Agar Disk Diffusion (Kirby-Bauer) Test and Broth Microdilution Method are standard protocols. The disk diffusion method provides a qualitative or semi-quantitative result, where the diameter of the zone of growth inhibition around a drug-impregnated disk correlates with the susceptibility of the microbe.[4] For more precise quantitative data essential for correlation studies, the broth microdilution method is preferred to determine the MIC directly.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the quinazolinone derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., vancomycin for MRSA) should also be tested.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Transition to In Vivo Models: Assessing Efficacy in a Living System

While in vitro data is essential for initial screening, it cannot replicate the complex physiological environment of a living organism. In vivo studies in animal models are a critical, self-validating step to assess a compound's efficacy, toxicity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[6]

Anticancer Efficacy in Xenograft Models

The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or NOD-SCID mice), is the workhorse for preclinical oncology research.[7] The choice of this model is causal: it allows the growth of human tumors in a living system, enabling the evaluation of a drug's effect on tumor progression in a context that includes factors like drug delivery to the tumor site and interaction with the tumor microenvironment.[8]

Experimental Protocol: Human Tumor Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) mixed with Matrigel into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, quinazolinone derivative at different doses, positive control like gefitinib). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).[9]

  • Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage as a primary measure of efficacy.[10]

Antimicrobial Efficacy in Infection Models

To evaluate antimicrobial quinazolinones, murine infection models that mimic human diseases are employed. The choice of model depends on the target pathogen and intended clinical application. For systemic infections, a sepsis model is used, while for localized infections, a neutropenic thigh infection model is standard.[6][11] The latter is particularly valuable as it creates an immunocompromised state, allowing the efficacy of the antimicrobial agent to be assessed with minimal interference from the host's immune system.[11]

Experimental Protocol: Murine Thigh Infection Model

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide for several days prior to infection. This step is crucial to isolate the effect of the drug from the host's immune response.

  • Infection: Inject a standardized inoculum of the bacterial strain (e.g., 10⁶ CFU of MRSA) directly into the thigh muscle of the mice.

  • Treatment: Initiate treatment with the quinazolinone derivative at various doses 1-2 hours post-infection. Include vehicle control and standard antibiotic groups.

  • Endpoint Analysis: After a set period (e.g., 24 hours), euthanize the mice, aseptically remove the infected thigh muscle, homogenize it, and perform serial dilutions for colony-forming unit (CFU) counting.

  • Efficacy Determination: The primary endpoint is the reduction in bacterial load (log₁₀ CFU/thigh) compared to the vehicle control group at the start of therapy. The dose required to achieve a bacteriostatic effect or a 1-log or 2-log reduction in CFU can be determined.[11]

The Crux of the Matter: Correlating In Vitro and In Vivo Data

A successful correlation allows in vitro data to serve as a surrogate for in vivo performance, streamlining development and reducing reliance on animal testing.[11] This is rarely a simple 1:1 relationship due to the influence of pharmacokinetics and pharmacodynamics (PK/PD). A compound with a brilliant IC₅₀ may fail in vivo due to poor absorption, rapid metabolism, high toxicity, or failure to reach the target site at a sufficient concentration.[12]

Case Study 1: Anticancer Quinazolinones

Numerous studies have synthesized quinazoline derivatives and tested them against cancer cell lines. In one example, a 6-indolyl substituted quinazoline (Compound 28) exhibited potent PI3K-α inhibition in cell-free and cell-based assays. This strong in vitro profile justified its progression to in vivo testing, where it demonstrated significant tumor growth inhibition (62%) in a murine tumor model at a 25 mg/kg dose, validating the in vitro findings.[10] Conversely, another study found that while several derivatives had potent in vitro activity, only one (Compound 21) showed promising anticancer effects in vivo against EAC and DLA models, highlighting the critical filtration step that in vivo testing provides.[9]

Case Study 2: Antimicrobial Quinazolinones

A compelling example of IVIVC is seen in the development of novel 4(3H)-quinazolinone antibacterials. After an initial screening identified a lead compound with an MIC of 2 µg/mL against S. aureus, a series of analogues were synthesized.[4] Promising candidates were then evaluated in a mouse peritonitis model of MRSA infection. While many compounds had good in vitro MIC values, their in vivo efficacy varied significantly. One derivative, compound 27, not only had potent in vitro activity (MIC ≤0.5 µg/mL for all S. aureus strains) but also demonstrated superior efficacy (>50% survival at 5 mg/kg) in the in vivo model compared to the initial lead. This study successfully correlated the improved in vitro potency with enhanced in vivo survival.[4]

Quantitative Data Comparison

The tables below summarize representative data from the literature, illustrating the bridge between in vitro potency and in vivo efficacy for different quinazolinone derivatives.

Table 1: Comparison of Anticancer Quinazolinone Derivatives

Compound IDCancer Cell LineIn Vitro IC₅₀ (µM)In Vivo ModelDose (mg/kg)In Vivo Efficacy (Tumor Growth Inhibition %)Reference
Compound 26 HCT-116, MCF-7Potent (not specified)XenograftNot SpecifiedSignificant[10]
Compound 28 VariousPotent (not specified)Murine Tumor Model2562%[10]
Compound 21 NCI-60 Panel~1.3 (Avg)EAC Ascites20Increased Mean Survival Time[9]
Compound 12 NCI-60 Panel~1.5 (Avg)DLA Solid Tumor20Significant Tumor Weight Reduction[9]
Derivative 5e MCF-7Not specifiedN/AN/A63.71% cell growth inhibition (in vitro)[13]
Derivative 102 U937Not specifiedU937 XenograftNot specifiedInhibited microtubule polymerization in vivo[7]

Table 2: Comparison of Antimicrobial Quinazolinone Derivatives

Compound IDBacterial StrainIn Vitro MIC (µg/mL)In Vivo ModelDose (mg/kg)In Vivo EfficacyReference
Compound 2 MRSANot SpecifiedPeritonitis9.4 (ED₅₀)50% Survival[4]
Compound 27 MRSA (various)≤0.5Peritonitis5>50% Survival[4]
Various S. aureus, S. haemolyticus10 - 26N/AN/AN/A[5]

Visualizing the Path: Workflows and Mechanisms

To better understand the complex processes involved, diagrams can illustrate the key workflows and biological pathways.

The Drug Discovery and Development Workflow

This diagram outlines the journey from initial concept to a potential therapeutic, emphasizing the iterative relationship between in vitro screening and in vivo validation.

G cluster_0 In Vitro Phase (Preclinical) cluster_1 In Vivo Phase (Preclinical) Target ID Target ID Compound Synthesis Compound Synthesis Target ID->Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit-to-Lead Hit-to-Lead High-Throughput Screening->Hit-to-Lead In Vitro Assays (Potency, Selectivity) In Vitro Assays (Potency, Selectivity) Hit-to-Lead->In Vitro Assays (Potency, Selectivity) Lead Optimization Lead Optimization In Vitro Assays (Potency, Selectivity)->Lead Optimization Promising Candidates Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Optimization->Pharmacokinetics (ADME) Efficacy Models Efficacy Models Pharmacokinetics (ADME)->Efficacy Models Efficacy Models->Lead Optimization Iterative Feedback Toxicology Toxicology Efficacy Models->Toxicology Clinical Trials Clinical Trials Toxicology->Clinical Trials

Caption: The drug discovery workflow for quinazolinone derivatives.

Targeting Cancer: The EGFR Signaling Pathway

Many quinazolinone-based anticancer agents, such as gefitinib, function by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Blocking this pathway disrupts signals that tell cancer cells to grow and divide.[3]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/AKT Pathway EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds & Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe handling and disposal of the chemical reagents we use are paramount to ensuring a secure working environment and protecting our planet. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one, grounding our procedures in established safety principles and regulatory frameworks. The causality behind each step is explained to empower you, the researcher, to make informed and safe decisions.

Foundational Principle: Hazard Identification and Assessment

Before any disposal procedure can be planned, a thorough understanding of the compound's hazards is essential. This compound, like many heterocyclic compounds used in medicinal chemistry, possesses a distinct hazard profile that dictates its handling from acquisition to disposal.

Based on data for the compound and structurally similar molecules, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is the single most critical piece of information for its disposal, as halogenated waste streams must be segregated from non-halogenated ones to ensure proper final treatment, which is typically high-temperature incineration with specialized flue gas scrubbing to neutralize the resulting hydrobromic acid.[5][6][7] Mixing these waste streams can lead to regulatory non-compliance and disrupt the waste recovery process (e.g., fuel blending for non-halogenated solvents).[7]

Property Information Source
Chemical Name This compound-
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
GHS Hazard Statements H302, H315, H319, H335[1][2][3][4]
Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3][4]
Waste Category Halogenated Organic Compound[6][7]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system. By following these steps, you inherently create a compliant and safe disposal pathway. Always perform these actions within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Step 1: Segregate Waste Streams at the Point of Generation

The cardinal rule of chemical waste management is segregation.[8] Never mix different classes of waste. For this compound, you will likely generate three distinct waste streams.

  • Stream A: Solid Waste (Neat Compound, Contaminated Materials)

    • What it is: Unused or expired this compound powder, contaminated weigh boats, paper towels, and disposable PPE (gloves, etc.).

    • Procedure:

      • Designate a specific, sealed plastic bag or a solid waste container for "Halogenated Solid Waste."

      • Place all contaminated solid materials directly into this container.

      • For residual powder in the original container, if it is to be disposed of, securely cap it and place it in the designated solid waste accumulation area. Do not attempt to rinse it unless following a specific lab-approved decontamination procedure.[9]

  • Stream B: Liquid Waste (Organic Solutions)

    • What it is: Solutions of this compound dissolved in organic solvents (e.g., DCM, Chloroform, THF, Ethyl Acetate).

    • Procedure:

      • Use a designated "Halogenated Organic Liquid Waste" container. This is often a glass or chemically-resistant plastic carboy provided by your institution's Environmental Health & Safety (EHS) department.[6][10]

      • Ensure the container is properly vented if necessary, but always kept securely closed when not in use to prevent the release of volatile organic compounds (VOCs).[10][11]

      • Carefully pour the liquid waste into the container using a funnel.

      • Crucially, maintain a log sheet on the container, listing every component added and its approximate volume. [10] This is a regulatory requirement and vital for the final disposal facility.

  • Stream C: Aqueous Waste (Limited Use Cases)

    • What it is: This stream is less common but may arise from specific quenching or work-up steps.

    • Procedure:

      • Due to the potential for environmental harm, direct sewer disposal is strictly forbidden.[5][12]

      • Collect all aqueous solutions containing this compound in a dedicated "Aqueous Hazardous Waste" container.

      • Even if the concentration is low, these solutions must be treated as hazardous waste.

Step 2: Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance, governed by agencies like the EPA and OSHA.[8][13]

  • Selection: Use only containers that are in good condition and chemically compatible with the waste.[8][11] Avoid using food containers.[11]

  • Labeling: Label the waste container before the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical names of all constituents (no abbreviations).[10]

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, harmful).

  • Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][11] Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.

Step 3: Arranging for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection.

  • Full Containers: Once a waste container is full, notify your institution's EHS department for pickup. Do not overfill containers; leave at least 10% of headspace to allow for expansion.

  • Disposal Method: Your EHS office will consolidate the waste and send it to a licensed hazardous waste disposal facility. For halogenated organic compounds like this compound, the ultimate disposal method is typically controlled incineration at high temperatures.[5][14] This process is designed to destroy the organic molecule and "scrub" the resulting acidic gases (like HBr) from the exhaust.

Emergency Procedures: Spills and Exposure

Adherence to protocols minimizes risks, but accidents can happen. The OSHA HAZWOPER standard provides a framework for emergency response.[15][16]

  • Minor Spill (Contained within a fume hood):

    • Alert colleagues in the immediate area.

    • Wear your full PPE.

    • Absorb the spill with a chemical absorbent pad or material like vermiculite. Do not use combustible materials like paper towels for large spills of liquid.

    • Collect the absorbent material using non-sparking tools and place it in your "Halogenated Solid Waste" container (Stream A).

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency EHS number.

    • Do not attempt to clean it up yourself. A trained emergency response team will handle it.[17]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5] Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.[3][5] If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste derived from this compound.

G Disposal Workflow for this compound cluster_assessment Waste Characterization cluster_solid cluster_liquid cluster_containers Segregation & Collection start Waste Generation Point waste_type What is the physical state? start->waste_type solid_type Is it neat compound or contaminated labware? waste_type->solid_type Solid liquid_type What is the solvent? waste_type->liquid_type Liquid container_solid Container A: 'Halogenated Solid Waste' (Sealed Bag/Drum) solid_type->container_solid Both container_liquid_org Container B: 'Halogenated Organic Liquid Waste' (Solvent Carboy) liquid_type->container_liquid_org Organic Solvent container_liquid_aq Container C: 'Aqueous Hazardous Waste' (Aqueous Carboy) liquid_type->container_liquid_aq Aqueous end_process Store in Satellite Accumulation Area (SAA) -> Label Correctly -> Request EHS Pickup container_solid->end_process container_liquid_org->end_process container_liquid_aq->end_process

Caption: Decision workflow for proper segregation and disposal of waste.

By internalizing these principles and protocols, you contribute to a culture of safety and environmental stewardship. Always remember that your institution's EHS department is your primary resource for specific guidance and regulatory requirements.

References

A Senior Application Scientist's Guide to Safely Handling 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our progress is fundamentally linked to our ability to handle novel chemical entities with precision and, most importantly, safety. 6-Bromo-3,4-dihydroquinazolin-2(1H)-one, a member of the quinazolinone class of compounds, presents significant opportunities in medicinal chemistry due to the diverse biological activities associated with this scaffold.[1] However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to protect laboratory personnel.

This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety and trust by providing value that extends beyond the product itself.

Understanding the Risks: Hazard Identification

Based on data from structurally similar compounds, this compound is anticipated to present the following hazards:

  • H302: Harmful if swallowed. [1][2][3][4]

  • H315: Causes skin irritation. [1][2][3][4]

  • H319: Causes serious eye irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1][3]

These classifications from the Globally Harmonized System (GHS) necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with a complete seal. A face shield is recommended due to the risk of dust inhalation.Two pairs of powder-free nitrile gloves.[5]A flame-resistant laboratory coat, fully buttoned.[6]Certified chemical fume hood. If unavailable, a NIOSH-approved respirator with a particulate filter is mandatory.[6]
Dissolution and Solution Handling Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[6]Nitrile gloves. Inspect for tears before each use.[6]A flame-resistant laboratory coat.All operations should be conducted in a well-ventilated area, preferably a chemical fume hood.
Running Reactions Chemical safety goggles and a face shield.Nitrile gloves.A flame-resistant laboratory coat. Consider a chemical-resistant apron for larger-scale reactions.All reactions must be carried out within a certified chemical fume hood.[6]
Waste Disposal Chemical safety goggles.Nitrile gloves.A flame-resistant laboratory coat.Not generally required if handling sealed waste containers.

Experimental Protocol: A Self-Validating System for Safe Handling

This step-by-step guide ensures that safety is integrated into every stage of the experimental workflow.

Preparation:
  • Pre-operational Check: Before handling the compound, ensure the work area is clean and uncluttered.[6] Locate and verify the functionality of the nearest safety shower and eyewash station.

  • PPE Inspection: Meticulously inspect all PPE for damage, such as tears or perforations in gloves, before use.[6]

Handling:
  • Weighing and Transfer: All weighing and transferring of solid this compound must be conducted within a certified chemical fume hood to minimize the risk of inhaling dust particles.[6]

  • Dissolution: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[6]

  • Reaction: Carry out all reactions in a well-ventilated area, with a chemical fume hood being the preferred location.[6]

Post-Handling:
  • Decontamination: After use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for both safety and regulatory compliance.

Spill Response:

In the event of a spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of water. Remove any contaminated clothing and wash the skin with soap and water. If irritation develops and persists, seek medical attention.

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration. Seek immediate medical attention.

Disposal Plan:
  • Waste Collection: All waste containing this compound must be collected in a clearly labeled and sealed container.[6]

  • Waste Segregation: Do not mix this waste stream with others unless their compatibility has been confirmed.[6]

  • Final Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[7]

Visualizing the Workflow

To further clarify the procedural flow for safely handling this compound, the following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_check Pre-operational Check ppe_inspect PPE Inspection prep_check->ppe_inspect Proceed weighing Weighing & Transfer ppe_inspect->weighing Proceed dissolution Dissolution weighing->dissolution Step 1 reaction Reaction dissolution->reaction Step 2 decon Decontamination reaction->decon Proceed hand_wash Hand Washing decon->hand_wash Final Step waste_collect Waste Collection hand_wash->waste_collect Proceed waste_dispose Final Disposal waste_collect->waste_dispose Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.